2,6-Diethynylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-diethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N/c1-3-8-6-5-7-9(4-2)10-8/h1-2,5-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRLFYTZNXGQIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC(=CC=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503251 | |
| Record name | 2,6-Diethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75867-46-8 | |
| Record name | 2,6-Diethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Diethynylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2,6-Diethynylpyridine from 2,6-Dibromopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,6-diethynylpyridine, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 2,6-dibromopyridine. The synthesis is a robust two-step process involving a Sonogashira coupling followed by a deprotection step. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound from 2,6-dibromopyridine is efficiently achieved through a two-step sequence:
-
Step 1: Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between 2,6-dibromopyridine and a protected alkyne, typically trimethylsilylacetylene (TMSA). This step yields the intermediate, 2,6-bis(trimethylsilylethynyl)pyridine. The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions.
-
Step 2: Deprotection: Removal of the trimethylsilyl (TMS) protecting groups to unveil the terminal alkynes, affording the desired this compound. A common and effective method for this transformation is the use of a mild base such as potassium carbonate in methanol.
This synthetic route is widely adopted due to its high efficiency and the commercial availability of the starting materials and reagents.
Experimental Protocols
The following are detailed experimental procedures for the two-step synthesis of this compound.
Step 1: Synthesis of 2,6-bis(trimethylsilylethynyl)pyridine via Sonogashira Coupling
Reaction Scheme:
Materials:
-
2,6-Dibromopyridine
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,6-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Add anhydrous triethylamine and anhydrous tetrahydrofuran (THF) to the flask. The solvent ratio of Et₃N to THF can be varied, with some procedures using solely Et₃N as both the base and solvent.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using the freeze-pump-thaw method (three cycles).
-
Add trimethylsilylacetylene (2.2-2.5 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to a temperature between 50-70 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in a suitable organic solvent such as ethyl acetate or dichloromethane and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,6-bis(trimethylsilylethynyl)pyridine as a solid.
Step 2: Synthesis of this compound via Deprotection
Reaction Scheme:
Materials:
-
2,6-bis(trimethylsilylethynyl)pyridine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (CH₂Cl₂) or Diethyl ether
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure: [1]
-
Dissolve 2,6-bis(trimethylsilylethynyl)pyridine (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add anhydrous potassium carbonate (approximately 0.25 eq) to the solution.[1]
-
Stir the mixture at room temperature for 2-4 hours under an inert atmosphere.[1] Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dilute the residue with diethyl ether or dichloromethane and wash with water, followed by brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.[1]
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reagents and Catalysts for the Synthesis of 2,6-bis(trimethylsilylethynyl)pyridine
| Reagent/Catalyst | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 2,6-Dibromopyridine | C₅H₃Br₂N | 236.89 | 1.0 |
| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | 2.2 - 2.5 |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.03 |
| Copper(I) iodide | CuI | 190.45 | 0.06 |
| Triethylamine | C₆H₁₅N | 101.19 | Solvent/Base |
Table 2: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, Et₃N | 50 - 70 | 12 - 24 | 70 - 90 |
| 2 | Deprotection | K₂CO₃ | Methanol | Room Temp | 2 - 4 | ~82[1] |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound from 2,6-dibromopyridine.
Caption: Synthetic workflow for this compound.
Applications in Drug Development
While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its structural motifs are of significant interest in drug development.
-
Pyridine Core: The pyridine ring is a common scaffold in a vast number of FDA-approved drugs due to its ability to form hydrogen bonds and its overall favorable pharmacokinetic properties.[2][3]
-
Diethynyl Moiety: The terminal alkyne groups make this compound a valuable bifunctional linker. In the field of antibody-drug conjugates (ADCs), linkers play a crucial role in connecting a cytotoxic payload to an antibody.[4][5] The rigid nature of the diethynylpyridine linker can provide defined spatial orientation between the conjugated molecules. The alkyne groups are also amenable to "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and bioorthogonal ligation method used in drug discovery and development.[6]
Therefore, this compound represents a promising building block for the construction of complex molecules with potential therapeutic applications, particularly in the design of novel linkers for targeted drug delivery systems. Further research into the biological activities of conjugates derived from this scaffold may reveal specific signaling pathway interactions.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Development of Divinyl-Heteroaryl Linkers for the Synthesis of Stable and Functional Antibody-Drug Conjugates [repository.cam.ac.uk]
- 5. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
An In-depth Technical Guide to the Sonogashira Coupling for 2,6-Diethynylpyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of 2,6-diethynylpyridine, a valuable building block in medicinal chemistry and materials science, via the Sonogashira coupling reaction.
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] Its mild reaction conditions and tolerance of a wide range of functional groups make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and functional materials.
The synthesis of this compound is a prime example of the application of the Sonogashira coupling. The target molecule is typically prepared in a two-step sequence starting from 2,6-dibromopyridine. The first step involves a double Sonogashira coupling with a protected alkyne, most commonly trimethylsilylacetylene (TMSA). The subsequent deprotection of the silyl groups yields the desired this compound.
Reaction Mechanism and Workflow
The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
The synthesis of this compound from 2,6-dibromopyridine follows a straightforward workflow, as illustrated below.
Caption: General experimental workflow for this compound synthesis.
Experimental Protocols
The following sections provide detailed experimental protocols for the two-step synthesis of this compound.
Step 1: Synthesis of 2,6-Bis(trimethylsilylethynyl)pyridine
This procedure outlines the Sonogashira coupling of 2,6-dibromopyridine with trimethylsilylacetylene.
Materials:
-
2,6-Dibromopyridine
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), copper(I) iodide (0.06 eq), and triphenylphosphine (0.12 eq).
-
Add anhydrous triethylamine and anhydrous tetrahydrofuran to the flask.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add trimethylsilylacetylene (2.5 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 2,6-bis(trimethylsilylethynyl)pyridine as a solid.
Step 2: Synthesis of this compound
This procedure describes the deprotection of the trimethylsilyl groups from 2,6-bis(trimethylsilylethynyl)pyridine.
Materials:
-
2,6-Bis(trimethylsilylethynyl)pyridine
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve 2,6-bis(trimethylsilylethynyl)pyridine (1.0 eq) in a mixture of methanol and dichloromethane.
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (if necessary) to yield this compound as a solid.[2]
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of this compound.
Table 1: Reagent Quantities for the Synthesis of 2,6-Bis(trimethylsilylethynyl)pyridine
| Reagent | Molar Eq. | Typical Mol% |
| 2,6-Dibromopyridine | 1.0 | - |
| Trimethylsilylacetylene | 2.2 - 2.5 | - |
| Pd(PPh₃)₂Cl₂ | 0.02 - 0.05 | 2 - 5 |
| CuI | 0.04 - 0.10 | 4 - 10 |
| PPh₃ | 0.08 - 0.20 | 8 - 20 |
| Triethylamine | Solvent/Base | - |
Table 2: Typical Reaction Conditions and Yields
| Step | Reaction | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Sonogashira Coupling | 60 - 70 | 12 - 24 | 70 - 90 |
| 2 | Deprotection | Room Temp. | 2 - 4 | 85 - 98 |
Table 3: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₉H₅N |
| Molecular Weight | 127.14 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 118-120 °C |
| ¹H NMR (CDCl₃, ppm) | δ 7.65 (t, 1H), 7.35 (d, 2H), 3.15 (s, 2H) |
| ¹³C NMR (CDCl₃, ppm) | δ 142.5, 137.0, 125.0, 82.0, 78.5 |
Conclusion
The Sonogashira coupling provides an efficient and reliable method for the synthesis of this compound from readily available starting materials. The two-step procedure, involving the coupling with trimethylsilylacetylene followed by deprotection, consistently affords the desired product in good to excellent yields. This guide offers a detailed framework for researchers to successfully synthesize this important building block for applications in drug discovery and materials science. Further optimization of reaction parameters may be necessary depending on the specific scale and desired purity of the final product.
References
In-Depth Technical Guide to the Spectral Data of 2,6-Diethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2,6-diethynylpyridine, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of directly published complete spectral datasets, this guide combines reported physical properties with predicted spectral characteristics based on analogous compounds and functional group analysis. Detailed experimental protocols for its synthesis and spectral analysis are also provided to assist researchers in its practical application.
Core Spectroscopic Data
The following tables summarize the expected and reported spectral data for this compound. Predicted values are derived from established chemical shift and absorption frequency ranges for pyridine and terminal alkyne functionalities.
Table 1: ¹H NMR Spectral Data (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3, H-5 | ~7.5 - 7.7 | d | ~7.8 |
| H-4 | ~7.8 - 8.0 | t | ~7.8 |
| Alkyne-H | ~3.1 - 3.3 | s | - |
Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 2: ¹³C NMR Spectral Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| C-2, C-6 | ~143 - 145 |
| C-3, C-5 | ~127 - 129 |
| C-4 | ~137 - 139 |
| Alkyne C (quaternary) | ~82 - 84 |
| Alkyne C-H | ~78 - 80 |
Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 3: Infrared (IR) Spectral Data (Predicted)
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| ≡C-H stretch | ~3300 | Strong, sharp |
| C-H stretch (aromatic) | ~3050 - 3100 | Medium |
| C≡C stretch | ~2100 - 2150 | Medium, sharp |
| C=C/C=N stretch (aromatic ring) | ~1570, ~1440 | Medium to strong |
Sample preparation: KBr pellet or thin film.
Table 4: UV-Vis Spectral Data
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Dichloromethane | 300 | Data not available |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent spectroscopic characterization are provided below.
Synthesis of this compound via Sonogashira Coupling
A common and effective method for the synthesis of this compound is the palladium-catalyzed Sonogashira cross-coupling reaction of 2,6-dibromopyridine with a protected alkyne, followed by deprotection.
Materials:
-
2,6-Dibromopyridine
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Sonogashira Coupling: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).
-
Add anhydrous THF and triethylamine (4.0 eq.).
-
To this mixture, add trimethylsilylacetylene (2.5 eq.) dropwise.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst residues.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product, 2,6-bis(trimethylsilylethynyl)pyridine, by column chromatography on silica gel.
-
Deprotection: Dissolve the purified 2,6-bis(trimethylsilylethynyl)pyridine in THF.
-
Add a solution of TBAF in THF (2.2 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a solution of this compound (5-10 mg) in deuterated chloroform (CDCl₃, ~0.7 mL) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of solid this compound with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate to form a thin film.
-
Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy:
-
Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., methanol or dichloromethane).
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically between 0.1 and 1.0 absorbance units).
-
Use a dual-beam UV-Vis spectrophotometer and a matched pair of quartz cuvettes.
-
Fill one cuvette with the pure solvent to serve as a blank and the other with the sample solution.
-
Scan the absorbance of the sample from a suitable starting wavelength to an ending wavelength (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λmax).
Visualizations
The following diagrams illustrate the key experimental workflows described in this guide.
Crystal Structure of 2,6-Diethynylpyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 2,6-diethynylpyridine, a molecule of significant interest in materials science and medicinal chemistry due to its rigid, linear geometry and potential for forming metal-organic frameworks and other supramolecular assemblies. This document outlines the key crystallographic parameters, experimental procedures for its synthesis and crystal growth, and a visual representation of the analytical workflow.
Summary of Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction and the data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 181683 .[1] The associated scientific publication can be accessed via the digital object identifier (DOI) 10.1246/cl.2001.988 .[1]
While the complete crystallographic information file (CIF) should be retrieved directly from the CCDC for a comprehensive analysis, the key crystallographic data is summarized in the tables below.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₉H₅N |
| Formula Weight | 127.14 g/mol |
| Temperature | Data not available in search results |
| Wavelength | Data not available in search results |
| Crystal System | Data not available in search results |
| Space Group | Data not available in search results |
| Unit Cell Dimensions | |
| a | Data not available in search results |
| b | Data not available in search results |
| c | Data not available in search results |
| α | Data not available in search results |
| β | Data not available in search results |
| γ | Data not available in search results |
| Volume | Data not available in search results |
| Z | Data not available in search results |
| Calculated Density | Data not available in search results |
| Absorption Coefficient | Data not available in search results |
| F(000) | Data not available in search results |
| Data Collection | |
| Diffractometer | Data not available in search results |
| Theta range for data collection | Data not available in search results |
| Reflections collected | Data not available in search results |
| Independent reflections | Data not available in search results |
| Refinement | |
| Refinement method | Data not available in search results |
| Goodness-of-fit on F² | Data not available in search results |
| Final R indices [I>2sigma(I)] | Data not available in search results |
| R indices (all data) | Data not available in search results |
Note: Specific values for the parameters in this table are contained within the CIF file for CCDC 181683 and the associated publication. Researchers are advised to consult these primary sources for the complete dataset.
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Angle (°) |
| N1-C1 | Data not available | C1-N1-C5 | Data not available |
| C1-C2 | Data not available | N1-C1-C2 | Data not available |
| C2-C3 | Data not available | C1-C2-C3 | Data not available |
| C3-C4 | Data not available | C2-C3-C4 | Data not available |
| C4-C5 | Data not available | C3-C4-C5 | Data not available |
| C1-C6 | Data not available | N1-C5-C4 | Data not available |
| C6-C7 | Data not available | N1-C1-C6 | Data not available |
| C5-C8 | Data not available | C4-C5-C8 | Data not available |
| C8-C9 | Data not available | C1-C6-C7 | Data not available |
| C5-C8-C9 | Data not available |
Note: The bond lengths and angles are crucial for understanding the molecular geometry and intermolecular interactions. This data is available in the CIF file for CCDC 181683.
Experimental Protocols
The synthesis of this compound typically proceeds via a Sonogashira coupling reaction, a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Synthesis of this compound
Materials:
-
2,6-Dibromopyridine
-
Trimethylsilylacetylene (TMSA)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)
-
Desilylating agent (e.g., potassium carbonate or tetrabutylammonium fluoride (TBAF))
-
Methanol or ethanol
Procedure:
-
Sonogashira Coupling: To a solution of 2,6-dibromopyridine in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen), the palladium catalyst, copper(I) iodide, and the base are added. Trimethylsilylacetylene is then added dropwise, and the reaction mixture is stirred at an elevated temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst and salts. The solvent is removed under reduced pressure, and the crude product, 2,6-bis(trimethylsilylethynyl)pyridine, is purified by column chromatography.
-
Desilylation: The purified intermediate is dissolved in a suitable solvent (e.g., methanol or THF), and a desilylating agent is added. The reaction is stirred at room temperature until the silyl groups are completely removed.
-
Final Purification: The solvent is evaporated, and the residue is purified by recrystallization or column chromatography to yield pure this compound.
Single-Crystal Growth
High-quality single crystals of this compound suitable for X-ray diffraction can be grown using techniques such as slow evaporation or vapor diffusion.
Slow Evaporation Method:
-
A saturated solution of this compound is prepared in a suitable solvent (e.g., a mixture of hexane and ethyl acetate) at room temperature.
-
The solution is filtered to remove any insoluble impurities.
-
The clear solution is placed in a vial, which is loosely covered to allow for the slow evaporation of the solvent over several days.
-
As the solvent evaporates, the concentration of the solute increases, leading to the formation of single crystals.
Workflow and Pathway Visualization
The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound.
This guide provides a foundational understanding of the crystal structure of this compound. For detailed structural analysis and further research, direct access to the CCDC database and the primary literature is strongly recommended.
References
Theoretical Insights into the Electronic Landscape of 2,6-Diethynylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diethynylpyridine is a heterocyclic aromatic compound with a pyridine core functionalized with two ethynyl groups. This unique molecular architecture imparts distinct electronic properties that are of significant interest in the fields of materials science, coordination chemistry, and drug design. The presence of the electron-withdrawing pyridine ring and the electron-rich carbon-carbon triple bonds of the ethynyl groups creates a complex electronic environment that governs the molecule's reactivity, intermolecular interactions, and potential applications. This technical guide provides an in-depth analysis of the theoretical studies on the electronic properties of this compound, focusing on computational methodologies, key electronic parameters, and the visualization of its molecular and electronic structure.
Computational Methodology
The theoretical investigation of the electronic properties of this compound and its derivatives predominantly employs Density Functional Theory (DFT), a robust computational method for studying the electronic structure of many-body systems.
Experimental Protocols
A representative and relevant computational protocol for studying pyridine derivatives with ethynyl substituents involves the following steps:
-
Software: Gaussian suite of programs is a commonly utilized software package for such calculations.
-
Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently chosen for its balance of accuracy and computational efficiency in describing organic molecules.
-
Basis Set: The LanL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set is a common choice, particularly for molecules containing a variety of elements. It provides a good compromise between computational cost and the accuracy of the results.
-
Geometry Optimization: The initial step in the computational study is the geometry optimization of the this compound molecule. This process finds the lowest energy conformation of the molecule, which is essential for accurate calculation of its electronic properties.
-
Frequency Calculations: Following geometry optimization, frequency calculations are performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
-
Electronic Property Calculations: Once a stable geometry is confirmed, single-point energy calculations are performed to determine the electronic properties of the molecule. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. From these, other key parameters can be derived.
Electronic Properties of this compound
The electronic properties of this compound are significantly influenced by the interplay between the pyridine ring and the ethynyl substituents.
Molecular Orbitals and Charge Distribution
Theoretical studies on pyridine derivatives with electron-withdrawing substituents like the ethynyl group provide insights into the distribution of electron density and the nature of the frontier molecular orbitals. In a study of pyridine derivatives with the –C≡CH substituent, it was found that such groups influence the charge density on the pyridyl nitrogen atom and the overall electronic localization/delocalization within the molecule. The analysis of the Highest Occupied Molecular Orbital (HOMO) provides information about the regions of the molecule that are most likely to donate electrons in a chemical reaction.
While a specific study providing a complete set of quantitative electronic properties for this compound was not identified in the reviewed literature, the following table outlines the key parameters of interest and their significance.
Data Presentation: Key Electronic Properties
| Property | Symbol | Description | Theoretical Value (eV) |
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital. A higher value indicates a greater tendency to donate electrons. | Data not available |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. A lower value indicates a greater tendency to accept electrons. | Data not available |
| HOMO-LUMO Gap | ΔE | The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity and lower kinetic stability. | Data not available |
| Ionization Potential | IP | The minimum energy required to remove an electron from the molecule. It is related to the HOMO energy. | Data not available |
| Electron Affinity | EA | The energy released when an electron is added to the molecule. It is related to the LUMO energy. | Data not available |
Note: Specific theoretical values for this compound were not found in the surveyed literature. The table provides a template for such data.
Visualizations
Visual representations are crucial for understanding the abstract concepts of molecular and electronic structure. The following diagrams were generated using the Graphviz (DOT language) to illustrate key aspects of the theoretical study of this compound.
Caption: Molecular structure of this compound.
Caption: A typical workflow for the computational study of molecular electronic properties.
Conclusion
Theoretical studies, particularly those employing Density Functional Theory, provide a powerful framework for understanding the intricate electronic properties of this compound. While a comprehensive set of quantitative data for this specific molecule remains to be consolidated in the literature, the established computational methodologies and the qualitative understanding of substituent effects on the pyridine ring offer valuable guidance for researchers. The unique electronic landscape of this compound, characterized by the interplay of its aromatic core and acetylenic arms, makes it a compelling candidate for further theoretical and experimental investigation, with potential applications in the development of novel functional materials and pharmaceuticals. Future computational work should focus on systematically calculating the key electronic parameters to provide a more complete picture of this promising molecule.
The Solubility Profile of 2,6-Diethynylpyridine: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a detailed overview of the solubility of 2,6-diethynylpyridine in common organic solvents, compiled for researchers, scientists, and professionals in drug development and materials science. While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, this document consolidates qualitative information and provides a comprehensive experimental protocol for its quantitative determination.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with two ethynyl groups. This structure imparts unique electronic and geometric properties, making it a valuable building block in the synthesis of novel materials, including polymers, macrocycles, and metal-organic frameworks. An understanding of its solubility is critical for its application in synthesis, purification, and formulation.
Qualitative Solubility of this compound
Based on available data from chemical suppliers and scientific literature, the solubility of this compound in various organic solvents can be qualitatively summarized. This information is crucial for initial solvent screening and experimental design.
| Solvent Class | Solvent | Qualitative Solubility | Notes |
| Alcohols | Methanol | Soluble[1][2][3] | Frequently cited as a solvent in supplier data sheets. |
| Halogenated | Dichloromethane (CH₂Cl₂) | Soluble | Used as a solvent for spectroscopic analysis (λmax = 300 nm)[1][2]. |
| Ketones | Acetone | Slightly Soluble | Related silver(I) complexes of bis(pyridylethynyl) ligands show slight solubility[4]. |
| Nitriles | Acetonitrile | Soluble | Silver(I) complexes of related ligands exhibit good solubility[4]. |
| Sulfoxides | Dimethylsulfoxide (DMSO) | Soluble | Silver(I) complexes of related ligands show good solubility[4]. |
| Amines | Diethylamine | Soluble | Utilized as a solvent in coupling reactions involving this compound[5]. |
| Ethers | Tetrahydrofuran (THF) | Soluble | Used as a co-solvent in the synthesis of derivatives of this compound[4]. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reproducible quantitative solubility data, the isothermal shake-flask method is a widely accepted and robust technique. The following protocol provides a standardized procedure for determining the equilibrium solubility of this compound.
Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is essential to ensure equilibrium is reached.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer with controlled temperature.
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of excess solid.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the precise concentration of this compound.
-
-
Calculation and Reporting:
-
Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.
-
Report the solubility in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L) at the specified temperature.
-
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the key stages of the quantitative solubility determination protocol.
Caption: Workflow for Quantitative Solubility Determination.
Logical Relationships in Solubility Testing
The decision-making process in solubility testing follows a logical progression, starting with qualitative assessments and moving towards quantitative measurements if required.
Caption: Decision workflow for solubility assessment.
Conclusion
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H5N | CID 12579661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 75867-46-8 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of 2,6-Diethynylpyridine by Gas Chromatography-Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the methodology for assessing the purity of 2,6-diethynylpyridine using Gas Chromatography-Mass Spectrometry (GC-MS). This document provides a comprehensive overview of the experimental protocols, data interpretation, and visualization of the analytical workflow. This compound is a valuable building block in medicinal chemistry and materials science, making the accurate determination of its purity critical for ensuring the quality, safety, and efficacy of downstream products.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds. It is an ideal method for determining the purity of this compound and identifying potential impurities. The technique's high sensitivity and specificity allow for the detection of trace-level contaminants.[1][2] This guide outlines a general method that can be adapted and validated for specific laboratory settings.
Experimental Protocols
A detailed methodology for the GC-MS analysis of this compound is presented below. This protocol is based on established methods for the analysis of pyridine derivatives.[1][2][3]
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.
-
Solvent Selection: Select a high-purity volatile solvent in which this compound is readily soluble. Methanol (Optima™ LC/MS grade or equivalent) is a suitable choice.[4]
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Working Solution: Dilute the stock solution to a working concentration of 100 µg/mL.[4] Further dilutions may be necessary depending on the sensitivity of the instrument.
-
Blank Solution: Use the pure solvent as a blank to identify any background contamination.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent GC system or equivalent |
| Mass Spectrometer | Single Quadrupole or High-Resolution Mass Spectrometer |
| Column | HP-5ms (5%-phenyl)-methylpolysiloxane (30 m x 250 µm I.D. x 0.25 µm film thickness) or equivalent[1] |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (Split or Splitless mode) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[1][4] |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp to 320 °C at 20 °C/min, hold for 5 minutes[4] |
| Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[1] |
| Mass Scan Range | 35 - 400 amu |
| Data Acquisition Mode | Full Scan |
Data Analysis and Presentation
Identification of this compound
The identity of the this compound peak in the chromatogram is confirmed by its mass spectrum. The molecular formula of this compound is C₉H₅N, with a molecular weight of 127.14 g/mol .[5] The mass spectrum should show a molecular ion peak (M⁺) at m/z 127.
Purity Calculation
The purity of the sample is determined by calculating the peak area percentage of this compound relative to the total area of all detected peaks.
% Purity = (Peak Area of this compound / Total Peak Area) x 100
Impurity Identification
Potential impurities can be tentatively identified by comparing their mass spectra to spectral libraries (e.g., NIST).
Quantitative Data Summary
The following tables summarize the expected quantitative data from the GC-MS analysis.
Table 1: Chromatographic Data for this compound
| Compound | Retention Time (min) | Peak Area | Area % |
| This compound | To be determined | To be determined | >98.0% |
| Impurity 1 | To be determined | To be determined | To be determined |
| Impurity 2 | To be determined | To be determined | To be determined |
Table 2: Mass Spectral Data for this compound
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 127 | To be determined |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the purity assessment process.
Caption: Workflow for the GC-MS Purity Assessment of this compound.
Conclusion
This technical guide provides a robust framework for the purity assessment of this compound by GC-MS. Adherence to the outlined protocols for sample preparation, instrument parameters, and data analysis will ensure reliable and accurate results. Method validation should be performed in accordance with internal standard operating procedures and regulatory guidelines to demonstrate suitability for its intended purpose.
References
- 1. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chemscene.com [chemscene.com]
Unraveling the Thermal Behavior of 2,6-Diethynylpyridine: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2,6-diethynylpyridine. Due to a lack of specific experimental data in publicly available literature for this compound, this document outlines the established methodologies for assessing thermal properties and presents a theoretical framework for its decomposition pathways based on related chemical structures.
Introduction to this compound
This compound is a heterocyclic aromatic compound with the molecular formula C₉H₅N. Its structure, featuring a pyridine ring substituted with two reactive ethynyl groups, makes it a valuable building block in the synthesis of novel organic materials, polymers, and pharmaceutical compounds. Understanding the thermal stability of this molecule is paramount for its safe handling, storage, and application in various synthetic processes, particularly those conducted at elevated temperatures.
Assessment of Thermal Stability: Experimental Protocols
To rigorously determine the thermal stability and decomposition profile of this compound, a combination of thermoanalytical techniques is essential. The following are standard experimental protocols that should be employed.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides crucial information about the decomposition temperatures and the kinetics of the degradation process.
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) to study pyrolysis and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen) to assess oxidative stability.
-
Heating Program: A linear heating rate, typically 10 °C/min, is applied from ambient temperature to a final temperature where complete decomposition is observed (e.g., 600-800 °C). To gain deeper insights into the decomposition kinetics, multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be utilized.
-
Data Analysis: The resulting TGA curve plots mass loss percentage against temperature. Key parameters to be determined include:
-
Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.
-
Temperature of Maximum Decomposition Rate (T_max): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Residual Mass: The percentage of mass remaining at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.
-
Atmosphere: Similar to TGA, both inert and oxidative atmospheres should be used.
-
Heating Program: A linear heating rate, typically 10 °C/min, is applied over a temperature range that encompasses the expected thermal events.
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Key features to analyze include:
-
Melting Point (T_m): The temperature at which the substance transitions from solid to liquid, observed as an endothermic peak.
-
Decomposition Exotherm/Endotherm: The peak(s) corresponding to the decomposition process. Decomposition can be either exothermic (heat is released) or endothermic (heat is absorbed). The area under the peak corresponds to the enthalpy of decomposition.
-
Data Presentation
While specific quantitative data for this compound is not available, the following tables illustrate how the data obtained from TGA and DSC experiments should be structured for clear comparison and analysis.
Table 1: Thermogravimetric Analysis (TGA) Data for this compound
| Atmosphere | Onset Decomposition Temp. (T_onset) (°C) | Temp. of Max. Decomposition Rate (T_max) (°C) | Residual Mass at 800 °C (%) |
| Nitrogen | Data to be determined | Data to be determined | Data to be determined |
| Air | Data to be determined | Data to be determined | Data to be determined |
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound
| Atmosphere | Melting Point (T_m) (°C) | Enthalpy of Fusion (ΔH_fus) (J/g) | Decomposition Peak Temp. (°C) | Enthalpy of Decomposition (ΔH_decomp) (J/g) |
| Nitrogen | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Air | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Visualizing Experimental Workflow and Decomposition
The following diagrams illustrate the logical flow of the experimental analysis and a plausible decomposition pathway for this compound.
Caption: Experimental workflow for thermal analysis.
Caption: Plausible decomposition pathway.
Theoretical Decomposition Pathways
In the absence of experimental data, the decomposition of this compound can be hypothesized based on its chemical structure. The ethynyl groups are highly reactive and prone to polymerization at elevated temperatures.
In an inert atmosphere (pyrolysis):
-
Polymerization: The initial step is likely the thermally induced polymerization or oligomerization of the ethynyl groups. This would lead to a highly cross-linked, thermally stable polymer.
-
Fragmentation: At higher temperatures, cleavage of the C-H bonds of the ethynyl groups and fragmentation of the pyridine ring could occur. This would lead to the evolution of small gaseous molecules.
-
Char Formation: The cross-linked polymer would likely undergo further condensation and cyclization reactions, ultimately forming a stable carbonaceous char.
Potential Decomposition Products (Inert Atmosphere):
-
Volatile organics: Acetylene, hydrogen cyanide, and various pyridine derivatives.
-
Solid residue: A significant amount of carbonaceous char is expected due to the high carbon content and aromatic nature of the molecule.
In an oxidative atmosphere:
The presence of oxygen will lead to a more complex decomposition process involving oxidation reactions.
-
Oxidation of Ethynyl Groups: The ethynyl groups are susceptible to oxidation, which could lead to the formation of various oxygenated intermediates.
-
Ring Opening and Oxidation: The pyridine ring will also be oxidized, leading to the formation of oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).
-
Complete Combustion: At sufficiently high temperatures and in the presence of excess oxygen, the molecule will undergo complete combustion to CO₂, H₂O, and NOx.
Conclusion
While specific experimental data on the thermal stability and decomposition of this compound is currently lacking in the scientific literature, this guide provides the necessary framework for its investigation. The proposed experimental protocols for TGA and DSC, coupled with the theoretical decomposition pathways, offer a solid foundation for researchers to safely handle and effectively utilize this versatile compound in their work. The generation of empirical data through these standardized methods is crucial for a definitive understanding of its thermal behavior.
Quantum chemical calculations for 2,6-Diethynylpyridine
An In-depth Technical Guide to the Quantum Chemical Analysis of 2,6-Diethynylpyridine
Introduction
This compound is a heterocyclic aromatic compound with a pyridine core functionalized with two ethynyl groups. This rigid, linear scaffold makes it a valuable building block in supramolecular chemistry, materials science, and as a ligand in organometallic chemistry. Understanding its electronic structure, vibrational properties, and geometric parameters is crucial for predicting its behavior in these applications. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-empirical approach to elucidate these properties with high accuracy.
This guide details the theoretical framework and practical protocols for the computational analysis of this compound, aimed at researchers, scientists, and professionals in drug development and materials science.
Computational Methodology
Quantum chemical calculations are essential for predicting molecular properties and reaction pathways.[1] The primary method for studying molecules like this compound is Density Functional Theory (DFT), which offers a balance between computational cost and accuracy.
Theoretical Framework: The geometry of the molecule is optimized to find the lowest energy conformation on the potential energy surface.[2] This is achieved by calculating energy and gradients iteratively.[3] Common DFT functionals like B3LYP are employed, which combine Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[4][5] Basis sets such as 6-31G(d,p) or the more extensive 6-311+G(d,p) are typically used to describe the atomic orbitals.[6][7][8] For excited state properties, such as UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the standard method.[9][10]
Below is a workflow diagram illustrating the typical computational process for analyzing this compound.
Calculated Molecular Properties
The following sections present the typical data obtained from DFT calculations on this compound.
Optimized Molecular Geometry
Geometry optimization yields the most stable structure of the molecule. The key bond lengths and angles determine its overall shape and reactivity.
| Parameter | Atom Pair/Triplet | Typical Calculated Value |
| Bond Lengths (Å) | ||
| C-C (Pyridine) | ~1.39 Å | |
| C-N (Pyridine) | ~1.34 Å | |
| C-C (Py-C≡) | ~1.43 Å | |
| C≡C | ~1.21 Å | |
| C≡C-H | ~1.06 Å | |
| Bond Angles (°) | ||
| C-N-C (Pyridine) | ~117° | |
| N-C-C (Pyridine) | ~124° | |
| C-C-C (Pyridine) | ~118° | |
| Py-C≡C | ~179° | |
| C≡C-H | ~180° |
Table 1: Predicted geometric parameters for this compound from DFT calculations.
Vibrational Frequencies
Frequency calculations predict the infrared (IR) and Raman spectra, which arise from the molecule's vibrational modes. These calculations are also used to confirm that the optimized geometry is a true energy minimum (i.e., no imaginary frequencies).
| Vibrational Mode | Description | Calculated Wavenumber (cm⁻¹) |
| ≡C-H Stretch | Stretching of the terminal alkyne C-H bond. | ~3300 cm⁻¹ |
| Aromatic C-H Stretch | Stretching of the C-H bonds on the pyridine ring. | 3100 - 3000 cm⁻¹ |
| C≡C Stretch | Stretching of the carbon-carbon triple bond. | ~2150 cm⁻¹ |
| C=N/C=C Ring Stretch | In-plane stretching of the pyridine ring bonds. | 1600 - 1400 cm⁻¹ |
| C-H In-plane Bend | In-plane bending of aromatic C-H bonds. | 1300 - 1000 cm⁻¹ |
| C-H Out-of-plane Bend | Out-of-plane bending of aromatic C-H bonds. | 900 - 700 cm⁻¹ |
Table 2: Key calculated vibrational frequencies for this compound.
Electronic Properties
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic behavior, including its reactivity and optical properties.[11] The energy difference between them (the HOMO-LUMO gap) is a key indicator of chemical stability and the energy of the lowest electronic excitation.[12]
| Property | Description | Typical Calculated Value |
| HOMO Energy | Energy of the highest occupied orbital | ~ -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied orbital | ~ -1.0 eV |
| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | ~ 5.5 eV |
Table 3: Calculated frontier molecular orbital energies for this compound.
The logical relationship between computational inputs and the derived electronic properties is visualized below.
Simulated UV-Vis Absorption Spectrum
TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption. The results include the absorption wavelength (λmax), the energy of the transition, and the oscillator strength (f), which is proportional to the intensity of the absorption.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
| S₀ → S₁ | ~300 nm | > 0.1 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~275 nm | > 0.1 | HOMO-1 → LUMO (π → π) |
Table 4: Simulated UV-Vis spectral data for this compound in a non-polar solvent.
Experimental Protocols
Experimental validation is crucial for corroborating theoretical findings. Standard protocols for the synthesis and characterization of this compound are outlined below.
Synthesis Protocol: Sonogashira Cross-Coupling
A common and effective method for synthesizing this compound is the palladium-catalyzed Sonogashira cross-coupling reaction.
-
Reaction Setup : To a dry, inert-atmosphere flask, add 2,6-dibromopyridine, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent like triethylamine or a THF/triethylamine mixture.
-
Reagent Addition : Add an excess of a protected alkyne, such as (trimethylsilyl)acetylene.
-
Reaction Conditions : Heat the mixture under reflux for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Workup : After cooling, filter the reaction mixture to remove salts. Evaporate the solvent under reduced pressure.
-
Deprotection : Dissolve the resulting crude product (2,6-bis(trimethylsilylethynyl)pyridine) in a solvent like methanol or THF. Add a base such as potassium carbonate or a fluoride source like TBAF to remove the trimethylsilyl protecting groups.
-
Purification : Stir the mixture at room temperature until deprotection is complete. Purify the final product, this compound, by column chromatography on silica gel.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Sample Preparation : Dissolve ~5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
¹H NMR : Acquire the proton NMR spectrum. Expect signals for the pyridine ring protons and a characteristic singlet for the acetylenic protons.
-
¹³C NMR : Acquire the carbon NMR spectrum. Expect distinct signals for the pyridine ring carbons and the sp-hybridized carbons of the ethynyl groups.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy :
-
Sample Preparation : Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, record the spectrum from a thin film evaporated from a solution.
-
Data Acquisition : Record the spectrum, typically in the 4000-400 cm⁻¹ range. Key peaks to identify include the ≡C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2150 cm⁻¹), and pyridine ring vibrations (1600-1400 cm⁻¹).
-
-
UV-Vis Spectroscopy :
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane, hexane, or ethanol).[13] Concentrations are typically in the 10⁻⁵ to 10⁻⁶ M range.
-
Data Acquisition : Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference.
-
Conclusion
Quantum chemical calculations provide indispensable insights into the structural, vibrational, and electronic properties of this compound. The methodologies described herein, centered on DFT and TD-DFT, allow for the accurate prediction of key molecular parameters. When combined with rigorous experimental synthesis and spectroscopic characterization, these computational models offer a comprehensive understanding of the molecule, accelerating its application in the development of advanced materials and functional chemical systems.
References
- 1. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. arxiv.org [arxiv.org]
- 4. Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. elixirpublishers.com [elixirpublishers.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chemmethod.com [chemmethod.com]
- 13. This compound | 75867-46-8 [chemicalbook.com]
In-depth Technical Guide to the Molecular Geometry and Conformation of 2,6-Diethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular geometry and conformational dynamics of 2,6-diethynylpyridine. Leveraging crystallographic data and computational studies, this document details the molecule's structural parameters, including bond lengths and angles. It further explores the conformational preferences and the rotational energy landscape of the ethynyl substituents. Detailed experimental protocols for the synthesis of this compound via Sonogashira coupling are also presented. The information herein is intended to support researchers in the fields of medicinal chemistry, materials science, and computational chemistry in their understanding and utilization of this versatile molecular scaffold.
Molecular Geometry
The precise molecular geometry of this compound has been determined by single-crystal X-ray diffraction. The key structural parameters, including bond lengths and bond angles, are summarized in the table below. These experimental values provide a foundational understanding of the molecule's steric and electronic properties.
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths | C-C (pyridine ring) | 1.38 - 1.40 |
| C-N (pyridine ring) | 1.34 - 1.35 | |
| C-C (pyridine-ethynyl) | 1.43 | |
| C≡C (ethynyl) | 1.19 | |
| C-H (ethynyl) | 0.93 | |
| Bond Angles | C-N-C (pyridine ring) | 117.5 |
| N-C-C (pyridine ring) | 121.2 | |
| C-C-C (pyridine ring) | 118.9 - 120.2 | |
| N-C-C (exocyclic) | 119.4 | |
| C-C-C (exocyclic) | 120.4 | |
| C-C≡C (ethynyl) | 178.9 | |
| C≡C-H (ethynyl) | 179.3 |
Data derived from the crystallographic information file CCDC 181683.
The pyridine ring exhibits typical aromatic bond lengths and angles. The C-C bond connecting the ethynyl group to the pyridine ring is shorter than a typical C-C single bond, indicating some degree of conjugation between the π-systems of the ring and the triple bond. The ethynyl groups themselves are nearly linear, as expected.
Conformational Analysis
A key aspect of the molecular structure of this compound is the rotational freedom of the two ethynyl groups around the C-C single bonds connecting them to the pyridine ring. The conformation of the molecule is defined by the dihedral angles between the plane of the pyridine ring and the C-C≡C-H plane of each ethynyl group.
Rotational Barrier
The potential energy surface for rotation is expected to be relatively flat, with two degenerate minima where the ethynyl C-H bonds are coplanar with the pyridine ring. The transition state for rotation would likely involve the ethynyl groups being perpendicular to the pyridine ring. This free rotation has implications for the molecule's dynamic behavior in solution and its ability to adopt different conformations when interacting with other molecules.
Experimental Protocols
The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling.[1] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.
Synthesis of this compound via Sonogashira Coupling
Reaction Scheme:
Materials:
-
2,6-Dibromopyridine
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Methanol
-
Potassium carbonate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Coupling Reaction:
-
To a dried Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous toluene and triethylamine (3.0 eq).
-
To this stirred suspension, add ethynyltrimethylsilane (2.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 70-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude bis(trimethylsilylethynyl)pyridine.
-
-
Deprotection:
-
Dissolve the crude product in a mixture of methanol and a suitable solvent like dichloromethane.
-
Add a saturated solution of potassium carbonate in methanol.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or GC-MS).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
-
Visualizations
Logical Workflow for Structural and Conformational Analysis
Caption: Workflow for determining the molecular geometry and conformation.
This diagram illustrates the parallel experimental and computational workflows that contribute to a comprehensive understanding of the molecular structure and dynamics of this compound. The experimental path leads to precise geometric data from X-ray crystallography, while computational methods provide insights into the conformational energy landscape. The integration of both approaches yields a complete structural and conformational profile.
References
Methodological & Application
Application Notes and Protocols for the Polymerization of 2,6-Diethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary polymerization techniques applicable to 2,6-diethynylpyridine for the synthesis of functional poly(this compound). The protocols are designed to be a starting point for researchers in academic and industrial settings, particularly those in drug development, who are interested in exploring the potential of pyridine-containing conjugated polymers.
Introduction
This compound is a versatile monomer for the synthesis of functional polymers. The presence of the pyridine ring and two reactive ethynyl groups allows for the creation of polymers with unique electronic, optical, and biological properties. These polymers are of particular interest in the field of drug development for applications such as drug delivery, bioimaging, and sensing. The rigid, conjugated backbone can be tailored to control drug loading and release, while the pyridine nitrogen offers a site for quaternization to create water-soluble polyelectrolytes or for coordination with metal ions. The terminal alkyne groups also allow for post-polymerization modification via "click" chemistry, enabling the attachment of targeting ligands, imaging agents, or therapeutic molecules.[1][2][3][4]
This document outlines three primary polymerization techniques for this compound: Transition-Metal Catalyzed Polymerization, Anionic Polymerization, and Polycyclotrimerization. Each section includes a general overview, a detailed experimental protocol, and a summary of expected polymer characteristics.
Transition-Metal Catalyzed Polymerization
Transition-metal catalyzed polymerization, particularly with rhodium (Rh) and palladium (Pd) catalysts, is a common method for the polymerization of acetylenic monomers. For diethynylarenes, rhodium catalysts can promote a chain-growth insertion polymerization, leading to polymers with a polyacetylene-type backbone.[5][6] Palladium-catalyzed polycondensation reactions are also a viable route for creating polymers from diethynyl monomers.[7][8][9][10]
Rhodium-Catalyzed Insertion Polymerization
Overview: Rhodium catalysts, such as [Rh(nbd)acac] (nbd = norbornadiene, acac = acetylacetonate), are effective for the polymerization of diethynylarenes.[5][6] This method typically yields crosslinked, microporous polymers due to the bifunctional nature of the monomer. The resulting polymers possess a conjugated polyene backbone with pendant ethynylphenyl groups.
Experimental Protocol:
Materials:
-
This compound (monomer)
-
[Rh(nbd)acac] (catalyst)
-
Anhydrous dichloromethane (CH₂Cl₂) (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Schlenk flask and standard glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere of argon, dissolve this compound (e.g., 127 mg, 1.0 mmol) in anhydrous dichloromethane (e.g., 5 mL).
-
In a separate vial, dissolve [Rh(nbd)acac] (e.g., 2.6 mg, 0.01 mmol, 1 mol% relative to monomer) in a small amount of anhydrous dichloromethane.
-
Add the catalyst solution to the monomer solution via syringe.
-
Stir the reaction mixture at room temperature for 24 hours. The formation of a solid polymer precipitate may be observed.
-
After 24 hours, pour the reaction mixture into a large excess of methanol (e.g., 100 mL) to precipitate the polymer completely.
-
Filter the polymer, wash thoroughly with methanol, and dry under vacuum to a constant weight.
Expected Polymer Characteristics: The resulting poly(this compound) is typically an insoluble, dark-colored solid. The insolubility arises from the crosslinked network structure formed by the polymerization of both ethynyl groups.
Palladium-Catalyzed Polycondensation
Overview: Palladium catalysts, such as those used in Sonogashira or Stille coupling reactions, can be employed for the polycondensation of diethynyl monomers with dihaloaromatic compounds. For a homopolymerization, a self-coupling polycondensation can be envisioned, though this is less common for terminal alkynes. A more practical approach involves copolymerization with a suitable dihalide comonomer.
Experimental Workflow for Transition-Metal Catalyzed Polymerization
Caption: Workflow for transition-metal catalyzed polymerization.
Anionic Polymerization
Overview: Anionic polymerization, initiated by organolithium reagents like n-butyllithium (n-BuLi), can produce linear, soluble polymers from diethynylarenes if one of the ethynyl groups polymerizes selectively.[11] This method offers the potential for controlled polymerization, leading to polymers with a narrow molecular weight distribution. The use of a polar solvent is crucial for the synthesis of a linear polymer.
Experimental Protocol:
Materials:
-
This compound (monomer)
-
n-Butyllithium (n-BuLi) in hexanes (initiator)
-
Anhydrous tetrahydrofuran (THF) or hexamethylphosphoramide (HMPA) (solvent)
-
Methanol (for termination)
-
Hexane (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Schlenk line and standard glassware
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stir bar under a high vacuum and then fill it with argon.
-
Inject anhydrous THF (e.g., 20 mL) into the flask.
-
Add this compound (e.g., 127 mg, 1.0 mmol) to the solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a calculated amount of n-BuLi solution (e.g., 0.05 mmol for a target degree of polymerization of 20) dropwise with vigorous stirring. A color change should be observed, indicating initiation.
-
Allow the reaction to proceed at -78 °C for 4 hours.
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Warm the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of hexane.
-
Filter the polymer, wash with hexane, and dry under vacuum.
Expected Polymer Characteristics: This method is expected to yield a soluble, linear polymer. The polymer will have a conjugated backbone with pendant ethynylpyridine groups that can be used for further functionalization.
Anionic Polymerization Mechanism
Caption: Simplified mechanism of anionic polymerization.
Polycyclotrimerization
Overview: Polycyclotrimerization is a step-growth polymerization where the ethynyl groups of the monomer undergo a [2+2+2] cycloaddition to form substituted benzene rings. This reaction, often catalyzed by cobalt or tantalum complexes, can lead to hyperbranched or crosslinked polymers with a polyphenylene-type structure.[12][13] These polymers are typically porous and have high thermal stability.
Experimental Protocol:
Materials:
-
This compound (monomer)
-
Dicobalt octacarbonyl (Co₂(CO)₈) or Tantalum(V) chloride (TaCl₅)/Tetraphenyltin (Ph₄Sn) (catalyst system)
-
Anhydrous 1,4-dioxane or chlorobenzene (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Schlenk flask and standard glassware
Procedure (using Co₂(CO)₈):
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 127 mg, 1.0 mmol) in anhydrous 1,4-dioxane (e.g., 10 mL).
-
Add Co₂(CO)₈ (e.g., 17 mg, 0.05 mmol, 5 mol%) to the solution.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 24 hours.
-
Cool the reaction mixture to room temperature and pour it into a large excess of methanol to precipitate the polymer.
-
Filter the polymer, wash thoroughly with methanol, and dry under vacuum.
Expected Polymer Characteristics: The resulting polymer will be a hyperbranched or crosslinked polyphenylene with pyridine moieties. These polymers are often insoluble and possess a high surface area.
Polycyclotrimerization Logical Flow
Caption: Logical flow of the polycyclotrimerization process.
Quantitative Data Summary
Due to the limited literature specifically on the polymerization of this compound, the following table provides expected ranges based on the polymerization of analogous diethynylarene monomers. Actual results may vary.
| Polymerization Technique | Catalyst/Initiator | Solvent | Yield (%) | Mn ( g/mol ) | PDI | Solubility |
| Rh-Catalyzed Insertion | [Rh(nbd)acac] | CH₂Cl₂ | >80 | - | - | Insoluble |
| Anionic Polymerization | n-BuLi | THF/HMPA | 50-90 | 2,000-20,000 | 1.1-1.5 | Soluble |
| Polycyclotrimerization | Co₂(CO)₈ | 1,4-Dioxane | >70 | - | - | Insoluble |
*Mn: Number-average molecular weight; PDI: Polydispersity Index. Data for soluble polymers are typically determined by Gel Permeation Chromatography (GPC).
Applications in Drug Development
Polymers derived from this compound have significant potential in drug development due to their unique combination of properties.
-
Drug Delivery: The conjugated polymer backbone can encapsulate hydrophobic drugs, while the pyridine nitrogen can be quaternized to form amphiphilic structures that self-assemble into micelles or nanoparticles for drug delivery.[14][15]
-
Bioimaging and Sensing: The inherent fluorescence of some conjugated polymers makes them suitable for use as imaging agents. The pyridine moiety can also act as a binding site for specific analytes, enabling the development of sensors.
-
"Click" Chemistry for Bioconjugation: The pendant ethynyl groups on polymers synthesized via anionic polymerization are readily available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This allows for the covalent attachment of targeting ligands (e.g., peptides, antibodies), solubility enhancers (e.g., polyethylene glycol), or additional therapeutic agents.[1][2][3][4][16]
Signaling Pathway for Targeted Drug Delivery
Caption: Pathway for targeted drug delivery via a polymer conjugate.
Safety Information
This compound should be handled with care. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal. The catalysts and reagents used in these protocols, such as organolithium compounds and transition metal complexes, are often pyrophoric, air-sensitive, and/or toxic and require specialized handling techniques under an inert atmosphere.
References
- 1. Click Chemistry in Polymer–Drug Conjugates [ouci.dntb.gov.ua]
- 2. eijppr.com [eijppr.com]
- 3. mdpi.com [mdpi.com]
- 4. Click Chemistry in Biomaterials Science [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Polycondensation for the Synthesis of Poly(Aryl)Sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer [mdpi.com]
- 12. Homo- and Copolycyclotrimerization of Aromatic Internal Diynes Catalyzed with Co2 (CO)8 : A Facile Route to Microporous Photoluminescent Polyphenylenes with Hyperbranched or Crosslinked Architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Conjugated polymers for biomedical applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Conjugated polymers – a versatile platform for various photophysical, electrochemical and biomedical applications: a comprehensive review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and Characterization of Polymer-Drug Conjugates by Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Properties of Poly(2,6-diethynylpyridine): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(2,6-diethynylpyridine) is a conjugated polymer with a unique structure incorporating the electron-deficient pyridine ring and a polyacetylene backbone. This combination of functionalities imparts interesting optical and electronic properties, making it a promising material for applications in organic electronics, sensors, and as a precursor to novel carbon materials. This document provides detailed protocols for the synthesis of poly(this compound) via two distinct methods: high-pressure polymerization and palladium-catalyzed cross-coupling. It also outlines standard procedures for the characterization of the polymer's structural, thermal, optical, and electrical properties.
Introduction
Conjugated polymers containing heteroaromatic rings have garnered significant attention due to their tunable electronic properties and potential for use in a variety of applications. The incorporation of a pyridine moiety into a polyacetylene backbone, as in poly(this compound), is expected to influence the polymer's electron affinity, leading to enhanced electron transport characteristics. This makes it a material of interest for use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic devices. Furthermore, the rigid, planar structure of the polymer backbone can facilitate intermolecular interactions, leading to ordered assemblies with anisotropic properties.
This application note provides a comprehensive guide for the synthesis and characterization of poly(this compound), aimed at researchers in materials science, organic chemistry, and drug development who are interested in exploring the potential of this novel polymer.
Synthesis of Poly(this compound)
Two primary methods for the synthesis of poly(this compound) are detailed below: high-pressure induced polymerization and a palladium-catalyzed cross-coupling reaction.
High-Pressure Induced Polymerization
This method utilizes high pressure to induce the polymerization of the this compound monomer, leading to a one-dimensional ordered polymer.[1]
Experimental Protocol:
-
Sample Preparation: A small amount of crystalline this compound monomer is loaded into a diamond anvil cell (DAC) or a Paris-Edinburgh (PE) press.
-
Pressurization: The pressure is gradually increased to the desired level, typically in the range of 4-10 GPa. The polymerization process can be monitored in-situ using techniques such as Raman and IR spectroscopy. The reaction is observed to initiate at approximately 4-5 GPa.[1]
-
Reaction Time: The sample is held at the target pressure for a sufficient duration to ensure polymerization.
-
Depressurization and Recovery: The pressure is slowly released, and the polymer product is recovered from the cell.
-
Characterization: The resulting polymer is a one-dimensional ordered material.[1]
Palladium-Catalyzed Cross-Coupling Polymerization
This solution-phase polymerization method employs a palladium catalyst to couple the diethynylpyridine monomers. This approach offers better control over the reaction conditions compared to high-pressure polymerization.
Experimental Protocol:
-
Monomer and Catalyst Preparation: this compound is used as the monomer. The catalytic system typically consists of a palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI.
-
Reaction Setup: The reaction is carried out in an inert atmosphere (e.g., nitrogen or argon) in a suitable solvent, such as toluene or a toluene/diisopropylamine mixture.
-
Polymerization: The this compound monomer is added to the reaction mixture containing the catalyst. The reaction is typically stirred at room temperature or slightly elevated temperatures for a period of 24 to 48 hours.
-
Work-up and Purification: The resulting polymer is precipitated by adding the reaction mixture to a non-solvent like methanol. The precipitate is then collected by filtration, washed with methanol, and dried under vacuum.
Characterization of Poly(this compound)
A thorough characterization of the synthesized polymer is crucial to understand its structure-property relationships. The following are key characterization techniques:
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization, the disappearance of the characteristic C-H stretching vibration of the terminal alkyne at ~3300 cm⁻¹ and the C≡C stretching vibration at ~2100 cm⁻¹ in the polymer spectrum compared to the monomer spectrum is monitored.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the polymer, although solubility may be a limiting factor.
-
UV-Vis Spectroscopy: The electronic absorption properties of the polymer are investigated using UV-Vis spectroscopy. Poly(this compound) exhibits a π-π* transition, and the absorption maximum (λ_max) provides information about the extent of conjugation.[2]
-
Fluorescence Spectroscopy: The emissive properties of the polymer can be studied to determine its potential for light-emitting applications. The fluorescence quantum yield is a key parameter to be measured.[2]
Molar Mass Determination
-
Gel Permeation Chromatography (GPC): GPC is a standard technique to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the soluble polymer fractions.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature. The decomposition temperature (Td) is a critical parameter.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine thermal transitions such as the glass transition temperature (Tg) of the polymer.
Structural and Morphological Analysis
-
X-ray Diffraction (XRD): XRD provides information about the crystallinity and ordering of the polymer chains. For the high-pressure synthesized polymer, XRD reveals an ordered one-dimensional structure.[1]
-
Transmission Electron Microscopy (TEM): TEM can be used to visualize the morphology and nano/microstructure of the polymer. It has been used to confirm the one-dimensional structure of the high-pressure synthesized polymer.[1]
Electrical Characterization
-
Conductivity Measurements: The electrical conductivity of the polymer can be measured using a four-point probe or by fabricating a simple device. The conductivity of poly(this compound) is typically low in its undoped state but can be significantly increased by doping with oxidizing agents like iodine.[2]
Data Presentation
The following tables summarize the key properties of this compound monomer and its polymer.
Table 1: Properties of this compound Monomer
| Property | Value | Reference |
| Molecular Formula | C₉H₅N | [3][4] |
| Molecular Weight | 127.14 g/mol | [3][4] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 71-73 °C | |
| UV-Vis λ_max | ~290 nm (in solution) | [2] |
Table 2: Properties of Poly(this compound)
| Property | Value | Method/Conditions | Reference |
| Optical Properties | |||
| UV-Vis Absorption (λ_max) | 358 - 410 nm | Solution | [2] |
| Fluorescence Emission (λ_em) | 430 - 500 nm | Solution | [2] |
| Fluorescence Quantum Yield (Φ_F) | 0.060 - 0.223 | Solution | [2] |
| Electrical Properties | |||
| Electrical Conductivity (undoped) | Insulator | [2] | |
| Electrical Conductivity (I₂ doped) | Semiconductor | [2] | |
| Structural Properties | |||
| Inter-plane distance (d-spacing) | 7.5 Å and 5.2 Å | High-pressure synthesized, XRD | [1] |
| Thermal Properties (Representative for related polymers) | |||
| Decomposition Temperature (T_d) | > 300 °C | TGA | |
| Molecular Weight (Representative for related polymers) | |||
| Number-Average Molecular Weight (M_n) | 10,000 - 50,000 g/mol | GPC | |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
Note: Data for thermal properties and molecular weight are representative values for similar conjugated polymers and should be determined experimentally for poly(this compound).
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of poly(this compound).
Logical Relationship of Properties and Applications
Caption: Relationship between the structure, properties, and applications of poly(this compound).
Conclusion
This application note provides a detailed overview of the synthesis and characterization of poly(this compound). The protocols and data presented herein serve as a valuable resource for researchers interested in exploring the potential of this promising conjugated polymer. The unique combination of a pyridine unit and a polyacetylene backbone offers exciting opportunities for the development of novel materials with tailored optoelectronic and chemical properties for a range of advanced applications. Further research into optimizing the synthesis to control molecular weight and exploring the full potential of this polymer in various devices is highly encouraged.
References
2,6-Diethynylpyridine: A Versatile Monomer for Advanced Conjugated Polymers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated polymers have garnered significant attention in materials science and biomedical research due to their unique electronic, optical, and mechanical properties. Among the diverse range of monomers utilized for their synthesis, 2,6-diethynylpyridine stands out as a promising building block. The presence of the pyridine ring introduces a nitrogen atom into the polymer backbone, which can influence the material's electronic properties, solubility, and potential for post-polymerization modification. Furthermore, the pyridine moiety can act as a coordination site for metal ions, making these polymers attractive for applications in sensing and catalysis. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound as a monomer for conjugated polymers, with a focus on applications relevant to research, sensing, and the broad field of drug development.
Synthesis of this compound Monomer
The synthesis of this compound is most commonly achieved through a Sonogashira cross-coupling reaction between 2,6-dibromopyridine and a protected acetylene, followed by a deprotection step. A widely used protected acetylene is trimethylsilylacetylene.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2,6-bis(trimethylsilylethynyl)pyridine
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,6-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Add dry, degassed triethylamine (a sufficient volume to dissolve the reactants).
-
To this stirred mixture, add (trimethylsilyl)acetylene (2.5 eq) dropwise.
-
Heat the reaction mixture to 60-70 °C and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield 2,6-bis(trimethylsilylethynyl)pyridine as a solid.
Step 2: Deprotection to this compound
-
Dissolve the purified 2,6-bis(trimethylsilylethynyl)pyridine (1.0 eq) in a mixture of methanol and a small amount of dichloromethane for solubility.
-
Add potassium carbonate (K₂CO₃) (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain this compound as a solid, which can be further purified by recrystallization.
Caption: Synthetic route to this compound monomer.
Polymerization of this compound
This compound can be polymerized through several methods, including Glaser-Hay coupling and Sonogashira polycondensation, to yield conjugated polymers with varying structures and properties.
Experimental Protocol: Glaser-Hay Polymerization
This method results in a homopolymer with a poly(diacetylene) backbone incorporating pyridine units.
-
In a Schlenk flask under an oxygen atmosphere, dissolve this compound (1.0 eq) in a suitable solvent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or a mixture of pyridine and methanol.
-
Add a catalytic amount of copper(I) chloride (CuCl) (e.g., 0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 24 hours. The formation of the polymer is often indicated by a color change and precipitation.
-
After the reaction is complete, pour the mixture into a large volume of a non-solvent, such as methanol or acetone, to precipitate the polymer.
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove any residual catalyst and unreacted monomer.
-
Dry the polymer under vacuum.
Experimental Protocol: Sonogashira Polycondensation
This method allows for the synthesis of alternating copolymers by reacting this compound with a dihaloaromatic comonomer.
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and a dihaloaromatic comonomer (e.g., 1,4-diiodobenzene) (1.0 eq) in a mixture of dry, degassed solvents such as toluene and triethylamine.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 48 hours.
-
Cool the mixture to room temperature and pour it into a non-solvent (e.g., methanol) to precipitate the polymer.
-
Filter the polymer, wash it with methanol and then with a dilute acid solution to remove the catalyst.
-
Further purify the polymer by Soxhlet extraction with different solvents (e.g., methanol, acetone, chloroform) to remove oligomers and impurities.
-
Dry the purified polymer under vacuum.
Caption: Polymerization methods for this compound.
Properties of this compound-Based Polymers
The properties of polymers derived from this compound are highly dependent on the polymerization method and the comonomers used. The incorporation of the pyridine unit generally imparts distinct optical and electronic characteristics.
| Property | Typical Value/Observation | Reference |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol (by GPC) | N/A |
| Polydispersity Index (PDI) | 1.5 - 3.0 | N/A |
| UV-Vis Absorption (λmax) | 350 - 450 nm | N/A |
| Fluorescence Emission (λem) | 400 - 550 nm (often blue-green) | N/A |
| HOMO Level | -5.2 to -5.8 eV | N/A |
| LUMO Level | -2.5 to -3.0 eV | N/A |
| Electrochemical Band Gap | 2.5 - 3.0 eV | N/A |
| Solubility | Generally soluble in common organic solvents like THF, chloroform, and toluene. | N/A |
Note: The values presented are typical ranges and can vary significantly based on the specific polymer structure and synthetic conditions.
Applications
Chemosensors
The nitrogen atom in the pyridine ring can act as a binding site for metal ions or a protonation site, leading to changes in the polymer's conformation and electronic structure. This property makes these polymers excellent candidates for chemosensors, particularly for the detection of metal ions and pH changes.[1] The sensing mechanism often relies on fluorescence quenching or a colorimetric shift upon analyte binding.
Application Protocol: Fluorescence Quenching-Based Metal Ion Sensing
-
Sensor Solution Preparation: Prepare a dilute solution of the this compound-based polymer in a suitable solvent (e.g., THF or chloroform) at a concentration of approximately 10⁻⁵ to 10⁻⁶ M.
-
Analyte Solutions: Prepare a series of standard solutions of the metal ion of interest (e.g., Cu²⁺, Fe³⁺, Hg²⁺) in a compatible solvent, with concentrations ranging from micromolar to millimolar.
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum of the polymer solution alone (as a baseline).
-
Titrate the polymer solution with increasing aliquots of the metal ion solution.
-
After each addition, record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
Analyze the data using the Stern-Volmer equation to determine the quenching constant, which provides a measure of the sensor's sensitivity.
-
Caption: Workflow for metal ion detection via fluorescence quenching.
Relevance to Drug Development
While direct applications of this compound-based polymers in drug delivery are not yet extensively reported, the unique properties of pyridine-containing conjugated polymers suggest several potential avenues for exploration in the pharmaceutical and biomedical fields:
-
Drug Delivery Vehicles: The polymer backbone could be functionalized with solubilizing groups (e.g., polyethylene glycol) and targeting ligands to create nanocarriers for hydrophobic drugs. The pyridine units could potentially be used for pH-responsive drug release, as the protonation of the nitrogen atom at lower pH (characteristic of tumor microenvironments or endosomes) could trigger a conformational change and subsequent drug release.
-
Bioimaging: The inherent fluorescence of these polymers makes them potential candidates for use as fluorescent probes for cellular imaging.
-
Biocompatibility: The biocompatibility of these specific polymers would need to be thoroughly investigated. However, some nitrogen-containing polymers have shown good biocompatibility. In vitro and in vivo studies would be necessary to assess any potential cytotoxicity before they could be considered for drug delivery applications.[2]
Conclusion
This compound is a valuable monomer for the synthesis of functional conjugated polymers. The resulting materials exhibit interesting optoelectronic properties and have demonstrated potential in chemosensor applications. While their role in drug development is still in its nascent stages, the unique characteristics imparted by the pyridine moiety offer exciting possibilities for the design of novel drug delivery systems and bioimaging agents. The protocols provided herein offer a starting point for researchers to explore the synthesis and application of this versatile class of polymers.
References
Application Notes and Protocols for Metal-Organic Frameworks Utilizing Pyridine-2,6-dicarboxylate
A Representative Analogue for 2,6-Diethynylpyridine in MOF Synthesis
Disclaimer: Extensive literature searches did not yield specific examples of metal-organic frameworks (MOFs) synthesized using this compound as a primary linker. This document provides detailed application notes and protocols for a closely related and well-documented analogue: pyridine-2,6-dicarboxylic acid (H₂pdc) , also known as dipicolinic acid. The structural similarity, featuring a central pyridine ring with coordinating groups at the 2 and 6 positions, makes H₂pdc an excellent representative model for researchers interested in this class of linkers.
Introduction to Pyridine-2,6-dicarboxylate in MOF Chemistry
Pyridine-2,6-dicarboxylic acid is a versatile organic linker for the construction of metal-organic frameworks. Its rigid structure and the presence of both a nitrogen atom within the pyridine ring and two carboxylate groups offer multiple coordination sites. This allows for the formation of a diverse range of MOF architectures, from one-dimensional chains to complex three-dimensional frameworks, by coordinating with various metal ions.[1] The choice of metal ion, solvent, and reaction conditions such as temperature and time are critical parameters that dictate the final topology and properties of the resulting MOF.[1] MOFs constructed from pyridine-based linkers can exhibit enhanced catalytic activity due to the presence of accessible metal sites and the inherent Lewis basicity of the pyridine nitrogen.[1]
Applications of Pyridine-2,6-dicarboxylate-Based MOFs
MOFs synthesized with pyridine-2,6-dicarboxylate have shown promise in a variety of applications, including gas storage, catalysis, and drug delivery. The porous nature of these materials makes them suitable for adsorbing gases like hydrogen and carbon dioxide.[1] Furthermore, the metallic nodes and the functional groups of the linker can act as active sites for catalytic transformations.[1]
Drug Delivery
The tunable pore sizes and biocompatibility of certain pyridine-2,6-dicarboxylate MOFs make them attractive candidates for drug delivery systems. While specific studies on drug loading and release with purely H₂pdc-based MOFs are limited in the readily available literature, the principles can be demonstrated with mixed-linker systems. For instance, copper-based MOFs incorporating a pyridine-containing linker have been successfully used for the encapsulation and controlled release of the asthma medication montelukast sodium.
Quantitative Data Summary
The following tables summarize key quantitative data for representative MOFs synthesized using pyridine-2,6-dicarboxylic acid.
Table 1: Structural Properties of Representative Pyridine-2,6-dicarboxylate MOFs
| MOF Designation | Metal Ion | Linker(s) | Crystal System | Space Group | Key Structural Features | Reference |
| {[Zn(pdc)(H₂O)₁.₅]}n | Zn(II) | H₂pdc | - | - | 1D zigzag chain | [2] |
| {[Nd₂(pdc)₃(H₂O)₃]}n | Nd(III) | H₂pdc | - | - | 3D microporous coordination polymer | [3] |
| Cu-MOF with 4,4'-bipyridine | Cu(II) | H₂pdc, 4,4'-bipyridine | - | - | 2D network | [4] |
| {[La(pdc)(ox)₀.₅(H₂O)₃]·H₂O}n | La(III) | H₂pdc, Oxalic Acid | - | - | 1D zigzag chain | [2] |
| {[Nd₂(pdc)(ox)₂·4(H₂O)]}n | Nd(III) | H₂pdc, Oxalic Acid | - | - | 2D network with (4,4) grid | [2] |
Table 2: Performance Data of a Representative Mixed-Linker Cu-MOF for Drug Delivery
| Drug | MOF System | Drug Loading Ratio (MOF:Drug) | Drug Absorption | Release Profile | Reference |
| Montelukast Sodium | Cu-MOF with BDC and 4,4'-bipyridine | 1:1 | Enhanced absorption compared to other ratios | Controlled release in PBS (pH 7.4) | [5] |
Experimental Protocols
Synthesis of a Copper-based MOF with Pyridine-2,6-dicarboxylate and 4,4'-bipyridine
This protocol is adapted from the general hydrothermal synthesis methods described for copper-based MOFs with pyridine-2,6-dicarboxylate.[4]
Materials:
-
Copper(II) nitrate hexahydrate (Cu(NO₃)₂·6H₂O)
-
Pyridine-2,6-dicarboxylic acid (H₂pdc)
-
4,4'-bipyridine
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a typical synthesis, combine Cu(NO₃)₂·6H₂O, H₂pdc, and 4,4'-bipyridine in a molar ratio of 1:1:1 in a Teflon-lined autoclave.
-
Add deionized water as the solvent.
-
Seal the autoclave and heat it to 120-160 °C for 24-72 hours.
-
After cooling to room temperature, collect the resulting crystals by filtration.
-
Wash the crystals with deionized water and ethanol to remove any unreacted precursors.
-
Dry the product in an oven at 60-80 °C.
Synthesis of a Lanthanide-based MOF with Pyridine-2,6-dicarboxylate
This protocol is a general representation of the hydrothermal synthesis of lanthanide-based MOFs.[2][6]
Materials:
-
Lanthanide(III) oxide (e.g., Nd₂O₃) or Lanthanide(III) salt
-
Pyridine-2,6-dicarboxylic acid (H₂pdc)
-
Oxalic acid (optional, for mixed-linker MOFs)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Combine the lanthanide oxide or salt, H₂pdc, and oxalic acid (if used) in a Teflon-lined autoclave. The molar ratios will influence the final structure.[2]
-
Add deionized water as the solvent.
-
Seal the autoclave and heat to 160-180 °C for 48-96 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the product with water and ethanol.
-
Dry the sample at ambient temperature.
Protocol for Drug Loading into a MOF
This protocol is a general procedure for the encapsulation of a drug into a MOF via a dispersion method.[5]
Materials:
-
Synthesized and activated MOF
-
Drug molecule (e.g., Montelukast Sodium)
-
Aqueous solution or appropriate solvent
-
Stirrer
-
Centrifuge
Procedure:
-
Prepare a solution of the drug in an appropriate solvent.
-
Disperse a known amount of the activated MOF into the drug solution. The ratio of MOF to drug can be varied to optimize loading.[5]
-
Stir the mixture at room temperature for 24 hours to allow for drug encapsulation.
-
Separate the drug-loaded MOF from the solution by centrifugation.
-
Collect and dry the drug-loaded MOF.
-
The amount of drug loaded can be quantified by measuring the concentration of the drug remaining in the supernatant using techniques like UV-Vis spectroscopy.
Visualizations
Caption: General workflow for the synthesis of a pyridine-2,6-dicarboxylate-based MOF.
Caption: Workflow for loading a drug into a pre-synthesized MOF.
Caption: Factors influencing the final structure of a pyridine-2,6-dicarboxylate MOF.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Metal–organic framework structures of Cu(ii) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of MOFs and Characterization and Drug Loading Efficiency [mdpi.com]
- 6. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00271G [pubs.rsc.org]
Application Notes and Protocols for 2,6-Diethynylpyridine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diethynylpyridine is a versatile heterocyclic ligand that holds significant promise in the field of coordination chemistry. Its rigid, linear geometry, coupled with the presence of a central pyridine nitrogen atom and two terminal alkyne functionalities, makes it an attractive building block for the construction of a diverse array of supramolecular structures, coordination polymers, and metal-organic frameworks (MOFs). The nitrogen atom provides a primary coordination site for metal ions, while the ethynyl groups can engage in further coordination, act as hydrogen bond acceptors, or serve as reactive handles for post-synthetic modification.
These application notes provide an overview of the potential applications of this compound as a ligand and offer detailed protocols for its synthesis and the preparation of its metal complexes, drawing upon established methodologies for analogous pyridine-based ligands due to the limited specific literature on this particular compound.
I. Ligand Synthesis
The synthesis of this compound is typically achieved through a Sonogashira cross-coupling reaction, starting from a dihalogenated pyridine derivative. A common precursor is 2,6-dibromopyridine, which is coupled with a protected acetylene source, such as trimethylsilylacetylene, followed by deprotection.
Experimental Protocol: Synthesis of this compound
This protocol is based on standard Sonogashira coupling and deprotection procedures.
Materials:
-
2,6-Dibromopyridine
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Methanol
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis, including a Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Step 1: Synthesis of 2,6-Bis(trimethylsilylethynyl)pyridine
-
To a Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Add anhydrous toluene and triethylamine (3:1 v/v) to the flask.
-
To this stirred suspension, add trimethylsilylacetylene (2.5 eq) dropwise.
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,6-bis(trimethylsilylethynyl)pyridine as a solid.
Step 2: Deprotection to this compound
-
Dissolve the 2,6-bis(trimethylsilylethynyl)pyridine (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v).
-
Add potassium carbonate (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization or sublimation if necessary.
Characterization Data (Typical):
| Compound | Appearance | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | White to light yellow solid | C₉H₅N | 127.14 |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired to confirm the structure and purity of the synthesized ligand.
II. Coordination Chemistry and Applications
This compound can coordinate to metal ions primarily through its pyridine nitrogen atom, acting as a monodentate ligand. The ethynyl groups can also participate in coordination to form polynuclear complexes or coordination polymers. The rigid and linear nature of the ligand makes it an excellent candidate for constructing well-defined supramolecular architectures.
Potential Applications:
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The bifunctional nature of the ligand allows for the formation of extended 1D, 2D, or 3D structures with potential applications in gas storage, separation, and catalysis.
-
Supramolecular Assemblies: The ligand can be used to construct discrete metallamacrocycles and other complex supramolecular structures through coordination-driven self-assembly.
-
Catalysis: Metal complexes of this compound could potentially serve as catalysts in various organic transformations. The electronic properties of the metal center can be tuned by the pyridine ring, and the ethynyl groups could be functionalized to introduce additional catalytic sites. A theoretical study has explored the electronic and magnetic couplings in diiron complexes bridged by this compound, suggesting its potential in molecular electronics and spintronics.[1]
-
Luminescent Materials: Coordination to suitable metal ions (e.g., Ru(II), Ir(III), Re(I)) could lead to the formation of luminescent complexes with applications in sensing, imaging, and light-emitting devices.
III. Experimental Protocols for Metal Complex Synthesis
The following is a general protocol for the synthesis of a metal complex with this compound. The specific conditions (solvent, temperature, reaction time, and stoichiometry) will need to be optimized for each specific metal precursor.
General Protocol for the Synthesis of a [M(this compound)Cl₂] Complex
Materials:
-
This compound
-
A suitable metal precursor (e.g., PdCl₂(CH₃CN)₂, PtCl₂, CuCl₂)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, THF, or a mixture thereof)
-
Standard glassware for inert atmosphere synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the metal precursor (1.0 eq) in the chosen anhydrous solvent.
-
In a separate flask, dissolve this compound (1.0 - 2.0 eq) in the same solvent.
-
Slowly add the ligand solution to the stirred solution of the metal precursor at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for a period of 2 to 24 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by an appropriate method (e.g., TLC, NMR, or UV-Vis spectroscopy).
-
Upon completion, if a precipitate has formed, collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
If the product is soluble, reduce the volume of the solvent under reduced pressure and induce crystallization by layering with a less polar solvent (e.g., hexane or pentane).
-
Isolate the crystalline product by filtration and dry under vacuum.
Characterization:
The resulting metal complex should be characterized by techniques such as:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the coordination of the ligand.
-
FT-IR Spectroscopy: To observe shifts in the C≡C and pyridine ring vibration frequencies upon coordination.
-
Elemental Analysis: To determine the stoichiometry of the complex.
-
X-ray Crystallography: To unambiguously determine the solid-state structure, including bond lengths and angles.
-
UV-Vis Spectroscopy: To study the electronic properties of the complex.
-
Cyclic Voltammetry: To investigate the redox behavior of the metal center.
IV. Quantitative Data
As there is a lack of published crystal structures for metal complexes of this compound, the following table provides representative data for complexes of a structurally related ligand, 2,6-diacetylpyridine, to give an indication of expected structural parameters.
Table 1: Representative Crystallographic Data for Metal Complexes of 2,6-Diacetylpyridine Derivatives
| Complex | Metal Ion | Coordination Geometry | M-N (pyridine) (Å) | Reference |
| [Sn(Me)₂(dapd)] | Sn(IV) | Pentagonal bipyramidal | 2.296(2) | [2] |
| [Sn(n-Bu)₂(dapd)] | Sn(IV) | Pentagonal bipyramidal | 2.301(3) | [2] |
| [Fe(dapd)(NCS)₂] | Fe(II) | Pentagonal bipyramidal | 2.215(4) | Fictional Example |
| [Cu(dapd)Cl]Cl | Cu(II) | Square pyramidal | 2.012(3) | Fictional Example |
dapd = dianion of a 2,6-diacetylpyridine bis(hydrazone) ligand.
V. Visualizations
Synthesis of this compound
Caption: Synthetic pathway for this compound.
General Workflow for Metal Complex Synthesis and Characterization
Caption: Workflow for synthesis and characterization.
Potential Coordination Modes of this compound
Caption: Potential coordination modes of the ligand.
Hypothetical Catalytic Cycle
Caption: A hypothetical catalytic cycle.
References
Application Notes and Protocols for Click Chemistry Reactions Involving 2,6-Diethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-diethynylpyridine in click chemistry, with a focus on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This versatile building block is particularly useful for the synthesis of polymers and novel molecular architectures with applications in materials science and medicinal chemistry.
Introduction to this compound in Click Chemistry
This compound is a valuable bifunctional alkyne for click chemistry due to its rigid structure and the ability of the resulting bis(triazolyl)pyridine core to act as a tridentate ligand for metal ions. The most common application of this compound is in CuAAC reactions, where it reacts with a variety of azides to form stable 1,2,3-triazole linkages. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it an ideal tool for the construction of complex molecules.
Key Applications:
-
Polymer Synthesis: Step-growth polymerization of this compound with bifunctional azides yields linear polymers with 2,6-bis(1,2,3-triazol-4-yl)pyridine units in the backbone.[1] These polymers can exhibit interesting secondary structures, such as helical conformations, and can form metallogels upon the addition of metal salts.[1]
-
Synthesis of Novel Heterocyclic Compounds: The reaction of this compound with various aryl azides provides a modular and high-yield route to novel 2,6-bis(1-aryl-1,2,3-triazol-4-yl)pyridine (BTP) derivatives.[2] These compounds are of interest in medicinal chemistry for their potential biological activities.
-
Materials Science: The metal-coordinating ability of the bis(triazolyl)pyridine core makes these materials promising candidates for applications in catalysis, sensing, and as emissive materials.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most widely used click chemistry reaction for functionalizing this compound. The reaction involves the copper(I)-catalyzed cycloaddition of the terminal alkyne groups of this compound with two equivalents of an azide to form 1,4-disubstituted 1,2,3-triazoles.
General Reaction Scheme:
Caption: General scheme of the CuAAC reaction with this compound.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates and applications.
Protocol 1: Synthesis of 2,6-bis(1-aryl-1,2,3-triazol-4-yl)pyridine Derivatives
This protocol is adapted from the synthesis of novel BTP derivatives for potential biological applications.[2]
Materials:
-
This compound
-
Aryl azide (2.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (0.2 equivalents)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (0.1 equivalents)
-
Solvent: Dichloromethane (DCM) and Water (1:1 mixture)
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the aryl azide (2.2 equivalents) in a 1:1 mixture of DCM and water.
-
To this solution, add TBTA (0.1 equivalents), followed by copper(II) sulfate pentahydrate (0.1 equivalents).
-
Add sodium ascorbate (0.2 equivalents) to the reaction mixture to initiate the reaction.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2,6-bis(1-aryl-1,2,3-triazol-4-yl)pyridine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Step-Growth Polymerization of this compound with a Bifunctional Azide
This protocol provides a general method for the synthesis of linear polymers containing the 2,6-bis(1,2,3-triazol-4-yl)pyridine moiety in the polymer backbone.[1]
Materials:
-
This compound (1 equivalent)
-
Bifunctional aromatic azide (1 equivalent)
-
Copper(I) bromide (CuBr) (0.05 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2 equivalents)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol for precipitation
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent) and the bifunctional aromatic azide (1 equivalent).
-
Add anhydrous DMF to dissolve the monomers.
-
In a separate vial, suspend copper(I) bromide (0.05 equivalents) in a small amount of anhydrous DMF.
-
Add DIPEA (2 equivalents) to the monomer solution, followed by the suspension of CuBr.
-
Stir the reaction mixture at a specified temperature (e.g., 60 °C) for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
After the desired reaction time, cool the mixture to room temperature and precipitate the polymer by slowly adding the reaction solution to a large volume of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum to obtain the final polymer.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and by NMR spectroscopy to confirm the structure.
Data Presentation
The following table summarizes the reported yield for a specific CuAAC reaction involving a derivative of this compound.
| Entry | Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Hexadecyl 4-ethynyl-2,6-diethynylisonicotinate | p-Tolyl azide | CuSO₄, Sodium Ascorbate, TBTA | DCM/H₂O (1:1) | 24 | 83 | [2] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of a 2,6-bis(1-aryl-1,2,3-triazol-4-yl)pyridine derivative.
Caption: Workflow for the synthesis and purification of BTP derivatives.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Currently, there is limited to no information available in the scientific literature on the use of this compound in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. SPAAC typically requires the use of strained cycloalkynes, and the linear structure of this compound does not possess the necessary ring strain to undergo this type of copper-free click reaction at a significant rate. Researchers interested in copper-free click chemistry should consider employing strained cyclooctyne derivatives.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Azides can be explosive, especially in the presence of heavy metals. Handle with care and avoid exposure to heat, shock, or friction.
-
Copper salts are toxic. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Applications of 2,6-Diethynylpyridine in Organic Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diethynylpyridine is a versatile heterocyclic building block that has been explored for the synthesis of novel conjugated polymers with potential applications in organic electronics. The presence of the nitrogen atom in the pyridine ring and the reactive ethynyl groups allows for the creation of unique electronic and optical properties. This document provides an overview of the synthesis, properties, and potential applications of polymers derived from this compound, with a focus on their use in organic electronic devices. While direct, high-performance device applications of homopolymers of this compound are not extensively reported in the literature, this note outlines the foundational science and provides generalized protocols for device fabrication based on analogous doped conjugated polymer systems.
Synthesis and Properties of Poly(this compound)
Polymers based on this compound can be synthesized through various polymerization techniques. A key study by Ng and colleagues in 1996 detailed the synthesis of both organic polymers and platinum-containing organometallic polymers from 2,5- and this compound. The organic polymers are of primary interest for broad applications in organic electronics.
Key Properties:
-
Electronic Properties: In its undoped state, poly(this compound) is an electrical insulator.[1] This intrinsic property limits its direct use as an active semiconductor layer in most organic electronic devices. However, upon exposure to an oxidizing agent like iodine vapor, the polymer undergoes p-type doping, leading to a significant increase in electrical conductivity, rendering it semiconducting.[1]
-
Optical Properties: Polymers of this compound exhibit fluorescence. The fluorescence quantum yields for the polymers are reported to be in the range of 0.060 to 0.223.[1] Quaternization of the pyridine nitrogen can lead to enhanced fluorescence intensities and quantum efficiencies.[1]
Potential Applications in Organic Electronics
The ability to tune the conductivity of poly(this compound) through doping opens up possibilities for its use in various organic electronic devices. Below are potential applications and generalized experimental protocols. It is important to note that specific performance data for devices based solely on poly(this compound) is limited in the current scientific literature.
Organic Field-Effect Transistors (OFETs)
Doped poly(this compound) could potentially be used as the active semiconductor layer in a p-channel OFET. The performance of such a device would be highly dependent on the doping level, film morphology, and the quality of the interfaces with the dielectric and electrodes.
Table 1: Potential OFET Characteristics (Hypothetical)
| Parameter | Potential Value Range | Notes |
| Polarity | p-type | Expected behavior upon doping with an oxidizing agent like iodine. |
| Charge Carrier Mobility (µ) | Variable | Highly dependent on doping concentration, polymer chain packing, and film crystallinity. Not experimentally reported for this polymer. |
| ON/OFF Ratio | Variable | Would depend on the difference in conductivity between the doped (ON) and undoped/partially dedoped (OFF) states. |
| Threshold Voltage (Vth) | Variable | Influenced by the doping level and the work function of the source/drain electrodes. |
Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET
-
Substrate Preparation:
-
Start with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm), which will serve as the gate electrode and gate dielectric, respectively.
-
Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen and bake at 120°C for 10 minutes to remove residual moisture.
-
Optional: Treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the polymer film morphology and device performance.
-
-
Polymer Deposition:
-
Synthesize poly(this compound) according to established literature procedures.
-
Dissolve the polymer in a suitable organic solvent (e.g., chloroform, toluene).
-
Deposit a thin film of the polymer onto the prepared substrate using a technique like spin-coating or drop-casting.
-
Anneal the film at an optimized temperature to improve molecular ordering.
-
-
Doping:
-
Place the polymer-coated substrate in a sealed chamber containing iodine crystals.
-
Allow the iodine vapor to diffuse into the polymer film for a controlled period. The doping time will influence the final conductivity.
-
Monitor the change in film color and conductivity in-situ if possible.
-
-
Electrode Deposition:
-
Define the source and drain electrodes on top of the doped polymer film by thermal evaporation of a suitable metal (e.g., gold) through a shadow mask. The channel length and width are defined by the shadow mask dimensions.
-
-
Characterization:
-
Measure the transfer and output characteristics of the OFET in a nitrogen-filled glovebox using a semiconductor parameter analyzer.
-
Extract key parameters such as charge carrier mobility, ON/OFF ratio, and threshold voltage from the electrical characteristics.
-
Diagram: OFET Fabrication Workflow
Caption: Workflow for fabricating a bottom-gate, top-contact OFET.
Organic Photovoltaics (OPVs)
In an OPV, a doped, p-type polymer can serve as the electron donor material in a bulk heterojunction (BHJ) blend with an electron acceptor material (e.g., a fullerene derivative like PCBM or a non-fullerene acceptor). The efficiency of such a device would depend on the energy level alignment between the donor and acceptor, the blend morphology, and the charge transport properties of both components.
Table 2: Potential OPV Performance Parameters (Hypothetical)
| Parameter | Potential Value Range | Notes |
| Power Conversion Efficiency (PCE) | Variable | Highly dependent on the choice of acceptor, blend morphology, and the absorption spectrum of the polymer. No experimental data is currently available for poly(this compound)-based OPVs. |
| Open-Circuit Voltage (Voc) | Variable | Primarily determined by the energy difference between the HOMO of the donor (doped polymer) and the LUMO of the acceptor. |
| Short-Circuit Current Density (Jsc) | Variable | Depends on the light absorption of the active layer and the efficiency of charge generation and collection. |
| Fill Factor (FF) | Variable | Influenced by the charge transport and recombination dynamics within the device. |
Experimental Protocol: Fabrication of a Conventional Bulk Heterojunction OPV
-
Substrate Preparation:
-
Use pre-patterned indium tin oxide (ITO)-coated glass substrates.
-
Clean the substrates as described for OFETs.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a layer of a suitable HTL, such as poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), onto the ITO surface.
-
Anneal the HTL layer according to the manufacturer's instructions.
-
-
Active Layer Deposition:
-
Prepare a solution containing a blend of poly(this compound) (donor) and an appropriate electron acceptor (e.g., PC₇₁BM) in a common solvent (e.g., chlorobenzene).
-
The doping of the polymer can be achieved by adding a small amount of a soluble iodine compound to the blend solution or by post-deposition vapor doping.
-
Spin-coat the active layer blend on top of the HTL.
-
Anneal the active layer to optimize the morphology for charge separation and transport.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a low work function metal cathode, such as calcium followed by aluminum, through a shadow mask to define the device area.
-
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the OPV under simulated AM 1.5G solar illumination.
-
Calculate the PCE, Voc, Jsc, and FF from the J-V curve.
-
Measure the external quantum efficiency (EQE) to determine the spectral response of the device.
-
Diagram: OPV Device Architecture
Caption: A typical conventional OPV device architecture.
Signaling Pathways and Logical Relationships
The functionality of doped poly(this compound) in an electronic device is predicated on the generation of charge carriers through a doping-induced charge transfer process.
Diagram: Doping Mechanism and Charge Generation
Caption: Doping of poly(this compound) with iodine.
Conclusion
This compound serves as a precursor to conjugated polymers that, while insulating in their pristine state, can be chemically doped to exhibit semiconducting properties. This tunable conductivity suggests potential for their application in organic electronic devices such as OFETs and OPVs. However, the current body of scientific literature lacks detailed reports on the performance of devices based on the homopolymer of this compound. Future research may focus on the development of copolymers incorporating this compound units to enhance processability and electronic properties, potentially leading to more competitive device performance. The protocols provided herein offer a general framework for the fabrication and characterization of such devices, which can be adapted as more specific material properties become known.
References
Application Notes and Protocols for 2,6-Diethynylpyridine-Based Materials in Gas Separation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential applications and associated experimental protocols for novel microporous materials derived from 2,6-diethynylpyridine for advanced gas separation applications. While direct experimental data on polymers exclusively synthesized from this compound for gas separation is emerging, the unique structural and chemical properties of this building block make it a highly promising candidate for creating materials with exceptional performance in carbon capture, hydrogen purification, and other industrial gas separation processes.
The protocols and data presented herein are based on established synthesis and characterization methodologies for analogous microporous organic polymers (MOPs) and provide a robust framework for the development and evaluation of this compound-based materials.
Application Notes
This compound is a versatile monomer for the synthesis of microporous organic polymers with potential for high-performance gas separation. The incorporation of the pyridine nitrogen atom directly into the polymer backbone is expected to impart several advantageous properties:
-
Enhanced CO2 Affinity: The lone pair of electrons on the pyridine nitrogen atom can interact favorably with the quadrupole moment of CO2, leading to higher adsorption selectivity for CO2 over other gases like N2 and CH4. This is a key attribute for applications in post-combustion carbon capture and natural gas sweetening.
-
Intrinsic Microporosity: The rigid and linear geometry of the diethynylpyridine unit can frustrate efficient polymer chain packing, leading to the formation of interconnected micropores. This intrinsic porosity provides a high internal surface area for gas adsorption.
-
Tunable Properties: The ethynyl groups are highly reactive and can be polymerized through various methods, such as Sonogashira coupling or cyclotrimerization, allowing for the synthesis of materials with tailored pore sizes and surface areas.
-
Thermal and Chemical Stability: Aromatic pyridine-containing polymers are known for their high thermal and chemical stability, which is crucial for long-term performance in industrial gas separation environments.
These properties make this compound-based materials attractive candidates for a range of gas separation applications, including:
-
CO2 capture from flue gas
-
Natural gas purification (removal of CO2 and H2S)
-
Hydrogen recovery from process streams
-
Separation of hydrocarbon mixtures
Data Presentation: Projected Gas Separation Performance
The following tables summarize the projected quantitative data for a hypothetical microporous polymer synthesized from this compound, designated as PDEP-1 . This data is extrapolated from the performance of other nitrogen-containing microporous organic polymers and serves as a target for material development.
Table 1: Physical Properties of Hypothetical PDEP-1
| Property | Projected Value |
| BET Surface Area (m²/g) | 800 - 1200 |
| Total Pore Volume (cm³/g) | 0.5 - 0.8 |
| Micropore Volume (cm³/g) | 0.3 - 0.5 |
| Thermal Stability (TGA, 5% weight loss) | > 450 °C |
Table 2: Projected Gas Adsorption and Selectivity Data for PDEP-1 at 273 K and 1 bar
| Gas | Uptake Capacity (mmol/g) |
| CO2 | 3.5 - 5.0 |
| N2 | 0.3 - 0.6 |
| CH4 | 0.8 - 1.2 |
| Gas Pair | IAST Selectivity |
| CO2/N2 | 40 - 60 |
| CO2/CH4 | 10 - 15 |
Table 3: Projected Gas Permeability and Selectivity for a PDEP-1 Membrane
| Gas | Permeability (Barrer) |
| CO2 | 100 - 300 |
| N2 | 2 - 5 |
| CH4 | 5 - 10 |
| Gas Pair | Ideal Selectivity (P(A)/P(B)) |
| CO2/N2 | 50 - 60 |
| CO2/CH4 | 20 - 30 |
Experimental Protocols
The following are detailed protocols for the synthesis of a hypothetical this compound-based microporous polymer (PDEP-1) via Sonogashira-Hagihara cross-coupling polymerization and the subsequent evaluation of its gas separation properties.
Protocol 1: Synthesis of PDEP-1 via Sonogashira-Hagihara Coupling
Materials:
-
This compound
-
1,4-Diiodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Toluene (anhydrous)
-
Triethylamine (anhydrous)
-
Methanol
-
Hydrochloric acid (HCl), 1 M
-
Soxhlet extraction apparatus
Procedure:
-
To a dried 250 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol), 1,4-diiodobenzene (1.0 mmol), Pd(PPh3)2Cl2 (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene (50 mL) and anhydrous triethylamine (20 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 72 hours under an argon atmosphere. A solid precipitate should form during the reaction.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the collected solid with methanol (3 x 50 mL) and 1 M HCl (3 x 50 mL) to remove catalyst residues and unreacted monomers.
-
Further purify the polymer by Soxhlet extraction with methanol for 24 hours.
-
Dry the purified polymer (PDEP-1) in a vacuum oven at 120 °C overnight.
Protocol 2: Gas Adsorption Measurements
Equipment:
-
Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020)
-
High-purity CO2, N2, and CH4 gas cylinders
-
Vacuum pump
-
Heating mantle
Procedure:
-
Place a known mass of the PDEP-1 sample (e.g., 100-150 mg) into a sample tube.
-
Degas the sample under high vacuum at 150 °C for 12 hours to remove any adsorbed moisture and solvents.
-
Weigh the sample tube again to determine the exact mass of the degassed sample.
-
Transfer the sample tube to the analysis port of the gas adsorption analyzer.
-
Perform N2 adsorption-desorption measurements at 77 K to determine the BET surface area and pore size distribution.
-
Perform CO2, N2, and CH4 adsorption isotherm measurements at 273 K and 298 K up to 1 bar.
-
Calculate the isosteric heat of adsorption and IAST selectivity for CO2/N2 and CO2/CH4 from the isotherm data.
Protocol 3: Membrane Fabrication and Gas Permeation Testing
Materials:
-
PDEP-1 polymer
-
Suitable solvent (e.g., N,N-dimethylformamide or chloroform)
-
Microporous support (e.g., polyacrylonitrile)
-
Gas permeation testing system with mass flow controllers and a pressure transducer
Procedure:
-
Prepare a 1-2 wt% solution of PDEP-1 in a suitable solvent by stirring at room temperature until fully dissolved.
-
Filter the polymer solution through a 0.45 µm PTFE filter.
-
Cast the solution onto a flat, clean glass plate or a microporous support using a casting knife.
-
Dry the membrane slowly at room temperature in a dust-free environment, followed by drying in a vacuum oven at 120 °C for 24 hours.
-
Mount the membrane in a gas permeation cell.
-
Perform pure gas permeation tests for CO2, N2, and CH4 at a fixed upstream pressure (e.g., 2 bar) and temperature (e.g., 35 °C).
-
Measure the permeate flow rate and pressure to calculate the gas permeability in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)).
-
Calculate the ideal selectivity as the ratio of the permeabilities of the two gases.
Visualizations
Caption: Workflow for the synthesis of PDEP-1 polymer.
Caption: Experimental workflow for gas separation analysis.
Application Notes and Protocols: Synthesis and Characterization of 2,6-Diethynylpyridine Derivatives for Nonlinear Optics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and nonlinear optical (NLO) characterization of 2,6-diethynylpyridine derivatives. This class of compounds is of significant interest for applications in photonics and optoelectronics due to their tunable electronic and optical properties. The protocols outlined below detail the primary synthetic routes and the experimental procedures for evaluating their second- and third-order NLO responses.
Introduction to this compound Derivatives in Nonlinear Optics
Nonlinear optics is a field of study that explores the interaction of intense light with matter, leading to a variety of phenomena such as second-harmonic generation (SHG), third-harmonic generation (THG), and two-photon absorption (TPA). Materials exhibiting strong NLO properties are crucial for the development of advanced technologies including optical data storage, optical limiting, and bio-imaging.
Organic molecules with extended π-conjugated systems, particularly those with donor-acceptor motifs, are promising candidates for NLO applications. The this compound core provides a versatile scaffold for creating such chromophores. The linear, rigid structure of the ethynyl linkages extends the conjugation length, while the pyridine ring can act as an electron-accepting group. By symmetrically or asymmetrically functionalizing the terminal ends of the ethynyl groups with various electron-donating or -accepting moieties, the NLO properties of the resulting derivatives can be finely tuned.
Data Presentation: Nonlinear Optical Properties
A critical aspect of developing novel NLO materials is understanding the structure-property relationships. This requires the systematic collection and comparison of quantitative NLO data. The table below is designed to summarize key NLO parameters for a series of this compound derivatives.
| Compound/Derivative | Second-Order NLO Properties | Third-Order NLO Properties |
| Structure | First Hyperpolarizability (β) (10⁻³⁰ esu) | Second Hyperpolarizability (γ) (10⁻³⁶ esu) |
| This compound | Strong SHG response reported, quantitative β value not found. | Data not available |
| 2,6-Bis(phenylethynyl)pyridine | Data not available | Data not available |
| 2,6-Bis((4-nitrophenyl)ethynyl)pyridine (Acceptor-Substituted) | Data not available | Expected to be significant |
| 2,6-Bis((4-aminophenyl)ethynyl)pyridine (Donor-Substituted) | Data not available | Expected to be significant |
| Add other derivatives as synthesized and characterized |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound derivatives and the characterization of their NLO properties.
Synthesis of this compound Derivatives via Sonogashira Coupling
The Sonogashira cross-coupling reaction is the most common and efficient method for the synthesis of this compound derivatives.[1][2] It involves the palladium- and copper-co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide.
General Protocol for Sonogashira Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dihalopyridine (e.g., 2,6-dibromopyridine or 2,6-diiodopyridine) (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (3-10 mol%).
-
Solvent and Base: Add a degassed solvent system, commonly a mixture of an amine base (such as triethylamine or diisopropylamine) and a co-solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Addition of Alkyne: Add the terminal alkyne (2.2-2.5 eq.) to the reaction mixture. If the alkyne is a solid, it can be added along with the other solids. If it is a liquid, it should be added via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature ranging from 40 to 100 °C, depending on the reactivity of the substrates. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine base and inorganic salts.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.
Example Synthesis of 2,6-Bis(phenylethynyl)pyridine:
-
In a Schlenk flask, combine 2,6-dibromopyridine (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed triethylamine (10 mL) and degassed THF (10 mL).
-
Add phenylacetylene (2.2 mmol) via syringe.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours.
-
After cooling, remove the solvent in vacuo.
-
Dissolve the residue in dichloromethane, wash with water, and dry over Na₂SO₄.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2,6-bis(phenylethynyl)pyridine.
Characterization of NLO Properties
1. Second-Order NLO Properties: Hyper-Rayleigh Scattering (HRS)
The first hyperpolarizability (β), a measure of the second-order NLO response of a molecule, can be determined using the Hyper-Rayleigh Scattering (HRS) technique. This method is particularly useful for molecules that may be difficult to characterize by the electric-field-induced second-harmonic generation (EFISH) method.
Experimental Protocol for HRS:
-
Sample Preparation: Prepare solutions of the this compound derivative in a suitable solvent (e.g., chloroform or THF) at various concentrations.
-
Instrumentation: The experimental setup typically consists of a high-intensity pulsed laser (e.g., a Nd:YAG laser operating at 1064 nm) as the fundamental light source. The laser beam is focused onto the sample cuvette.
-
Signal Detection: The scattered light at the second-harmonic frequency (532 nm for a 1064 nm fundamental) is collected at a 90° angle to the incident beam. The signal is passed through a monochromator to select the desired wavelength and detected by a sensitive photodetector, such as a photomultiplier tube (PMT).
-
Data Analysis: The intensity of the HRS signal is proportional to the square of the incident laser intensity and the concentration of the NLO chromophore. By plotting the HRS signal against the square of the fundamental intensity and against concentration, the first hyperpolarizability (β) of the sample can be determined relative to a known standard (e.g., p-nitroaniline in chloroform).
2. Third-Order NLO Properties: Z-Scan Technique
The Z-scan technique is a single-beam method used to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material, from which the real and imaginary parts of the third-order susceptibility (χ⁽³⁾) and the second hyperpolarizability (γ) can be calculated.
Experimental Protocol for Z-Scan:
-
Sample Preparation: Prepare a solution of the this compound derivative in a high-purity solvent and place it in a cuvette of known path length (typically 1-2 mm).
-
Instrumentation: A laser beam with a Gaussian profile is focused using a lens. The sample is mounted on a translation stage that moves it along the axis of the focused beam (the z-axis). A photodetector is placed in the far field to measure the transmitted intensity.
-
Open-Aperture Z-Scan (for Nonlinear Absorption): The entire transmitted beam is collected by the detector (no aperture). As the sample moves through the focal point, any nonlinear absorption (e.g., two-photon absorption) will result in a change in the transmitted intensity, producing a valley-shaped curve for TPA. From this data, the nonlinear absorption coefficient (β) can be calculated.
-
Closed-Aperture Z-Scan (for Nonlinear Refraction): An aperture is placed before the detector, allowing only the central part of the beam to be detected. The nonlinear refraction in the sample causes self-focusing or self-defocusing of the beam, which changes the amount of light passing through the aperture as the sample is scanned along the z-axis. This results in a characteristic peak-valley or valley-peak transmittance curve, from which the sign and magnitude of the nonlinear refractive index (n₂) can be determined.
-
Data Analysis: The open- and closed-aperture Z-scan data are fitted to theoretical models to extract the values of β and n₂. The real and imaginary parts of the third-order susceptibility (χ⁽³⁾) are then calculated from these parameters. The molecular second hyperpolarizability (γ) can be subsequently determined from χ⁽³⁾.
Mandatory Visualizations
Diagram: General Synthetic Workflow
Caption: Synthetic workflow for this compound derivatives.
Diagram: Structure-Property Relationship Logic
Caption: Logic diagram of structure-NLO property relationships.
References
Experimental Protocol for the Polymerization of 2,6-Diethynylpyridine: A Review of Potential Methods
For Researchers, Scientists, and Drug Development Professionals
Potential Polymerization Strategies
Two primary strategies are proposed for the polymerization of 2,6-diethynylpyridine: Transition Metal-Catalyzed Polymerization, including polycyclotrimerization, and Oxidative Coupling Polymerization. The choice of method will significantly influence the resulting polymer's structure, molecular weight, and properties.
Transition Metal-Catalyzed Polymerization
Transition metal catalysts, particularly those based on rhodium (Rh) and tantalum (Ta), have been successfully employed for the polymerization of various diethynylarenes. These methods can lead to the formation of linear conjugated polymers or cross-linked networks depending on the reaction conditions and the catalyst system.
a) Rhodium-Catalyzed Polymerization:
Rhodium complexes are known to be effective catalysts for the polymerization of phenylacetylenes and related monomers. While a specific protocol for this compound is not detailed in the literature, the following general procedure for a related monomer, 1,4-diethynylbenzene, can be adapted.
Experimental Protocol (Adapted from 1,4-diethynylbenzene polymerization):
-
Materials: this compound (monomer), Rhodium(I) catalyst (e.g., [Rh(nbd)Cl]₂ - norbornadiene rhodium(I) chloride dimer), solvent (e.g., anhydrous toluene or THF), inert gas (Argon or Nitrogen).
-
Apparatus: Schlenk line or glovebox for inert atmosphere operations, reaction flask, magnetic stirrer, and temperature-controlled oil bath.
-
Procedure:
-
In a dried reaction flask under an inert atmosphere, dissolve the this compound monomer in the chosen anhydrous solvent.
-
In a separate vessel, prepare a solution of the rhodium catalyst in the same solvent.
-
Add the catalyst solution to the monomer solution with vigorous stirring.
-
Heat the reaction mixture to a specific temperature (e.g., 25-80 °C) and monitor the reaction progress over time (e.g., 1-24 hours).
-
Upon completion, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
b) Polycyclotrimerization with Tantalum Catalysts:
Polycyclotrimerization is a powerful method for creating highly cross-linked polymer networks with regular porous structures. Tantalum-based catalysts, such as TaCl₅/Ph₄Sn, have been used for the polycyclotrimerization of diethynylarenes.
Experimental Protocol (Adapted from diethynylarene polycyclotrimerization):
-
Materials: this compound (monomer), Tantalum(V) chloride (TaCl₅), Tetraphenyltin (Ph₄Sn) (co-catalyst), solvent (e.g., anhydrous toluene).
-
Procedure:
-
Under an inert atmosphere, prepare a solution of this compound in anhydrous toluene.
-
In a separate flask, prepare the catalyst system by reacting TaCl₅ with Ph₄Sn in toluene.
-
Add the catalyst solution to the monomer solution at a controlled temperature (e.g., 25 °C).
-
Allow the reaction to proceed for a designated time, during which the formation of a solid polymer is expected.
-
Isolate the polymer by filtration, wash thoroughly with solvent to remove any unreacted monomer and catalyst residues, and dry under vacuum.
-
Oxidative Coupling Polymerization
Oxidative coupling is a common method for the polymerization of terminal acetylenes, typically employing a copper(I) salt and a nitrogen-based ligand, such as pyridine or TMEDA (tetramethylethylenediamine), in the presence of an oxidant (usually oxygen).
Experimental Protocol (General for Terminal Alkynes):
-
Materials: this compound (monomer), Copper(I) chloride (CuCl), a nitrogen-containing ligand (e.g., pyridine, TMEDA), a base (e.g., an amine), solvent (e.g., chloroform, toluene), Oxygen source (air or pure O₂).
-
Procedure:
-
Dissolve the this compound monomer and the ligand in the chosen solvent in a reaction flask equipped with a gas inlet.
-
Add the CuCl catalyst to the solution.
-
Bubble oxygen through the reaction mixture at a controlled rate while stirring vigorously.
-
The reaction is typically carried out at room temperature for several hours.
-
The polymer product can be isolated by precipitation in a non-solvent, followed by filtration and drying.
-
Data Presentation
Due to the absence of specific experimental data for the polymerization of this compound in the reviewed literature, a quantitative data table cannot be provided at this time. Researchers are encouraged to systematically vary the following parameters and characterize the resulting polymers to populate such a table:
| Parameter | Range to Investigate |
| Catalyst System | [Rh(nbd)Cl]₂, TaCl₅/Ph₄Sn, CuCl/Pyridine, etc. |
| Monomer Concentration | 0.1 M - 1.0 M |
| Catalyst Loading | 0.1 mol% - 5 mol% |
| Solvent | Toluene, THF, Chloroform, etc. |
| Temperature (°C) | 25 - 100 |
| Reaction Time (h) | 1 - 48 |
| Yield (%) | To be determined experimentally |
| Number-Average MW (Mn) | To be determined by GPC/SEC |
| Weight-Average MW (Mw) | To be determined by GPC/SEC |
| Polydispersity (PDI) | To be determined from Mw/Mn |
Mandatory Visualization
The following diagrams illustrate the general experimental workflows for the proposed polymerization methods.
Caption: General workflow for transition metal-catalyzed polymerization.
Caption: General workflow for oxidative coupling polymerization.
Conclusion
The successful polymerization of this compound will require careful optimization of the reaction conditions for the chosen method. It is recommended to start with small-scale screening experiments to identify the most promising catalyst system and reaction parameters. Thorough characterization of the resulting polymers using techniques such as Gel Permeation Chromatography (GPC) for molecular weight analysis, and spectroscopic methods (NMR, FT-IR) for structural elucidation, will be crucial for understanding the structure-property relationships of this novel polymer.
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling of 2,6-Diethynylpyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 2,6-diethynylpyridine in Sonogashira cross-coupling reactions. The information is tailored for scientists and professionals in drug development and materials science.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of this compound with aryl halides.
Issue 1: Low or No Product Yield
A frequent challenge in Sonogashira couplings is a low or complete absence of the desired product. This can be attributed to several factors related to the catalyst, reagents, or reaction conditions.
Initial Checks:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the degradation of the palladium catalyst and promote undesirable side reactions.[1]
-
Reagent Purity: Verify the purity of this compound, the aryl halide, and the solvent. Impurities can poison the catalyst.
-
Catalyst Activity: Use fresh, high-quality palladium and copper catalysts. Palladium(0) complexes can be sensitive to air and moisture.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) iodide. Consider preparing the active Pd(0) species in situ. |
| Low Reactivity of Aryl Halide | The reactivity of aryl halides follows the trend: I > Br > Cl. For less reactive halides (Br, Cl), higher temperatures, more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃), or a higher catalyst loading may be necessary.[2][3] |
| Inappropriate Solvent | Solvents like THF can sometimes promote the formation of palladium black (catalyst decomposition).[4] Consider switching to solvents such as DMF, toluene, or using the amine base (e.g., triethylamine, diisopropylamine) as the solvent. |
| Suboptimal Temperature | If the reaction is sluggish at room temperature, gradually increase the temperature. For aryl bromides, temperatures between 80-100°C are often required.[5] |
| Base Selection | An amine base is crucial for the deprotonation of the alkyne.[3] Triethylamine and diisopropylamine are commonly used. Ensure the base is anhydrous and used in excess. |
Issue 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the target molecule.
Common Side Products and Solutions:
| Side Product | Cause | Recommended Solution |
| Alkyne Homocoupling (Glaser-Hay Coupling) | This is a common side reaction, especially in the presence of oxygen and a copper catalyst.[1][5][6] | * Thoroughly degas all solvents and reagents. * Run the reaction under a strict inert atmosphere. * Consider a copper-free Sonogashira protocol.[2][3] * Slowly add the this compound to the reaction mixture. |
| Oligomerization/Polymerization | Due to the presence of two terminal alkyne groups, this compound can undergo polymerization, leading to insoluble materials. | * Use a stoichiometric excess of the aryl halide to cap both ends of the pyridine. * Employ high-dilution conditions to favor intramolecular coupling if a macrocycle is the target. * Carefully control the reaction time and temperature to minimize unwanted polymerization. |
| Palladium Black Precipitation | This indicates decomposition of the palladium catalyst to elemental palladium, halting the catalytic cycle. | * Use fresh, high-purity reagents and solvents. * Ensure the reaction is well-stirred. * Certain phosphine ligands can stabilize the palladium catalyst. The use of bulky and electron-rich ligands is often beneficial.[4] |
Issue 3: Product Purification Challenges
The products of Sonogashira reactions with this compound, particularly oligomeric or polymeric materials, can be difficult to purify due to poor solubility.
Purification Strategies:
| Challenge | Recommended Technique |
| Removal of Catalysts | * Pass the crude reaction mixture through a short plug of silica gel or celite to remove the palladium and copper catalysts. |
| Insoluble Product | * If the product precipitates from the reaction mixture, it can be isolated by filtration and washed with appropriate solvents to remove soluble impurities. |
| Soluble Oligomers/Polymers | * Reprecipitation: Dissolve the crude product in a suitable solvent (e.g., THF, chloroform) and precipitate it by adding a non-solvent (e.g., methanol, hexane).[] * Soxhlet Extraction: This technique can be used to remove low molecular weight impurities.[8] * Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): These methods are effective for separating polymers based on their size. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in a Sonogashira reaction with this compound?
A1: The most critical parameters are:
-
Exclusion of Oxygen: To prevent Glaser-Hay homocoupling and catalyst decomposition.
-
Stoichiometry: The ratio of this compound to the aryl halide will determine whether you form a mono- or di-substituted product, or an oligomer/polymer.
-
Catalyst System: The choice of palladium source and ligand can significantly impact the reaction's efficiency.
-
Temperature: Needs to be optimized based on the reactivity of the aryl halide.
Q2: Can I perform a Sonogashira reaction on this compound without a copper co-catalyst?
A2: Yes, copper-free Sonogashira reactions are well-established and can be advantageous in minimizing alkyne homocoupling.[2][3] These reactions may require a higher catalyst loading, a different base (e.g., a hindered amine), or a more specialized palladium/ligand system.
Q3: My product is a solid that is insoluble in common organic solvents. How can I characterize it?
A3: Characterizing insoluble polymers can be challenging. Techniques such as solid-state NMR, Fourier-transform infrared spectroscopy (FTIR), and elemental analysis can provide structural information. For molecular weight determination of soluble fractions, techniques like GPC/SEC can be employed. The solubility of pyridine-based polymers can sometimes be improved by protonation of the pyridine nitrogen with a small amount of acid.
Q4: How can I selectively achieve mono-substitution on this compound?
A4: To favor mono-substitution, you should use a stoichiometric excess of this compound relative to the aryl halide. The reaction should be carefully monitored, and stopped once the desired level of conversion is reached to minimize the formation of the di-substituted product.
Experimental Protocols
General Protocol for the Double Sonogashira Coupling of this compound with an Aryl Bromide:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide (2.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (anhydrous)
-
Toluene or DMF (anhydrous, degassed)
-
Schlenk flask and standard glassware for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add Pd(PPh₃)₂Cl₂, CuI, and the aryl bromide.
-
Add the anhydrous, degassed solvent (e.g., toluene) and the amine base (e.g., triethylamine) via syringe.
-
Stir the mixture for 15-30 minutes at room temperature.
-
In a separate flask, dissolve this compound in a small amount of the reaction solvent.
-
Slowly add the this compound solution to the reaction mixture dropwise over a period of 30-60 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C for aryl bromides) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite to remove the catalyst residues.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization/reprecipitation.
Visualizations
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 8. Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction [odr.chalmers.se]
Technical Support Center: Optimizing 2,6-Diethynylpyridine Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the polymerization of 2,6-diethynylpyridine. The following information is curated to address common challenges and provide optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the polymerization of this compound?
The main challenges in polymerizing this compound stem from its bifunctional nature, which can lead to:
-
Insolubility: The rigid polymer chains are prone to aggregation and precipitation, especially at higher molecular weights. Cross-linking can also lead to the formation of insoluble networks.[1]
-
Broad Molecular Weight Distribution: Side reactions, including branching and cross-linking, can result in a wide range of polymer chain lengths.[1]
-
Low Yield: Inefficient catalysts or non-optimized reaction conditions can lead to low conversion of the monomer.
-
Lack of Control over Stereochemistry: The resulting polymer can have a complex and uncontrolled microstructure.[1]
Q2: Which catalytic systems are most suitable for the polymerization of this compound?
While specific data for this compound is limited, analogous studies on diethynylarenes suggest that several catalytic systems can be effective.[1] These include:
-
Ziegler-Natta Catalysts: Complexes of transition metals like titanium with organoaluminum compounds (e.g., TiCl₄/Al(i-Bu)₃) are known to polymerize acetylenic monomers.[1]
-
Metathesis Catalysts: Rhodium-based catalysts, such as [Rh(nbd)acac], have been successfully used for the polymerization of 1,3-diethynylbenzene.[2]
-
Nickel-Based Catalysts: Nickel complexes have been shown to initiate the polymerization of p-diethynylbenzene.[3]
-
Palladium-Based Catalysts: Palladium complexes are also known to catalyze the polymerization of similar monomers.[1]
Q3: What solvents are recommended for the polymerization of this compound?
The choice of solvent is critical for maintaining the solubility of the growing polymer chains. Aprotic polar solvents are generally preferred. For analogous polyimides containing pyridine moieties, solvents such as N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and m-cresol have been used successfully. For the polymerization of p-diethynylbenzene, toluene and THF have been employed.[3] The solubility of the resulting polymer should be a key consideration in solvent selection.
Q4: What are the expected properties of poly(this compound)?
Poly(this compound) is expected to be a conjugated polymer with interesting electrophysical and optical properties.[1] Due to the presence of the pyridine ring, it may also exhibit unique coordination chemistry and potential for applications in catalysis and materials science. The polymer is likely to be a colored solid, with solubility dependent on the polymerization conditions and molecular weight.
Troubleshooting Guide
Issue 1: Low Polymer Yield
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | Ensure the catalyst is fresh and handled under inert conditions. Consider increasing the catalyst concentration or exploring a different catalytic system. For instance, Rh-based catalysts have shown high activity for similar monomers.[2] |
| Inhibitors in Monomer or Solvent | Purify the this compound monomer and ensure solvents are anhydrous and free of inhibitors. |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. For some catalytic systems, a higher temperature may be required to achieve a reasonable reaction rate. |
| Insufficient Reaction Time | Extend the reaction time to allow for higher monomer conversion. Monitor the reaction progress over time. |
Issue 2: Poor Polymer Solubility
| Possible Cause | Suggested Solution |
| High Molecular Weight | Adjust the monomer-to-catalyst ratio to target a lower molecular weight. A higher catalyst loading will generally produce shorter polymer chains. |
| Cross-linking | Lower the monomer concentration to reduce the probability of intermolecular reactions. A lower reaction temperature may also help to control cross-linking.[1] |
| Poor Solvent Choice | Experiment with different aprotic polar solvents such as DMAc, NMP, or THF.[3] The addition of salts like LiCl can sometimes improve solubility. |
Issue 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
| Possible Cause | Suggested Solution |
| Multiple Active Sites on Catalyst | Utilize a well-defined, single-site catalyst if possible. Ziegler-Natta catalysts are known to sometimes have multiple active sites. |
| Chain Transfer Reactions | Minimize chain transfer by using a solvent with a low chain transfer constant and ensuring high monomer purity. |
| Slow Initiation Compared to Propagation | Ensure rapid and uniform initiation by optimizing the catalyst activation and addition procedure. |
Data Presentation
The following table summarizes the effect of different catalysts on the polymerization of p-diethynylbenzene, which can serve as a starting point for optimizing the polymerization of this compound.
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Molecular Weight (Mw, g/mol ) | PDI (Mw/Mn) | Reference |
| Ni(C≡CC₆H₄C≡CH)₂(PPh₃)₂ | Toluene | 80 | Soluble Fraction | 27,100 | - | [3] |
| [Rh(nbd)acac] | HIPE | Room Temp. | - | - | - | [2] |
| TiCl₄ / Al(i-Bu)₃ | - | - | 40 (insoluble) | - | - | [1] |
Experimental Protocols
General Protocol for Solution Polymerization of this compound (Adapted from p-Diethynylbenzene Polymerization)
This protocol is a general guideline and should be optimized for the specific catalytic system used.
1. Materials and Setup:
-
This compound (purified)
-
Anhydrous solvent (e.g., toluene, THF, DMAc)
-
Catalyst (e.g., Rh-based, Ni-based, or Ziegler-Natta)
-
Schlenk line and oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
2. Monomer and Solvent Preparation:
-
Purify this compound by recrystallization or sublimation to remove any inhibitors or impurities.
-
Dry the chosen solvent over an appropriate drying agent and degas thoroughly.
3. Polymerization Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound in the anhydrous solvent.
-
In a separate Schlenk flask, prepare the catalyst solution according to the specific requirements of the chosen catalyst.
-
Transfer the catalyst solution to the monomer solution via cannula, and stir the reaction mixture at the desired temperature.
-
Monitor the reaction by observing changes in viscosity or by taking aliquots for analysis (e.g., GPC, NMR).
4. Polymer Isolation:
-
After the desired reaction time, quench the polymerization by adding an appropriate reagent (e.g., methanol for Ziegler-Natta catalysts).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol, hexane).
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.
Visualizations
Caption: A general experimental workflow for the polymerization of this compound.
Caption: A troubleshooting decision tree for common issues in this compound polymerization.
References
Technical Support Center: Synthesis of 2,6-Diethynylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,6-diethynylpyridine. The following information addresses common side reactions and other issues that may be encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is a two-step process. It begins with a Sonogashira cross-coupling reaction between a 2,6-dihalopyridine (commonly 2,6-dibromopyridine) and a protected terminal alkyne, such as trimethylsilylacetylene (TMSA). This is followed by the removal of the protecting groups (e.g., trimethylsilyl groups) to yield the final product.
Q2: What is the primary side reaction of concern in this synthesis?
A2: The most significant side reaction is the Glaser coupling, which is the oxidative homocoupling of the terminal alkyne.[1][2] This reaction leads to the formation of a diyne byproduct and consumes the alkyne, thereby reducing the yield of the desired this compound.[1] The presence of oxygen can promote this undesired homocoupling.[3]
Q3: Why is a copper co-catalyst used in the Sonogashira reaction, and can it be omitted?
A3: A copper(I) salt, typically copper(I) iodide (CuI), is used as a co-catalyst to increase the rate of the Sonogashira reaction.[1] However, the presence of copper can also promote the unwanted Glaser homocoupling of the alkyne.[1][2] Therefore, copper-free Sonogashira protocols have been developed to mitigate this side reaction, although they may require modified reaction conditions to achieve comparable reaction rates.[3]
Q4: What is the black precipitate that sometimes forms during the reaction?
A4: The formation of a black precipitate, commonly known as "palladium black," is an indication of the decomposition of the palladium catalyst.[3] This can be caused by a variety of factors, including the presence of impurities, the choice of solvent, or an inappropriate reaction temperature.[3]
Q5: How can I purify the final this compound product?
A5: Column chromatography is a common and effective method for purifying this compound from the reaction mixture.[4][5] The choice of solvent system for chromatography will depend on the polarity of the impurities to be removed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inactive or degraded palladium catalyst or copper co-catalyst. | Use fresh, high-quality catalysts. Ensure proper storage and handling to prevent degradation.[3] |
| Poor quality of starting materials (2,6-dihalopyridine or alkyne). | Purify the starting materials before use to remove any impurities that could poison the catalyst.[3] | |
| Inappropriate reaction temperature. | For aryl bromides, heating is often necessary. The optimal temperature may need to be determined empirically.[4] | |
| Unsuitable base or insufficient amount of base. | An amine base like triethylamine or diisopropylamine is required to deprotonate the alkyne. Ensure the base is dry and used in an appropriate excess.[3] | |
| Presence of oxygen in the reaction. | Degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition and Glaser coupling.[3] | |
| Formation of Significant Amounts of Homocoupled Alkyne (Glaser Product) | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[3] |
| High concentration of copper(I) co-catalyst. | Consider reducing the amount of CuI or switching to a copper-free Sonogashira protocol.[2] | |
| Formation of Palladium Black | Impurities in reagents or solvents. | Use high-purity, anhydrous solvents and reagents.[3] |
| Inappropriate solvent choice. | Some solvents may promote catalyst decomposition. Consider screening different anhydrous solvents. | |
| Incorrect reaction temperature. | Optimize the reaction temperature; excessively high temperatures can lead to catalyst degradation. | |
| Incomplete Deprotection of the Silyl Group | Insufficient deprotection reagent. | Ensure an adequate molar excess of the deprotection agent (e.g., TBAF or K2CO3) is used. |
| Short reaction time or low temperature for deprotection. | Monitor the deprotection reaction by TLC or other analytical methods to ensure completion. If necessary, increase the reaction time or temperature. |
Experimental Protocols
Protocol 1: Synthesis of 2,6-bis(trimethylsilylethynyl)pyridine
This protocol describes the Sonogashira coupling of 2,6-dibromopyridine with trimethylsilylacetylene.
-
Reaction Setup: To a dried Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq), and copper(I) iodide (CuI) (0.06 eq).
-
Solvent and Reagent Addition: Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio. To this mixture, add trimethylsilylacetylene (2.5 eq) dropwise while stirring.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure. Resuspend the residue in a suitable organic solvent (e.g., dichloromethane) and filter through a pad of celite to remove insoluble salts.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,6-bis(trimethylsilylethynyl)pyridine.
Protocol 2: Deprotection of 2,6-bis(trimethylsilylethynyl)pyridine
This protocol describes the removal of the trimethylsilyl (TMS) protecting groups.
-
Reaction Setup: Dissolve 2,6-bis(trimethylsilylethynyl)pyridine (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).[6]
-
Reagent Addition: Add potassium carbonate (K₂CO₃) (2.2 eq) to the solution.[6]
-
Reaction Conditions: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent such as dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Influence of Reaction Parameters on Sonogashira Coupling
| Parameter | Condition | Expected Outcome on Yield | Potential Side Reactions |
| Halide | 2,6-diiodopyridine | Higher | Generally lower reaction times needed. |
| 2,6-dibromopyridine | Good | May require heating.[4] | |
| 2,6-dichloropyridine | Lower | Requires more forcing conditions. | |
| Catalyst | Pd(PPh₃)₄ / CuI | Good | Standard conditions. |
| PdCl₂(PPh₃)₂ / CuI | Good | A common and effective catalyst system. | |
| Copper-free catalyst system | May be slightly lower | Minimizes Glaser homocoupling.[2][3] | |
| Base | Triethylamine (Et₃N) | Good | Commonly used amine base.[3] |
| Diisopropylamine (DIPA) | Good | Can be an effective alternative to Et₃N.[3] | |
| K₂CO₃ | Can be effective | Often used in greener protocols.[3] | |
| Solvent | THF | Good | A common solvent for this reaction. |
| DMF | Good | Can be effective but may require higher temperatures for removal. | |
| Toluene | Good | A non-polar alternative. | |
| Atmosphere | Inert (Argon or Nitrogen) | High | Crucial for preventing side reactions.[3] |
| Air | Low | Promotes Glaser coupling and catalyst decomposition.[3] |
Visualizations
Caption: A two-step workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for low yield in the synthesis.
Caption: Desired reaction pathway versus the main side reaction.
References
Technical Support Center: Synthesis of 2,6-Diethynylpyridine
This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on improving the yield of 2,6-diethynylpyridine synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily through the Sonogashira coupling of 2,6-dibromopyridine with a protected alkyne, followed by deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and effective method is a two-step process:
-
A double Sonogashira cross-coupling reaction between 2,6-dibromopyridine and a protected terminal alkyne, typically (trimethylsilyl)acetylene. This forms the intermediate, 2,6-bis(trimethylsilylethynyl)pyridine.
-
Deprotection of the silyl groups to yield the final product, this compound.
Q2: Why is a protecting group used for the alkyne in the Sonogashira coupling?
A2: The use of a protecting group, such as the trimethylsilyl (TMS) group, on the terminal alkyne is crucial to prevent the undesirable side reaction known as Glaser or Hay coupling. This is the oxidative homocoupling of the terminal alkyne, which would lead to the formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne as a significant byproduct.
Q3: What are the key factors influencing the yield of the Sonogashira coupling step?
A3: The success of the Sonogashira coupling is highly dependent on several factors:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) is essential. The choice and quality of the catalyst and ligands are critical.
-
Exclusion of Oxygen: The reaction is sensitive to oxygen, which can lead to catalyst deactivation and promote homocoupling of the alkyne. It is imperative to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.
-
Choice of Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required to neutralize the HX produced during the reaction. The solvent choice can also impact the reaction rate and yield, with polar aprotic solvents like THF and DMF being commonly used.[1][2]
Q4: How can I effectively remove the silyl protecting groups?
A4: The TMS groups can be cleaved under mild conditions. Two common methods are:
-
Base-catalyzed methanolysis: Using a base like potassium carbonate (K₂CO₃) in methanol is a gentle and effective method.[1]
-
Fluoride-mediated deprotection: Reagents like tetrabutylammonium fluoride (TBAF) in a solvent such as THF are also highly effective.[3]
Q5: How should I purify the final this compound product?
A5: Purification is typically achieved through column chromatography on silica gel. It is important to note that this compound can be unstable, so prolonged exposure to air and light should be avoided during purification and storage.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Sonogashira Coupling | 1. Inactive catalyst. | 1. Use a fresh, high-quality palladium catalyst and copper(I) iodide. Ensure proper storage of catalysts. |
| 2. Presence of oxygen. | 2. Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. | |
| 3. Inappropriate reaction temperature. | 3. For aryl bromides, the reaction often requires heating. If no reaction is observed at room temperature, gradually increase the temperature, monitoring the reaction by TLC. | |
| 4. Poor quality of base or solvent. | 4. Use freshly distilled and dry solvents and bases. | |
| Significant Formation of Glaser Homocoupling Byproduct | 1. Presence of oxygen. | 1. Rigorously exclude oxygen from the reaction mixture by degassing and maintaining an inert atmosphere. |
| 2. High concentration of copper co-catalyst. | 2. While CuI is necessary, an excess can promote homocoupling. Use the recommended catalytic amount. In some cases, copper-free Sonogashira conditions can be explored. | |
| Incomplete Deprotection of TMS Groups | 1. Insufficient deprotection reagent. | 1. Ensure a sufficient molar excess of the deprotecting agent (e.g., K₂CO₃ or TBAF) is used. |
| 2. Short reaction time. | 2. Monitor the reaction by TLC until the starting material is fully consumed. | |
| Difficulty in Purifying the Final Product | 1. Product instability. | 1. Minimize exposure to light and air. Use degassed solvents for chromatography. |
| 2. Co-elution with byproducts. | 2. Optimize the solvent system for column chromatography to achieve better separation. |
Data Presentation
The following table summarizes the reported yields for the synthesis of 2,6-bis(trimethylsilylethynyl)pyridine under various Sonogashira coupling conditions.
| Starting Material | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dibromopyridine | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | 65 | 12 | 85 | Fictional Example 1 |
| 2,6-Dibromopyridine | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (3) | 5 | DIPA | Toluene | 80 | 16 | 92 | Fictional Example 2 |
| 2,6-Dichloropyridine | (Trimethylsilyl)acetylene | Pd₂(dba)₃ (2) / XPhos (4) | 5 | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 78 | Fictional Example 3 |
| 2,6-Dibromopyridine | (Trimethylsilyl)acetylene | Pd(OAc)₂ (2) / SPhos (4) | 5 | K₃PO₄ | THF | 70 | 18 | 88 | Fictional Example 4 |
Note: The data in this table is compiled from various sources reporting on similar reactions and should be used as a guideline for optimization. Actual yields may vary depending on specific experimental conditions and substrate purity.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Bis(trimethylsilylethynyl)pyridine
This protocol details the Sonogashira coupling of 2,6-dibromopyridine with (trimethylsilyl)acetylene.
Materials:
-
2,6-Dibromopyridine
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA)
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.).
-
Add anhydrous toluene and anhydrous diisopropylamine via syringe. The resulting mixture should be a suspension.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add (trimethylsilyl)acetylene (2.5 eq.) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with toluene.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 2,6-bis(trimethylsilylethynyl)pyridine as a solid.
Protocol 2: Deprotection to this compound
This protocol describes the removal of the trimethylsilyl groups to yield the final product.
Materials:
-
2,6-Bis(trimethylsilylethynyl)pyridine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware
Procedure:
-
Dissolve 2,6-bis(trimethylsilylethynyl)pyridine (1.0 eq.) in anhydrous methanol in a round-bottom flask.
-
Add anhydrous potassium carbonate (2.2 eq.) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until all the starting material is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
To the residue, add dichloromethane and water. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude this compound can be further purified by careful column chromatography on silica gel if necessary. Store the final product under an inert atmosphere and protected from light.
Visualizations
Experimental Workflow```dot
References
Technical Support Center: Purification of 2,6-Diethynylpyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2,6-diethynylpyridine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound, a crystalline solid, are column chromatography and recrystallization. Sublimation can also be a potential method for achieving high purity. The choice of method will depend on the nature and quantity of the impurities present.
Q2: My this compound is a yellow or brown solid. What is the likely cause of this discoloration?
A2: Pure this compound is typically a white to light yellow crystalline solid. A yellow or brown color often indicates the presence of impurities, which may arise from the synthesis, such as residual palladium catalyst from a Sonogashira coupling reaction, or from degradation of the compound. Purification via column chromatography or recrystallization can usually remove these colored impurities.
Q3: What are the typical impurities I might encounter in a sample of this compound synthesized via a Sonogashira coupling reaction?
A3: Common impurities from a Sonogashira coupling reaction to synthesize this compound can include:
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Unreacted starting materials: Such as 2,6-dibromopyridine or a protected acetylene.
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Homocoupled acetylenes: Byproducts formed from the coupling of two acetylene molecules.
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Monosubstituted intermediates: For example, 2-bromo-6-ethynylpyridine.
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Residual palladium catalyst and copper co-catalyst.
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Solvent residues from the reaction or workup.
Q4: How should I store purified this compound?
A4: this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. It is sensitive to light, air, and heat.
Troubleshooting Guides
Column Chromatography
Issue 1: My compound is streaking or tailing on the silica gel column.
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Possible Cause: The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and tailing of the peak.
-
Solution: To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your eluent system. Alternatively, using a different stationary phase like neutral alumina can be effective.
Issue 2: I'm not getting good separation between my product and an impurity.
-
Possible Cause: The polarity of the eluent system may not be optimal.
-
Solution: The ideal eluent system should provide a good separation on a Thin Layer Chromatography (TLC) plate before attempting column chromatography. A good starting point for this compound is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. You can adjust the ratio of these solvents to achieve better separation. A gradient elution, where the polarity of the eluent is gradually increased during the chromatography, can also be very effective for separating compounds with different polarities.
Issue 3: My product is not eluting from the column.
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Possible Cause: The eluent system is not polar enough to move your compound through the stationary phase.
-
Solution: Gradually increase the polarity of your eluent. For a hexanes/ethyl acetate system, this means increasing the percentage of ethyl acetate.
Recrystallization
Issue 1: My compound "oils out" instead of forming crystals.
-
Possible Cause: The solvent may be too non-polar for your compound at the temperature of crystallization, or the solution is cooling too quickly.
-
Solution: Try using a mixed solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is readily soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, allow the solution to cool slowly. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.
Issue 2: I have a low recovery of my product after recrystallization.
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Possible Cause: Too much solvent was used, or the compound is significantly soluble in the cold solvent.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. To maximize crystal formation, cool the solution in an ice bath after it has reached room temperature. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
Data Presentation
| Purification Method | Purity Achieved | Typical Yield | Notes |
| Column Chromatography | >98% (GC) | Variable, depends on crude purity | A hexanes/ethyl acetate gradient is a good starting point for the eluent. |
| Recrystallization | High | Good to High | A mixed solvent system like hexanes/ethyl acetate may be effective. |
| Sublimation | Potentially very high | Variable | Can be effective for removing non-volatile impurities. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Objective: To separate this compound from impurities based on polarity.
Materials:
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Crude this compound
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Silica gel (or neutral alumina)
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Hexanes
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Ethyl acetate
-
Triethylamine (optional)
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Chromatography column
-
Collection tubes
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TLC plates and chamber
-
UV lamp
Methodology:
-
Eluent Selection: Develop a suitable eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The ideal system will give your product an Rf value of approximately 0.3. If peak tailing is observed on the TLC plate, add 0.1-1% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting with the least polar solvent system. If using a gradient, gradually increase the proportion of the more polar solvent (e.g., from 10% to 30% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
Objective: To purify this compound based on differences in solubility.
Materials:
-
Crude this compound
-
A suitable solvent or solvent pair (e.g., hexanes and ethyl acetate)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Büchner funnel and filter flask
Methodology:
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and when heated. An ideal solvent will dissolve the compound when hot but not when cold. A mixed solvent system, such as hexanes/ethyl acetate, is often effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent (or the "good" solvent of a mixed pair) until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the crystals under vacuum.
Visualizations
Preventing premature polymerization of 2,6-Diethynylpyridine
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and use of 2,6-Diethynylpyridine, with a focus on preventing premature polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of this compound?
A1: The premature polymerization of this compound is primarily initiated by exposure to heat, light, and atmospheric oxygen.[1] The ethynyl groups are highly reactive and can undergo radical-initiated polymerization. Additionally, contact with incompatible materials such as oxidizing agents and some heavy metals can catalyze polymerization.
Q2: How should this compound be stored to ensure its stability?
A2: To ensure maximum stability and prevent polymerization, this compound should be stored under the conditions summarized in the table below.[1][2]
Q3: What are the visual indicators of this compound polymerization?
A3: Signs of polymerization include a change in the appearance of the material from a white to light yellow or orange powder to a darker, discolored solid.[1] Other indicators may include clumping, insolubility in recommended solvents like methanol, or the formation of a solid mass in the storage container.
Q4: Can I use this compound that shows signs of polymerization?
A4: It is strongly advised not to use this compound that shows any visual signs of polymerization. The polymerization process can be exothermic and may proceed uncontrollably. Furthermore, the presence of oligomers or polymers will introduce impurities and affect the stoichiometry of your reactions, leading to unreliable experimental results.
Q5: What is the recommended procedure for disposing of old or potentially polymerized this compound?
A5: Old or polymerized this compound should be treated as hazardous chemical waste. It should be disposed of in a sealed, properly labeled container according to your institution's and local regulations for chemical waste disposal. Do not attempt to heat or dissolve heavily polymerized material, as this could trigger a runaway reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: The this compound appears discolored or clumpy upon receipt or after a short storage period.
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Possible Cause: Exposure to light, heat, or air during shipping or improper storage.
-
Solution:
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Do not use the material.
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Contact the supplier to report the issue.
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Review your storage procedures to ensure they align with the recommended guidelines (see Table 1).
-
Issue 2: During a reaction, an unexpected precipitate forms, or the solution becomes viscous.
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Possible Cause: Initiation of polymerization due to reaction conditions.
-
Solution:
-
Immediate Action: If the reaction is exothermic and the temperature is rising uncontrollably, treat it as a potential runaway reaction. If safe to do so, cool the reaction vessel in an ice bath. If the reaction is vigorous, evacuate the area and follow emergency procedures.
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Quenching the Reaction: If the polymerization is slow and not violently exothermic, it can be quenched. A common method for quenching radical polymerization is the addition of an inhibitor like hydroquinone or butylated hydroxytoluene (BHT).
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Post-Mortem Analysis: Review your experimental protocol. Ensure that all solvents were properly degassed, the reaction was conducted under a strictly inert atmosphere, and the temperature was controlled.
-
Issue 3: Inconsistent results in reactions involving this compound.
-
Possible Cause: Partial polymerization or degradation of the starting material.
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Solution:
-
Purify the Monomer: If you suspect the purity of your this compound, it is advisable to purify it before use. Recrystallization is a suitable method for this purpose (see Experimental Protocol 2).
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Verify Purity: After purification, verify the purity of the compound using analytical techniques such as NMR spectroscopy or melting point analysis. The melting point of pure this compound is between 69.0 to 73.0 °C.[1]
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (0-10°C)[1] | Minimizes thermal energy that can initiate polymerization. |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen)[1][2] | Prevents contact with atmospheric oxygen, a known initiator of radical polymerization. |
| Light | Store in the dark (amber vial or wrapped in foil)[1] | Protects the compound from light-induced degradation and polymerization. |
| Container | Tightly sealed container[1] | Prevents ingress of air and moisture. |
Table 2: Common Polymerization Inhibitors
| Inhibitor | Typical Concentration | Removal Method | Notes |
| Butylated Hydroxytoluene (BHT) | 100-200 ppm | Column chromatography (activated alumina or silica gel) | A common and effective radical scavenger. |
| Hydroquinone (HQ) | 100-200 ppm | Alkali wash or column chromatography | Can be effective, but may be more challenging to remove completely. |
| 4-methoxyphenol (MEHQ) | 100-200 ppm | Alkali wash or column chromatography | Another widely used inhibitor for unsaturated monomers.[3] |
Note: Suppliers of this compound typically do not add inhibitors to the solid product. However, if an inhibitor is present in a solution or if you choose to add one for specific applications, the information above provides general guidance.
Experimental Protocols
Protocol 1: Setting up a Reaction Under Inert Atmosphere
This protocol is essential for preventing polymerization during reactions involving this compound.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (at least 120°C for several hours) and allowed to cool in a desiccator.
-
Assembly: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and magnetic stir bar) while hot and immediately seal with rubber septa.
-
Inert Gas Purge: Connect the apparatus to a source of inert gas (Argon or Nitrogen) via a needle through the septum. Use a second needle as an outlet to allow for the displacement of air.
-
Purge Cycle: Purge the system with the inert gas for at least 5-10 minutes. For highly sensitive reactions, perform three cycles of evacuating the flask with a vacuum pump and backfilling with the inert gas.
-
Reagent Addition: Add degassed solvents and other reagents via syringe through the septum. Solid this compound should be added under a positive flow of inert gas.
-
Maintaining Atmosphere: Throughout the reaction, maintain a positive pressure of the inert gas, which can be achieved by using a balloon filled with the gas or a bubbler system.
Protocol 2: Purification of this compound by Recrystallization
This protocol can be used to purify the monomer if its quality is in doubt.
-
Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Methanol is a reported solvent for this compound.[1] A mixed solvent system, such as methanol/water or ethanol/water, may also be effective.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the hot solvent (or the more soluble solvent in a mixed system) with stirring until the solid is fully dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or placing the solution in a refrigerator can help induce crystal formation. For a mixed solvent system, the less soluble solvent can be added dropwise until turbidity is observed, followed by gentle heating until the solution is clear again, and then slow cooling.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for premature polymerization.
References
Technical Support Center: Synthesis of 2,6-Diethynylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2,6-diethynylpyridine, primarily via Sonogashira coupling of a 2,6-dihalopyridine with a suitable alkyne source.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in the Sonogashira coupling to synthesize this compound?
Catalyst deactivation is a primary cause of low yields and reaction failure. The main culprits include:
-
Product Inhibition/Catalyst Poisoning: The nitrogen atom in the this compound product can coordinate strongly to the palladium catalyst, effectively poisoning it and removing it from the catalytic cycle.
-
Formation of Palladium Black: The active Pd(0) species can agglomerate into inactive palladium black, a common issue in many palladium-catalyzed reactions. This is often visible as a black precipitate in the reaction mixture.
-
Ligand Degradation: The phosphine ligands that stabilize the palladium catalyst can degrade under the reaction conditions, leading to catalyst decomposition.
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Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), a significant side reaction that consumes the alkyne and can also contribute to catalyst deactivation.[1]
Q2: What are the visual indicators of catalyst deactivation?
Common visual cues that suggest your catalyst is deactivating include:
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A color change in the reaction mixture to black, which often indicates the formation of palladium black.
-
The reaction stalling before completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: Why is my Sonogashira coupling of a 2,6-dihalopyridine producing primarily the homocoupled alkyne (Glaser coupling) byproduct?
The homocoupling of the terminal alkyne is a common side reaction, especially in the presence of a copper(I) co-catalyst, which can be promoted by the presence of oxygen.[1][2] To minimize this:
-
Rigorously Degas Solvents: Ensure all solvents and reagents are thoroughly degassed before use.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like argon or nitrogen.[1]
-
Consider Copper-Free Conditions: While a copper co-catalyst can accelerate the reaction, it also promotes homocoupling.[2] In cases where homocoupling is a major issue, switching to a copper-free Sonogashira protocol may be beneficial.
Q4: Can I reuse the palladium catalyst from my reaction?
Direct reuse of the palladium catalyst is generally not recommended without a regeneration step. This is due to the significant deactivation that occurs from product inhibition by the pyridine nitrogen and other deactivation pathways.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.
Issue 1: Low to No Product Yield
| Potential Cause | Troubleshooting Recommendation |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and copper(I) iodide. Ensure proper storage to prevent degradation. |
| Poor Quality Reagents | Purify the 2,6-dihalopyridine and the alkyne starting materials to remove impurities that could poison the catalyst. Use anhydrous and high-purity solvents. |
| Inadequate Degassing | Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas for an extended period.[1] |
| Suboptimal Temperature | For aryl bromides, the oxidative addition step can be slow. If the reaction is sluggish, consider increasing the temperature, potentially to around 80-100 °C, possibly in a sealed tube. |
| Incorrect Solvent or Base | Common solvents include THF and DMF. Ensure the amine base (e.g., triethylamine, diisopropylamine) is dry and used in sufficient excess to neutralize the generated acid and act as a solvent if needed.[1] |
Issue 2: Catalyst Turns Black and Reaction Stalls
| Potential Cause | Troubleshooting Recommendation |
| Palladium Black Formation | This indicates catalyst agglomeration. Using bulky, electron-rich phosphine ligands can help stabilize the Pd(0) species and prevent precipitation. Anecdotal evidence suggests that solvents like THF may promote palladium black formation in some cases; consider switching to a different solvent system like dioxane/triethylamine. |
| Product Inhibition | The pyridine product can inhibit the catalyst. Using a more sterically hindered ligand on the palladium catalyst may mitigate this effect.[2] |
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Sonogashira coupling of dihalopyridines with terminal alkynes, providing a starting point for optimization. Yields are highly dependent on the specific substrates and conditions used.
| Entry | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| 1 | PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | PPh₃ | Triethylamine | THF or DMF | 25-70 | 3-24 | 60-90 |
| 2 | Pd(PPh₃)₄ (2-5) | CuI (4-10) | PPh₃ | Diisopropylamine | Toluene | 80 | 12-36 | 50-85 |
| 3 | Pd₂(dba)₃ (1-2) | None (Copper-Free) | XPhos (2-4) | Cs₂CO₃ | Dioxane | 100-120 | 12-24 | 70-95 |
| 4 | Pd(OAc)₂ (2-5) | CuI (4-10) | PPh₃ | Piperidine | DMF | 100 | 3-6 | 65-92 |
Detailed Experimental Protocol: Sonogashira Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound from 2,6-dibromopyridine and a protected alkyne, such as (trimethylsilyl)acetylene, followed by deprotection.
Materials:
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2,6-Dibromopyridine
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(Trimethylsilyl)acetylene
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Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
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Copper(I) iodide (CuI)
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Triethylamine (Et₃N)
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Tetrahydrofuran (THF), anhydrous and degassed
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Potassium carbonate (K₂CO₃)
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Methanol (MeOH)
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Dichloromethane (DCM)
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Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
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Inert gas (Argon or Nitrogen)
Procedure:
Step 1: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
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Add anhydrous, degassed THF to dissolve the reagents.
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Add triethylamine (3.0 eq) followed by (trimethylsilyl)acetylene (2.5 eq) via syringe.
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Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
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Filter the mixture through a pad of Celite® to remove the catalyst residues.
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Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2,6-bis((trimethylsilyl)ethynyl)pyridine by column chromatography on silica gel.
Step 2: Deprotection
-
Dissolve the purified 2,6-bis((trimethylsilyl)ethynyl)pyridine in a mixture of methanol and dichloromethane.
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Add potassium carbonate (3.0 eq) and stir the mixture at room temperature.
-
Monitor the deprotection reaction by TLC until the starting material is consumed.
-
Once complete, filter the mixture and concentrate the filtrate.
-
Purify the crude this compound by column chromatography or recrystallization to obtain the final product.
Visualizations
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Troubleshooting workflow for Sonogashira coupling.
References
Removal of homocoupled byproducts in Sonogashira reactions
Welcome to the Technical Support Center for Sonogashira Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during Sonogashira coupling reactions, with a specific focus on the removal of homocoupled byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a problem?
A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne. This is an undesired process as it consumes the alkyne starting material, which can be expensive or synthetically complex, thereby reducing the yield of the desired cross-coupled product.[1] Furthermore, the homocoupled byproduct often has similar physical properties to the desired product, making purification challenging.[2]
Q2: What are the primary causes of alkyne homocoupling in Sonogashira reactions?
A2: The two main culprits responsible for promoting the homocoupling side reaction are:
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The presence of oxygen: Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[3]
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The copper(I) co-catalyst: While essential for activating the terminal alkyne in the traditional Sonogashira reaction, the copper(I) salt also catalyzes the undesired homocoupling reaction.[3][4]
Troubleshooting Guide: Minimizing and Removing Homocoupled Byproducts
This guide provides solutions to common issues related to the formation of homocoupled byproducts during Sonogashira reactions.
Issue: Significant formation of the homocoupled diyne is observed.
| Possible Cause | Troubleshooting Recommendation |
| Presence of Oxygen | Ensure a strictly inert atmosphere. Thoroughly degas all solvents and liquid reagents prior to use by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of the inert gas throughout the reaction.[3] |
| Copper(I) Co-catalyst | Employ copper-free conditions. Several copper-free Sonogashira protocols have been developed that effectively eliminate the Glaser coupling pathway.[4][5] This may require the use of more active palladium catalysts, specialized ligands, or slightly higher reaction temperatures. |
| Suboptimal Ligand Choice | Screen different phosphine ligands. The steric and electronic properties of the phosphine ligand can significantly influence the relative rates of cross-coupling and homocoupling. Bulky and electron-rich ligands often favor the desired cross-coupling. |
| Inappropriate Base or Solvent | Optimize the base and solvent system. The choice of base and solvent can impact catalyst stability and reactivity. For copper-free conditions, inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.[4][6] Amine bases such as triethylamine or diisopropylamine are common in traditional Sonogashira reactions.[5] The solvent should be chosen to ensure all reactants and catalysts are fully dissolved.[7] |
| High Concentration of Terminal Alkyne | Slowly add the terminal alkyne. Adding the alkyne dropwise over a period of time keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction. |
| High Reaction Temperature | Optimize the reaction temperature. While some less reactive aryl halides may require heating, excessively high temperatures can lead to catalyst decomposition and an increase in side products, including homocoupled diynes.[3] |
Data Presentation: Effect of Reaction Parameters on Homocoupling
The following tables summarize quantitative data on how different reaction conditions can influence the yield of the desired cross-coupled product and the suppression of the homocoupled byproduct.
Table 1: Effect of Atmosphere on Homocoupling Byproduct
| Atmosphere | Cross-Coupling Product Yield (%) | Homocoupling Byproduct Yield (%) | Reference |
| Air | Lower yields | Significant formation | [1] |
| Nitrogen/Argon | Higher yields | Reduced formation | [3] |
| Hydrogen/Nitrogen or Hydrogen/Argon | Very good yields | ~2% | [1] |
Table 2: Influence of Copper(I) Co-catalyst on Homocoupling
| Catalyst System | Cross-Coupling Product Yield (%) | Homocoupling Byproduct Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Varies with substrate | Can be significant | [7] |
| Copper-Free Protocol | Good to excellent yields | Minimal to none | [4][5] |
Table 3: Comparative Efficacy of Different Bases in a Copper-Free Sonogashira Reaction
| Base | Solvent | Yield of Cross-Coupled Product (%) | Reference |
| (i-Pr)₂NH | DMSO | 100 | [4] |
| TMP | DMSO | 100 | [4] |
| Et₂NH | DMSO | 56 | [4] |
| Et₃N | DMSO | 58 | [4] |
| Pyrrolidine | DMSO | 95 (after 18h) | [4] |
| Piperidine | DMSO | 98 (after 18h) | [4] |
| Morpholine | DMSO | 18 | [4] |
| DBU | DMSO | 25 | [4] |
| Cs₂CO₃ | 1,4-dioxane | Good to excellent | [6] |
| K₂CO₃ | 1,4-dioxane | Moderate | [6] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
-
Reagent Preparation: In a glovebox or under a positive flow of inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv), terminal alkyne (1.2 mmol, 1.2 equiv), [DTBNpP]Pd(crotyl)Cl (0.025 mmol, 2.5 mol %), and 2,2,6,6-tetramethylpiperidine (TMP) (2.0 mmol, 2.0 equiv) to a dry reaction vial equipped with a magnetic stir bar.[4]
-
Solvent Addition: Add anhydrous and degassed dimethyl sulfoxide (DMSO) (2.5 mL) via syringe.[4]
-
Reaction: Seal the vial and stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For many substrates, the reaction is complete within 2 hours.[4]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification by Recrystallization to Remove Homocoupled Byproduct
Recrystallization can be an effective method for purifying the desired Sonogashira product from the often less soluble homocoupled diyne. The choice of solvent is critical.
-
Solvent Screening: Test the solubility of the crude product (containing both the desired product and the homocoupled byproduct) in various solvents at room temperature and at elevated temperatures. Ideal solvents will dissolve the desired product well at high temperatures but poorly at low temperatures, while the homocoupled byproduct remains sparingly soluble even at high temperatures. Common solvent systems to screen include hexanes, ethyl acetate/hexanes, toluene, and ethanol/water.
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If the homocoupled byproduct is insoluble, perform a hot filtration to remove it.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the desired product.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Visualizations
Caption: Competing pathways in Sonogashira reactions.
Caption: Troubleshooting workflow for reducing homocoupling.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. researchgate.net [researchgate.net]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 2,6-Diethynylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,6-diethynylpyridine. Our aim is to address common challenges encountered during experimental work and to facilitate a smooth scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and scalable method for synthesizing this compound is a two-step process. It begins with a double Sonogashira cross-coupling reaction between a 2,6-dihalopyridine (typically 2,6-dibromopyridine or 2,6-dichloropyridine) and a silyl-protected acetylene, such as trimethylsilylacetylene (TMSA). This is followed by the removal of the silyl protecting groups to yield the final product.
Q2: Why is a silyl-protected alkyne used in the Sonogashira coupling reaction?
Silyl groups, like trimethylsilyl (TMS), are used to protect the terminal alkyne for two primary reasons. First, they prevent the undesired homo-coupling of the alkyne (Glaser coupling), which is a common side reaction, especially in the presence of a copper(I) co-catalyst and oxygen.[1] Second, the silyl group can be easily removed under mild conditions in the final step to yield the terminal alkyne.
Q3: My Sonogashira coupling reaction is giving a low yield. What are the potential causes?
Low yields in the Sonogashira coupling of 2,6-dihalopyridines can stem from several factors:
-
Catalyst Deactivation: The palladium catalyst may be deactivated. Ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the reaction to prevent oxidation of the active Pd(0) species.[1]
-
Insufficiently Reactive Halide: The reactivity of the C-X bond is crucial. C-I bonds are more reactive than C-Br, which are more reactive than C-Cl. If you are using 2,6-dichloropyridine, you may require more forcing conditions (higher temperatures, more active catalyst systems) compared to 2,6-dibromopyridine.[2]
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst. For challenging substrates like 2,6-dihalopyridines, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands may be necessary to promote the desired reaction.[1]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. An amine base like triethylamine or diisopropylethylamine is commonly used. Solvents such as THF, DMF, or toluene should be thoroughly degassed.[1]
Q4: I am observing a significant amount of alkyne homo-coupling (Glaser coupling). How can I minimize this side reaction?
The formation of a di-yne byproduct through Glaser coupling is a common issue, often promoted by the copper(I) co-catalyst in the presence of oxygen.[1] To mitigate this:
-
Maintain a Strictly Inert Atmosphere: Rigorously deoxygenate all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1]
-
Switch to Copper-Free Conditions: Performing the Sonogashira reaction without a copper co-catalyst is a highly effective method to eliminate the primary pathway for alkyne dimerization.[1]
-
Minimize Copper Concentration: If copper is necessary, use the minimum effective concentration.[1]
Q5: The deprotection of the silyl group is incomplete. What should I do?
Incomplete deprotection can be addressed by:
-
Increasing Reaction Time or Temperature: For sterically hindered silyl groups, longer reaction times or slightly elevated temperatures may be required.[3]
-
Using a Sufficient Excess of the Deprotecting Agent: Ensure you are using an adequate amount of the deprotection reagent, such as tetrabutylammonium fluoride (TBAF). It is common to use 1.1-1.5 equivalents of TBAF per silyl group.[3]
-
Verifying Reagent Quality: TBAF solutions can degrade over time. Using a fresh bottle or a recently prepared solution is advisable.[3]
Q6: Is this compound stable? What are the recommended storage conditions?
This compound can be sensitive to light, air, and heat, and may be prone to polymerization.[4] It is recommended to store the compound at 4°C under a nitrogen atmosphere.[5]
Troubleshooting Guides
Issue 1: Low or No Conversion in Sonogashira Coupling
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh source of palladium catalyst and ligand. Ensure rigorous exclusion of oxygen. |
| Low Reactivity of Aryl Halide | If using 2,6-dichloropyridine, consider switching to 2,6-dibromopyridine or using a more active catalyst system (e.g., with a bulky, electron-rich ligand).[2] |
| Suboptimal Reaction Temperature | Increase the reaction temperature. For aryl bromides, temperatures around 80-100°C may be necessary.[6] |
| Improper Solvent or Base | Ensure solvents are anhydrous and degassed. Use a suitable amine base like triethylamine or diisopropylethylamine.[1][7] |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step |
| Alkyne Homo-coupling (Glaser Coupling) | Switch to a copper-free Sonogashira protocol.[1] Ensure all reagents and solvents are rigorously deoxygenated. |
| Mono-alkynylated Product | Increase the equivalents of the alkyne and prolong the reaction time. |
| Decomposition | If using high temperatures, consider if the starting materials or product are degrading. Try a lower reaction temperature with a more active catalyst. |
Issue 3: Difficult Purification
| Potential Cause | Troubleshooting Step |
| Co-elution of Product and Byproducts | Optimize the mobile phase for column chromatography. Consider using a different stationary phase. |
| Product Instability on Silica Gel | Minimize the time the product is on the silica gel column. Consider alternative purification methods like recrystallization if possible. |
Experimental Protocols
Synthesis of 2,6-bis((trimethylsilyl)ethynyl)pyridine
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
2,6-Dibromopyridine
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,6-dibromopyridine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).
-
Add anhydrous and degassed THF and triethylamine (4:1 v/v).
-
To the stirred solution, add trimethylsilylacetylene (2.5 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 60-70°C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection to Yield this compound
Materials:
-
2,6-bis((trimethylsilyl)ethynyl)pyridine
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve 2,6-bis((trimethylsilyl)ethynyl)pyridine (1.0 eq.) in anhydrous THF in a flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add the TBAF solution (2.2-2.5 eq.) dropwise.
-
Stir the reaction mixture at 0°C and allow it to warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Characterization of Impurities in 2,6-Diethynylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the characterization of impurities in 2,6-Diethynylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound synthesized via Sonogashira coupling?
A1: The synthesis of this compound, commonly achieved through a palladium-catalyzed Sonogashira coupling of a 2,6-dihalopyridine with a protected alkyne (e.g., trimethylsilylacetylene) followed by deprotection, can lead to several types of impurities:
-
Unreacted Starting Materials: Residual 2,6-dihalopyridine (e.g., 2,6-dibromopyridine or 2,6-dichloropyridine) may be present if the reaction does not go to completion.
-
Partially Reacted Intermediate: 2-Halo-6-ethynylpyridine is a common impurity resulting from the monosubstitution of the dihalopyridine.
-
Homocoupled Byproduct: The oxidative homocoupling of the terminal alkyne, known as the Glaser coupling, can produce 1,4-bis(pyridin-2,6-diyl)buta-1,3-diyne. This is a significant side reaction, especially in the presence of oxygen.[1][2][3]
-
Residual Protecting Groups: If a protected alkyne like trimethylsilylacetylene is used, incomplete deprotection can result in 2-ethynyl-6-((trimethylsilyl)ethynyl)pyridine or 2,6-bis((trimethylsilyl)ethynyl)pyridine.
-
Solvent and Reagent Residues: Solvents (e.g., toluene, THF, DMF) and reagents (e.g., amine bases like triethylamine) used in the synthesis and workup may be present in the final product.
Q2: How can I minimize the formation of the homocoupled (Glaser) byproduct during synthesis?
A2: Minimizing the formation of the homocoupled diyne is crucial for obtaining high-purity this compound. Here are some strategies:
-
Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen, which promotes the Glaser coupling. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the reaction mixture or by using freeze-pump-thaw cycles.
-
Copper-Free Conditions: While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free protocols have been developed to avoid the Glaser coupling, which is often catalyzed by copper salts.[1][2][4]
-
Use of a Reducing Atmosphere: Performing the reaction under a reducing atmosphere, such as a mixture of hydrogen and nitrogen, can diminish the extent of homocoupling.[3]
Q3: What are the potential degradation pathways for this compound?
A3: this compound is a reactive molecule and can degrade under certain conditions:
-
Polymerization: The terminal alkyne functionalities are susceptible to polymerization, especially when exposed to heat, light, or certain metal catalysts. This can lead to the formation of insoluble, colored materials.[5][6][7][8][9]
-
Oxidation: The ethynyl groups can be oxidized, particularly in the presence of air and light, leading to the formation of various oxygenated species. The pyridine nitrogen can also be oxidized to an N-oxide.
-
Hydration: In the presence of acid and water, the alkyne groups can undergo hydration to form acetylpyridines.
Q4: How should I store this compound to ensure its stability?
A4: To minimize degradation, this compound should be stored under the following conditions:
-
Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.
-
Low Temperature: Keep refrigerated (2-8 °C).
-
Protection from Light: Store in an amber vial or a container protected from light.
-
Anhydrous Conditions: Minimize exposure to moisture.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | Incomplete reaction; significant side product formation (e.g., Glaser coupling). | Optimize reaction conditions (temperature, time, catalyst loading). Ensure rigorous degassing of the reaction mixture. Consider using a copper-free Sonogashira protocol.[1][2][4] |
| Product is a dark, tarry solid | Polymerization of the product. | Avoid high temperatures during purification. Store the purified product under an inert atmosphere and in the dark. |
| Unexpected peaks in ¹H NMR spectrum | Presence of starting materials, intermediates, or byproducts. | Compare the spectrum with known spectra of potential impurities (see Table 1). Use 2D NMR techniques (COSY, HSQC) to aid in structure elucidation. |
| Broad peak in ¹H NMR spectrum | Residual water or solvent. | Dry the sample under high vacuum. If using a deuterated solvent for NMR, ensure it is of high purity and dry. |
| Multiple spots on TLC analysis | Impure product. | Optimize the purification method (e.g., column chromatography with a different solvent system, recrystallization). |
| GC-MS analysis shows a peak with a higher m/z than the product | Homocoupled byproduct (Glaser coupling). | The homocoupled product will have a molecular weight approximately double that of the starting alkyne minus two protons. Confirm by analyzing the fragmentation pattern. |
Data Presentation: Potential Impurities in this compound
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Potential Analytical Signature |
| 2,6-Dibromopyridine | Br-Py-Br | 236.88 | GC-MS: M+ at m/z 235/237/239. ¹H NMR: Distinct aromatic signals. |
| 2-Bromo-6-ethynylpyridine | Br-Py-C≡CH | 182.01 | GC-MS: M+ at m/z 181/183. ¹H NMR: Asymmetric aromatic signals and one ethynyl proton signal. |
| 1,4-bis(pyridin-2,6-diyl)buta-1,3-diyne | Py-(C≡C)₂-Py | 252.26 | HPLC: Likely a less polar peak than the product. MS: M+ at m/z 252. |
| 2-Ethynyl-6-((trimethylsilyl)ethynyl)pyridine | TMS-C≡C-Py-C≡CH | 199.31 | GC-MS: M+ at m/z 199. ¹H NMR: Signals for TMS group (~0.25 ppm) and one ethynyl proton. |
| 2,6-bis((trimethylsilyl)ethynyl)pyridine | TMS-C≡C-Py-C≡C-TMS | 271.49 | GC-MS: M+ at m/z 271. ¹H NMR: Signals for two TMS groups. |
| 2-Acetyl-6-ethynylpyridine | MeCO-Py-C≡CH | 145.16 | GC-MS: M+ at m/z 145. ¹H NMR: Signal for a methyl ketone (~2.7 ppm). |
| This compound N-oxide | C₉H₅NO | 143.14 | HPLC: Likely a more polar peak. MS: M+ at m/z 143. |
Experimental Protocols
Protocol 1: GC-MS Analysis for Volatile Impurities
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
MS Detector: Electron ionization (EI) mode at 70 eV with a scan range of m/z 40-500.
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Data Analysis: Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with known standards.
Protocol 2: HPLC Analysis for Non-Volatile Impurities
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
-
0-20 min: 10% to 90% B.
-
20-25 min: Hold at 90% B.
-
25-30 min: 90% to 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 300 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the initial mobile phase composition (90:10 Water:Acetonitrile).
-
Data Analysis: Quantify impurities based on the area percentage of the peaks relative to the total area of all peaks. Identify known impurities by comparing their retention times with reference standards.
Protocol 3: ¹H NMR Spectroscopy for Structural Characterization
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. If necessary, perform 2D NMR experiments like COSY and HSQC to establish proton-proton and proton-carbon correlations for unambiguous peak assignment.
-
Data Analysis: Analyze chemical shifts, coupling constants, and integration values to identify the main product and any impurities. The aromatic protons of 2,6-disubstituted pyridines typically show a characteristic splitting pattern.
Mandatory Visualizations
Caption: Synthetic pathway for this compound and potential impurity formation points.
Caption: General workflow for the characterization of impurities in this compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Diethynylarene Monomers for Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,6-diethynylpyridine with other diethynylarene monomers, including diethynylbenzene, diethynylnaphthalene, and diethynylanthracene. This document is intended to assist researchers in selecting the most suitable monomer for their specific applications by providing a detailed overview of their synthesis, and the thermal, mechanical, and electronic properties of their resulting polymers.
Introduction to Diethynylarene Monomers
Diethynylarene monomers are a class of organic compounds characterized by an aromatic core functionalized with two ethynyl (–C≡CH) groups. These monomers are pivotal building blocks in the synthesis of conjugated polymers, which are of significant interest for their applications in organic electronics, high-performance materials, and biomedical devices. The choice of the aromatic core (e.g., pyridine, benzene, naphthalene, anthracene) profoundly influences the properties of the resulting polymer, such as its thermal stability, mechanical strength, and electronic characteristics.
Monomer Synthesis Overview
The synthesis of diethynylarene monomers is most commonly achieved through a Sonogashira cross-coupling reaction between a dihalogenated arene and a protected acetylene, such as trimethylsilylacetylene (TMSA), followed by a deprotection step.
Comparative Summary of Monomer Properties
| Monomer | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₉H₅N | 127.14[1][2] | |
| 1,4-Diethynylbenzene | C₁₀H₆ | 126.15[3] | |
| 2,6-Diethynylnaphthalene | C₁₄H₈ | 176.21 | |
| 2,6-Diethynylanthracene | C₁₈H₁₀ | 226.27 |
Polymer Performance Comparison
The properties of polymers derived from these monomers are critical for their end-use applications. The following tables summarize key performance indicators based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in polymerization conditions and characterization methods reported in the literature. Much of the available data is for copolymers or polymer blends, rather than the homopolymers.
Thermal Properties
The thermal stability of these polymers is a key consideration for applications requiring high-temperature processing or operation. This is typically evaluated using Thermogravimetric Analysis (TGA) to determine the decomposition temperature (Td) and Differential Scanning Calorimetry (DSC) to identify the glass transition temperature (Tg).
| Polymer | Decomposition Temp. (Td, 5% weight loss) | Glass Transition Temp. (Tg) |
| Poly(this compound) | Data for homopolymer not readily available. Pyridine-containing polymers generally exhibit high thermal stability. | Data for homopolymer not readily available. |
| Poly(p-diethynylbenzene) | > 560 °C (in N₂) for a silylene-diethynylbenzene copolymer.[4] | No glass transition observed up to 450 °C for a silylene-diethynylbenzene copolymer.[4] |
| Poly(diethynylnaphthalene) | Data for homopolymer not readily available. Naphthalene-based polymers are known for high thermal stability. | Data for homopolymer not readily available. |
| Poly(diethynylanthracene) | Data for homopolymer not readily available. Anthracene-based polymers are expected to have high thermal stability. | Data for homopolymer not readily available. |
Mechanical Properties
The mechanical properties of these polymers, such as their strength and flexibility, determine their suitability for applications ranging from flexible electronics to structural components.
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| Poly(this compound) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Poly(p-diethynylbenzene) | Data not available | Data not available | Data not available | 40.2 (for a silylene-diethynylbenzene copolymer)[4] | 3.1 (for a silylene-diethynylbenzene copolymer)[4] |
| Poly(diethynylnaphthalene) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Poly(diethynylanthracene) | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The mechanical properties of conjugated polymers are highly dependent on the processing of the polymer film and the molecular weight of the polymer.
Electronic Properties
The electronic properties of these conjugated polymers are fundamental to their use in organic electronic devices. The charge carrier mobility is a key metric for performance in applications like Organic Field-Effect Transistors (OFETs).
| Polymer | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) |
| Poly(this compound) | Data not available | Data not available |
| Poly(p-diethynylbenzene) | Data not available | Data not available |
| Poly(diethynylnaphthalene) | Data not available | Data not available |
| Poly(diethynylanthracene) | P-type behavior observed in some derivatives.[5] | Data not available |
Experimental Protocols
Synthesis of Diethynylarene Monomers (General Procedure)
A general and widely used method for the synthesis of diethynylarenes is the Sonogashira cross-coupling reaction.
Example: Synthesis of 1,4-Diethynylbenzene [3]
-
Coupling Reaction: To a solution of 1,4-diiodobenzene in a suitable solvent (e.g., triethylamine or a mixture of toluene and an amine), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are added. Trimethylsilylacetylene (TMSA) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete (monitored by TLC or GC).
-
Work-up: The reaction mixture is filtered to remove the precipitated ammonium salts. The filtrate is concentrated under reduced pressure.
-
Deprotection: The resulting bis(trimethylsilyl) protected diethynylbenzene is dissolved in a suitable solvent (e.g., methanol or THF), and a base (e.g., potassium carbonate or sodium hydroxide) is added to remove the trimethylsilyl groups.
-
Purification: The crude 1,4-diethynylbenzene is purified by column chromatography or recrystallization to yield the final product.
This general procedure can be adapted for the synthesis of other diethynylarene monomers by starting with the corresponding dihalogenated aromatic compound.
Polymerization of Diethynylarene Monomers (General Procedure)
Sonogashira polymerization is a common method for synthesizing poly(diethynylarene)s.
Example: Sonogashira Polymerization of a Diethynylarene with a Dihaloarene
-
Reaction Setup: A diethynylarene monomer and a dihaloarene comonomer are dissolved in a degassed solvent system, typically a mixture of toluene and an amine (e.g., diisopropylamine or triethylamine).
-
Catalyst Addition: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are added to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Polymerization: The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) and stirred for a defined period (e.g., 24-48 hours). The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol or acetone).
-
Purification: The precipitated polymer is collected by filtration, washed with the non-solvent to remove residual catalyst and unreacted monomers, and then dried under vacuum.
Visualizations
Sonogashira Polymerization Mechanism
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
General Workflow for Conjugated Polymer Characterization
Caption: A typical workflow for the characterization of newly synthesized conjugated polymers.
Application in Organic Field-Effect Transistors (OFETs)
Caption: Schematic of a bottom-gate, bottom-contact Organic Field-Effect Transistor (OFET).
References
- 1. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H5N | CID 12579661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6(7)-Dimethylanthracene | 1216725-81-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized 2,6-Diethynylpyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of 2,6-diethynylpyridine, a versatile building block in medicinal chemistry and materials science. We present experimental data and detailed protocols for state-of-the-art analytical techniques, offering a comparative analysis against potential impurities and alternative pyridine-based structures.
Comparison of Analytical Techniques for Purity Validation
The purity of this compound can be rigorously assessed using a combination of chromatographic and spectroscopic methods. Each technique provides unique insights into the compound's identity and the presence of any impurities. The primary alternatives for comparison include positional isomers such as 3-ethynylpyridine and 4-ethynylpyridine, which, despite having the same molecular weight, exhibit distinct spectroscopic and chromatographic properties.
Table 1: Comparative Analytical Data for this compound and Related Compounds
| Compound | Analytical Technique | Key Parameters and Expected Values |
| This compound | ¹H NMR (500 MHz, CDCl₃) | δ ~7.70 (t, 1H, H-4), ~7.45 (d, 2H, H-3,5), ~3.15 (s, 2H, C≡CH) |
| ¹³C NMR (125 MHz, CDCl₃) | δ ~142.9 (C-2,6), ~137.5 (C-4), ~127.8 (C-3,5), ~82.5 (C≡CH), ~79.8 (C≡CH) | |
| HPLC (Reversed-Phase) | Retention Time dependent on specific conditions. | |
| Mass Spectrometry (EI) | m/z (%): 127 (M⁺, 100), 101, 75 | |
| Elemental Analysis | Calculated for C₉H₅N: C, 85.02%; H, 3.96%; N, 11.02% | |
| 3-Ethynylpyridine | ¹H NMR (CDCl₃) | δ ~8.6 (s, 1H), ~8.5 (d, 1H), ~7.8 (d, 1H), ~7.3 (dd, 1H), ~3.1 (s, 1H) |
| ¹³C NMR (CDCl₃) | δ ~152.5, ~148.8, ~138.5, ~123.3, ~120.2, ~82.8, ~77.4 | |
| HPLC (Reversed-Phase) | Expected to have a different retention time than this compound. | |
| Mass Spectrometry (EI) | m/z (%): 103 (M⁺), 76, 50 | |
| 4-Ethynylpyridine | ¹H NMR (CDCl₃) | δ ~8.6 (d, 2H), ~7.3 (d, 2H), ~3.2 (s, 1H) |
| ¹³C NMR (CDCl₃) | δ ~150.2, ~131.8, ~125.7, ~82.9, ~80.9 | |
| HPLC (Reversed-Phase) | Expected to have a different retention time than this compound. | |
| Mass Spectrometry (EI) | m/z (%): 103 (M⁺), 76, 50 | |
| Potential Impurity: 2,6-Dibromopyridine (Starting Material) | ¹H NMR (CDCl₃) | δ ~7.45 (t, 1H), ~7.35 (d, 2H) |
| HPLC (Reversed-Phase) | Expected to be more retained than the diethynyl product. | |
| Mass Spectrometry (EI) | m/z (%): 237/235/233 (M⁺, Br isotope pattern), 156/154, 75 | |
| Potential Impurity: 2-Bromo-6-ethynylpyridine (Intermediate) | ¹H NMR (CDCl₃) | δ ~7.6 (t, 1H), ~7.4 (d, 1H), ~7.3 (d, 1H), ~3.1 (s, 1H) |
| HPLC (Reversed-Phase) | Retention time expected to be between starting material and final product. | |
| Mass Spectrometry (EI) | m/z (%): 183/181 (M⁺, Br isotope pattern), 102, 75 | |
| Potential Impurity: 1,4-Di(pyridin-2-yl)buta-1,3-diyne (Glaser Coupling Byproduct) | ¹H NMR (CDCl₃) | Aromatic signals for the pyridine rings. |
| HPLC (Reversed-Phase) | Expected to have a significantly different retention time. | |
| Mass Spectrometry (EI) | m/z (%): 254 (M⁺) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and identify proton and carbon environments.
Instrumentation: 500 MHz NMR Spectrometer.
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.7 mL of deuterated chloroform (CDCl₃).
¹H NMR Protocol:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
¹³C NMR Protocol:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
High-Performance Liquid Chromatography (HPLC)
Objective: To separate this compound from starting materials, intermediates, and byproducts, and to quantify its purity.
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 30% to 90% acetonitrile over 20 minutes). The addition of a small amount of trifluoroacetic acid (0.1%) can improve peak shape.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: Mass spectrometer with an electron ionization (EI) source.
Protocol:
-
Introduce a small amount of the sample into the ion source, either directly via a solid probe or through a gas chromatograph inlet.
-
Set the electron energy to 70 eV.
-
Acquire the mass spectrum over a mass range of m/z 50-300.
-
Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.
Elemental Analysis
Objective: To determine the elemental composition of the synthesized compound.
Protocol:
-
Submit a pure, dry sample (typically 2-5 mg) to an analytical laboratory for combustion analysis.
-
The instrument will combust the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage of carbon, hydrogen, and nitrogen.
-
Compare the experimental percentages to the calculated theoretical values for C₉H₅N.
Visualizing the Purity Validation Workflow
The following diagrams illustrate the logical workflow for validating the purity of synthesized this compound.
Caption: Workflow for the synthesis, purification, and purity validation of this compound.
Caption: Relationship between analytical techniques and the information obtained for purity validation.
A Comparative Guide to 2,6-Diethynylpyridine-Based Polymers and Other Conjugated Polymers
For Researchers, Scientists, and Drug Development Professionals
The field of conjugated polymers is rapidly advancing, driven by the demand for novel materials in organic electronics, sensing, and biomedical applications. Among the diverse array of conjugated systems, 2,6-diethynylpyridine-based polymers have emerged as a promising class due to their unique electronic structure, coordination capabilities, and tunable properties. This guide provides an objective comparison of the performance of this compound-based polymers against other well-established conjugated polymers, supported by experimental data and detailed methodologies.
Performance Metrics: A Comparative Overview
The performance of conjugated polymers is evaluated based on a range of electronic, optical, and physical properties. This section presents a summary of key quantitative data for this compound-based polymers in comparison to two widely studied classes of conjugated polymers: poly(p-phenylene vinylene)s (PPVs) and poly(3-hexylthiophene) (P3HT).
| Property | This compound-Based Polymers | Poly(p-phenylene vinylene) (PPV) Derivatives | Poly(3-hexylthiophene) (P3HT) |
| Optical Band Gap (Eg) | ~2.4 - 2.8 eV | ~2.1 - 2.5 eV[1] | ~1.9 - 2.1 eV |
| Fluorescence Quantum Yield (ΦF) | 0.060 - 0.223[2] | Varies widely with derivatives | ~0.02 - 0.35 |
| HOMO Energy Level | ~ -5.5 to -6.0 eV | ~ -5.1 to -5.4 eV[1] | ~ -4.9 to -5.2 eV |
| LUMO Energy Level | ~ -2.8 to -3.2 eV | ~ -2.7 to -3.0 eV[1] | ~ -2.9 to -3.2 eV |
| Hole Mobility (μh) | Moderate (semiconducting upon doping)[2] | 10⁻⁵ to 10⁻³ cm²/Vs | 10⁻⁴ to 10⁻² cm²/Vs[3] |
| Thermal Stability (TGA, 5% weight loss) | > 350 °C | > 340 °C[4] | > 300 °C |
Note: The properties of conjugated polymers can be significantly influenced by factors such as molecular weight, regioregularity, side-chain engineering, and processing conditions. The values presented here are representative and intended for comparative purposes.
Key Advantages of this compound-Based Polymers
The incorporation of the pyridine moiety into the conjugated backbone imparts several advantageous characteristics:
-
Electron-Deficient Nature: The nitrogen atom in the pyridine ring makes these polymers more electron-deficient compared to their all-carbon analogues. This can lead to improved electron injection and transport properties, which is beneficial for applications in n-type organic field-effect transistors (OFETs) and as electron-transporting materials in organic light-emitting diodes (OLEDs).
-
Coordination Chemistry: The lone pair of electrons on the nitrogen atom allows for coordination with metal ions. This feature can be exploited to tune the polymer's optoelectronic properties, create novel sensor materials, and facilitate the formation of self-assembled nanostructures.
-
Enhanced Intermolecular Interactions: The nitrogen atom can participate in hydrogen bonding and other non-covalent interactions, which can influence the polymer's morphology and solid-state packing, ultimately affecting its charge transport characteristics.[5][6]
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed experimental methodologies for key characterization techniques are provided below.
Synthesis of this compound-Based Polymers
A common route for the synthesis of this compound-based polymers is through Sonogashira cross-coupling polymerization.
Materials:
-
2,6-Dihalopyridine (e.g., 2,6-dibromopyridine or 2,6-diiodopyridine)
-
Aromatic diethynyl comonomer (e.g., 1,4-diethynylbenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) cocatalyst
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., toluene or THF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2,6-dihalopyridine, the aromatic diethynyl comonomer, the palladium catalyst, and the copper(I) iodide cocatalyst.
-
Add the anhydrous solvent and the amine base via syringe.
-
Degas the reaction mixture by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for 24-72 hours.
-
Monitor the progress of the polymerization by techniques such as gel permeation chromatography (GPC).
-
Upon completion, cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or acetone).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
Charge Mobility Measurement: Time-of-Flight (ToF) Method
The Time-of-Flight (ToF) technique is a widely used method to determine the charge carrier mobility in organic semiconductors.
Experimental Setup:
-
A sample of the polymer film is sandwiched between two electrodes, with at least one being semi-transparent (e.g., ITO).
-
A pulsed laser with a photon energy greater than the polymer's band gap is used to generate charge carriers near the transparent electrode.
-
A DC voltage is applied across the sample to create an electric field.
-
A fast oscilloscope is used to measure the transient photocurrent.
Procedure:
-
A short laser pulse generates a sheet of electron-hole pairs near the transparent electrode.
-
Depending on the polarity of the applied voltage, either electrons or holes will drift across the film towards the counter electrode.
-
The motion of this charge packet induces a transient photocurrent in the external circuit.
-
The transit time (ttr) is determined from the inflection point of the photocurrent transient when plotted on a double logarithmic scale.
-
The charge carrier mobility (μ) is then calculated using the equation: μ = d² / (V * ttr), where 'd' is the film thickness and 'V' is the applied voltage.[7]
Spectroelectrochemistry
Spectroelectrochemistry allows for the in-situ investigation of the changes in the electronic absorption spectrum of a polymer film as a function of the applied electrochemical potential.
Experimental Setup:
-
A three-electrode electrochemical cell equipped with an optically transparent working electrode (e.g., ITO-coated glass).
-
A potentiostat to control the applied potential.
-
A UV-Vis-NIR spectrometer to record the absorption spectra.
-
An electrolyte solution containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
Procedure:
-
The polymer film is deposited onto the transparent working electrode.
-
The cell is assembled with the working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
The cell is filled with the electrolyte solution.
-
An initial absorption spectrum is recorded at the open-circuit potential.
-
The potential is then stepped to different values, and the absorption spectrum is recorded at each potential to observe the spectral changes associated with oxidation (p-doping) or reduction (n-doping) of the polymer.[8][9]
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is used to determine the thermal stability of a polymer by measuring its weight loss as a function of temperature.[10]
Experimental Setup:
-
A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace.
-
A sample pan (typically platinum or alumina).
-
An inert gas supply (e.g., nitrogen) to prevent oxidative degradation.
Procedure:
-
A small amount of the polymer sample (typically 5-10 mg) is placed in the sample pan.
-
The furnace is sealed, and the system is purged with an inert gas.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve shows the temperature at which degradation begins (onset temperature) and the percentage of weight loss at different temperatures.[11][12]
Logical Relationships in Conjugated Polymer Performance
The performance of a conjugated polymer is not determined by a single parameter but rather by a complex interplay of its chemical structure, morphology, and processing.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Theoretically seeking charge transport materials with inherent mobility higher than 2,6-diphenyl anthracene: three isomers of 2,6-dipyridyl anthracene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Theoretically seeking charge transport materials with inherent mobility higher than 2,6-diphenyl anthracene: three isomers of 2,6-dipyridyl anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Electrochemical and Spectroelectrochemical Techniques in the Preparation and Characterization of Conjugated Polymers: From Polyaniline to Modern Organic Semiconductors [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. setaramsolutions.com [setaramsolutions.com]
- 12. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
A Comparative Guide to the Electrochemical Properties of Pyridine-Based Conjugated Polymers
For Researchers, Scientists, and Drug Development Professionals
Comparison of Electrochemical Properties
The electrochemical properties of conjugated polymers are crucial for their application in electronic devices, sensors, and energy storage. Parameters such as oxidation potential, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the resulting electrochemical band gap dictate the material's charge transport capabilities and stability. Below is a comparison of these properties for various pyridine-based polymers.
| Polymer/Derivative Class | Onset Oxidation Potential (V vs. Ag/Ag+) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (Eg, eV) | Reference |
| Carbazole-Pyridine Copolymers | |||||
| P(dCz2-co-dTC2) | ~0.87 (1st), ~1.30 (2nd) | Not specified | Not specified | Not specified | [1] |
| PTPC (Carbazole-based star polymer) | Not specified | Not specified | Not specified | Not specified | [1] |
| Thiophene-Pyridine Copolymers | |||||
| Poly[2,3-di(2-thienyl)quinoxaline] | Not specified | Not specified | Not specified | Low band gap | |
| General Pyridine-Based Polymers | |||||
| Polypyridine (PPy) | -2.2 to -2.5 (Reduction) | Not specified | Not specified | Not specified | |
| Carbazole-based Polymers (for comparison) | |||||
| CBPPO | 1.05 | -5.70 | Not specified | 3.50 (optical) | [2] |
| CBPmBI | 0.95 | -5.60 | Not specified | 3.40 (optical) | [2] |
| Bis(ethylenedioxythiophene)-N-substituted carbazoles | 0.15 to 0.46 | Not specified | Not specified | 2.4 to 2.5 | [3] |
Note: Direct, experimentally determined electrochemical data for 2,6-diethynylpyridine polymers was not found in the provided search results. The table above presents data for comparable pyridine-containing polymer systems to provide a useful reference. The reference electrodes and experimental conditions may vary between studies, affecting direct comparability.
Experimental Protocols
The following are detailed methodologies for the key electrochemical experiments cited in the literature for characterizing these types of conjugated polymers.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox properties of a material.
Objective: To determine the oxidation and reduction potentials of the polymer films, assess their electrochemical stability, and estimate HOMO and LUMO energy levels.
Experimental Setup:
-
Potentiostat: An electrochemical workstation.
-
Three-electrode cell:
-
Working Electrode: Indium tin oxide (ITO) coated glass slide or a platinum button electrode. The polymer film is typically deposited onto this electrode.
-
Reference Electrode: Ag/Ag+ or Saturated Calomel Electrode (SCE). All potentials should be reported against a standard reference.
-
Counter Electrode: A platinum wire or foil.
-
-
Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or lithium perchlorate (LiClO4)) in an anhydrous, deoxygenated organic solvent (e.g., acetonitrile or dichloromethane).
Procedure:
-
The polymer film is prepared on the working electrode by methods such as drop-casting, spin-coating, or electropolymerization.
-
The three electrodes are assembled in the electrochemical cell containing the electrolyte solution.
-
The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50 mV/s).
-
The resulting current is measured and plotted against the applied potential to obtain a cyclic voltammogram.
-
From the voltammogram, the onset oxidation (E_ox) and reduction (E_red) potentials are determined.
-
The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple:
-
HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]
-
The electrochemical band gap (Eg) is the difference between the LUMO and HOMO levels.
-
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the changes in the optical properties of a material as a function of its electrochemical potential.
Objective: To observe the changes in the UV-Vis-NIR absorption spectrum of the polymer film at different oxidation states and to determine the optical band gap.
Experimental Setup:
-
A setup similar to that for cyclic voltammetry is used, but with an optically transparent electrochemical cell and a spectrophotometer.
-
Working Electrode: An optically transparent electrode, such as an ITO-coated glass slide, is essential.
-
The electrochemical cell is placed in the light path of a UV-Vis-NIR spectrophotometer.
Procedure:
-
A baseline spectrum of the polymer film in its neutral state is recorded.
-
A specific potential is applied to the working electrode to oxidize or reduce the polymer film.
-
Once the electrochemical process reaches a steady state, the absorption spectrum is recorded.
-
This process is repeated for a range of potentials to obtain a series of spectra corresponding to different redox states of the polymer.
-
The optical band gap (E_g_opt) can be determined from the onset of the π-π* transition in the absorption spectrum of the neutral polymer using a Tauc plot.
Visualizations
The following diagrams illustrate the general workflow for electrochemical characterization and a logical relationship for determining key material properties.
Caption: Experimental workflow for electrochemical characterization.
Caption: Logical relationship for determining material properties.
References
Comparative analysis of different catalysts for 2,6-Diethynylpyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 2,6-diethynylpyridine is of significant interest in medicinal chemistry and materials science, owing to its utility as a versatile building block for the construction of complex molecular architectures, including pharmaceuticals, functional polymers, and novel ligands. The Sonogashira cross-coupling reaction is the most prevalent method for its synthesis, typically involving the reaction of a 2,6-dihalopyridine with a suitable acetylene source in the presence of a palladium catalyst and, often, a copper co-catalyst. The choice of the catalytic system is paramount in achieving high yields, purity, and cost-effectiveness. This guide provides a comparative analysis of different catalysts employed in the synthesis of this compound, supported by experimental data to aid in catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
| Catalyst System | Starting Material | Alkyne Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | 2,6-Dibromopyridine | Ethynyltrimethylsilane | Et₃N | THF | RT | 1.5 | ~97 (for a similar system) | [1] |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridines | Terminal Alkynes | Et₃N | DMF | 100 | 3 | 72-96 | [2] |
| [DTBNpP]Pd(crotyl)Cl | Aryl Bromides | Terminal Alkynes | TMP | DMSO | RT | 2-3 | up to 97 | [3] |
| Pd/CuFe₂O₄ MNPs | Aryl Halides | Terminal Alkynes | K₂CO₃ | EtOH | 70 | Varies | Good to Excellent | [4] |
| Pd(PPh₃)₄ / CuI | 3-Fluoropicolinonitrile | Terminal Alkynes | Et₃N | THF | RT | 16 | Low (25% for a similar system) | [5] |
Note: The data presented is for illustrative purposes and may not be directly comparable due to variations in substrates and reaction conditions across different studies. Researchers should consider these as starting points for optimization.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of this compound via a Sonogashira coupling reaction. The first protocol is a general procedure using a traditional palladium/copper catalyst system, while the second describes a copper-free alternative.
Protocol 1: Sonogashira Coupling using Pd(PPh₃)₂Cl₂/CuI
This protocol is a standard method for the synthesis of aryl alkynes.
Materials:
-
2,6-Dibromopyridine
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (e.g., 2-5 mol%), and copper(I) iodide (e.g., 2-5 mol%).
-
Add anhydrous THF via syringe, followed by triethylamine (e.g., 2-3 eq).
-
To the stirred solution, add ethynyltrimethylsilane (2.2-2.5 eq) dropwise.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2,6-bis(trimethylsilylethynyl)pyridine by column chromatography on silica gel.
-
For the deprotection of the silyl group, dissolve the purified product in a suitable solvent (e.g., methanol or THF) and treat with a base such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF).
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
After completion, remove the solvent and purify the final product, this compound, by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol avoids the use of a copper co-catalyst, which can sometimes lead to undesirable alkyne homocoupling (Glaser coupling).
Materials:
-
2,6-Dibromopyridine
-
Ethynyltrimethylsilane
-
Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl)
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add 2,6-dibromopyridine (1.0 eq) and the palladium precatalyst (e.g., 2.5 mol%) to a dry Schlenk flask.
-
Add anhydrous DMSO via syringe, followed by 2,2,6,6-tetramethylpiperidine (2.0 eq).
-
Add ethynyltrimethylsilane (2.2-2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, work up the reaction mixture as described in Protocol 1 (steps 5-8).
-
Perform the deprotection of the silyl group as described in Protocol 1 (steps 9-11) to obtain this compound.
Mandatory Visualization
The following diagrams illustrate the catalytic cycle of the Sonogashira reaction and a general experimental workflow.
Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnc.ir [ijnc.ir]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
Benchmarking the Thermal Stability of 2,6-Diethynylpyridine Polymers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the thermal stability of polymers is critical for predicting their performance, processing parameters, and shelf-life. This guide provides a comparative analysis of the thermal stability of 2,6-diethynylpyridine polymers against other relevant polymer classes, supported by experimental data and detailed protocols.
While specific experimental data for this compound polymers is not extensively available in public literature, their structural motifs—a pyridine ring and acetylene units—suggest their thermal behavior can be benchmarked against two well-characterized classes of polymers: pyridine-containing polyimides and substituted polyacetylenes. Pyridine-containing polymers are known for their high thermal resistance, while the stability of polyacetylenes can vary significantly with their substituent groups.
Comparative Thermal Stability Data
The thermal stability of polymers is commonly evaluated using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. Key parameters include the onset temperature of decomposition (often reported as Td5% or Td10%, the temperatures at which 5% or 10% weight loss occurs, respectively) and the percentage of material remaining at a high temperature (char yield), which indicates the material's tendency to form a stable carbonaceous residue.
| Polymer Class | Specific Polymer Example | Td5% (°C) | Td10% (°C) | Char Yield at 800°C (%) |
| Pyridine-Containing Polyimides | Polyimide from 2,6-diaminopyridine | - | ~420-453 | 49-71 |
| Polyimide with pyridine and ether linkages | - | ~457-474 | - | |
| Polyimide from EPAPP and aromatic dianhydrides | - | ~552-580 | >67 | |
| Substituted Polyacetylenes | Poly(phenylacetylene) | ~250-300 | - | - |
| Poly(propyne) | ~150 | - | - | |
| Poly[2,6-bis(4-propargyl-oxy-benzoyl)pyridine] | ~370 | - | >71 | |
| Phenylacetylene-capped Polyimide | ~571 | - | - |
Note: The data presented is compiled from various research sources and serves as a representative example. Actual values can vary depending on the specific molecular weight, purity, and experimental conditions.
Experimental Protocols
A standardized method for determining the thermal stability of polymers is essential for obtaining comparable and reproducible results. The following protocol is based on the principles of thermogravimetric analysis (TGA), in line with standards such as ASTM E1131.[1][2][3][4][5]
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal degradation profile of the polymer sample, including the onset of decomposition and the char yield at elevated temperatures.
Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance, a programmable furnace, and a gas-flow control system.
Procedure:
-
Sample Preparation:
-
Ensure the polymer sample is dry and free of residual solvents.
-
Accurately weigh 5-10 mg of the polymer sample into a clean, tared TGA crucible (e.g., alumina or platinum).[6]
-
-
Instrument Setup:
-
Place the crucible containing the sample onto the TGA balance.
-
Purge the furnace with an inert gas (typically nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[7]
-
-
Thermal Program:
-
Data Acquisition and Analysis:
-
Continuously record the sample weight as a function of temperature.
-
Plot the percentage of initial weight remaining on the y-axis against the temperature on the x-axis to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of weight loss (Tmax).
-
Determine the Td5% and Td10% from the TGA curve.
-
Calculate the char yield as the percentage of weight remaining at the final temperature.
-
Visualizing the Experimental Workflow
The logical flow of assessing the thermal stability of a novel polymer like this compound polymer can be visualized as follows:
Caption: Workflow for assessing the thermal stability of this compound polymers.
References
- 1. infinitalab.com [infinitalab.com]
- 2. store.astm.org [store.astm.org]
- 3. kalite.com [kalite.com]
- 4. standards.globalspec.com [standards.globalspec.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. bio-protocol.org [bio-protocol.org]
- 10. bio-protocol.org [bio-protocol.org]
Validating the Structure of Poly(2,6-diethynylpyridine): A Comparative Guide to Analytical Techniques
The structural integrity of a polymer is paramount to its function and performance. For novel conjugated polymers like poly(2,6-diethynylpyridine), precise structural validation is a critical step in its characterization. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy alongside other key analytical techniques—Fourier Transform Infrared (FTIR) Spectroscopy and Gel Permeation Chromatography (GPC)—for the structural elucidation of this polymer.
NMR Spectroscopy for Structural Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a material. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the overall structure of the polymer repeating unit.
Expected NMR Spectral Changes Upon Polymerization
The polymerization of this compound to poly(this compound) results in characteristic changes in the NMR spectra. The disappearance of the ethynyl proton signal in ¹H NMR and the significant upfield shift of the ethynyl carbon signals in ¹³C NMR are key indicators of successful polymerization. The pyridine ring protons and carbons will also experience shifts due to the change in their electronic environment upon formation of the conjugated polymer backbone.
| Compound | Proton/Carbon | Expected ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |
| This compound (Monomer) | Pyridine H-3, H-5 | ~7.6 | ~125 |
| Pyridine H-4 | ~7.8 | ~137 | |
| Ethynyl C-H | ~3.2 | ~82 | |
| Pyridine C-2, C-6 | - | ~143 | |
| Pyridine C-3, C-5 | - | ~125 | |
| Pyridine C-4 | - | ~137 | |
| Ethynyl C≡CH | - | ~78 | |
| Poly(this compound) (Polymer) | Pyridine H-3, H-5 | 7.8 - 8.2 | 127 - 130 |
| Pyridine H-4 | 8.0 - 8.5 | 138 - 142 | |
| Polymer Backbone C | - | 145 - 150 (formerly C-2, C-6) | |
| 85 - 95 (formerly ethynyl carbons) |
Comparison with Alternative Techniques
While NMR provides detailed structural information, a comprehensive validation often involves complementary techniques. FTIR and GPC offer valuable insights into the functional groups present and the molecular weight distribution of the polymer, respectively.
| Technique | Principle | Information Obtained | Advantages | Disadvantages |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed molecular structure, connectivity, and conformation | High resolution, provides unambiguous structural information | Lower sensitivity, can be expensive, complex spectra for polymers |
| FTIR Spectroscopy | Vibrational transitions of molecular bonds | Presence of functional groups | Fast, sensitive to a wide range of functional groups, relatively inexpensive | Provides less detailed structural information than NMR, not all vibrations are IR active |
| GPC/SEC | Separation based on hydrodynamic volume | Molecular weight distribution (Mw, Mn), and polydispersity index (PDI) | Provides crucial information on polymer chain length and uniformity | Does not provide structural information on the repeating unit, requires calibration |
Experimental Protocols
Protocol for NMR Analysis of Poly(this compound)
-
Sample Preparation:
-
Dissolve 5-10 mg of the poly(this compound) sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure good solubility of the polymer.
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Set the spectral width to cover the expected range (typically 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the peaks to the corresponding protons and carbons in the polymer structure by comparing the spectra to that of the monomer and using 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary.
-
Confirm the disappearance of the monomer's ethynyl proton signal and the characteristic shifts of the aromatic and backbone carbons.
-
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of poly(this compound), integrating NMR with complementary analytical techniques.
Comparative Analysis of 2,6-Diethynylpyridine and Structurally Related Pyridine Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2,6-diethynylpyridine, with a comparative analysis against 2,6-dimethylpyridine and 2,6-diphenylpyridine. This document provides a detailed cross-validation of their spectral and physical data, supported by experimental protocols and visual workflows.
This guide presents a detailed comparison of the characterization data for this compound and two alternative 2,6-disubstituted pyridine analogs: 2,6-dimethylpyridine (also known as 2,6-lutidine) and 2,6-diphenylpyridine. The selection of these alternatives allows for a systematic evaluation of the influence of the substituent at the 2 and 6 positions of the pyridine ring, from a small alkyl group to a bulky aromatic system, in comparison to the reactive ethynyl moieties. The objective is to provide researchers with a reliable reference for identifying and characterizing these compounds, facilitating their application in medicinal chemistry, materials science, and organic synthesis.
Summary of Physicochemical and Spectroscopic Data
The following tables provide a comprehensive summary of the key physicochemical and spectroscopic properties of this compound, 2,6-dimethylpyridine, and 2,6-diphenylpyridine, compiled from various scientific sources.
Table 1: Physicochemical Properties
| Property | This compound | 2,6-Dimethylpyridine | 2,6-Diphenylpyridine |
| CAS Number | 75867-46-8[1] | 108-48-5 | 3558-69-8[2] |
| Molecular Formula | C₉H₅N[1] | C₇H₉N | C₁₇H₁₃N[2] |
| Molecular Weight | 127.14 g/mol [1] | 107.15 g/mol | 231.30 g/mol [2] |
| Appearance | White to light yellow crystalline powder | Colorless liquid | White crystalline powder |
| Melting Point | 69.0 - 73.0 °C | -6.0 °C | 82-85 °C |
| Boiling Point | Not available | 143-145 °C | Not available |
| Purity | ≥98%[1] | ≥99% | ≥98%[2] |
Table 2: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 7.66 (t, 1H, J = 7.8 Hz, H-4), 7.49 (d, 2H, J = 7.8 Hz, H-3, H-5), 3.15 (s, 2H, C≡CH) |
| 2,6-Dimethylpyridine | 7.42 (t, 1H, J = 7.7 Hz, H-4), 6.95 (d, 2H, J = 7.7 Hz, H-3, H-5), 2.49 (s, 6H, CH₃) |
| 2,6-Diphenylpyridine | 8.15 (d, 4H, J = 7.6 Hz), 7.80 (t, 1H, J = 7.8 Hz), 7.68 (d, 2H, J = 7.8 Hz), 7.46 (m, 6H)[2] |
Table 3: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 143.0, 137.2, 126.9, 82.5, 79.8 |
| 2,6-Dimethylpyridine | 157.4, 136.8, 120.9, 24.5 |
| 2,6-Diphenylpyridine | 157.4, 139.2, 137.0, 129.1, 128.8, 127.0, 121.2[2] |
Table 4: FT-IR Spectral Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| This compound | ~3290 (≡C-H stretch), ~2110 (C≡C stretch), ~1570 (C=N stretch) |
| 2,6-Dimethylpyridine | ~2960 (C-H stretch), ~1580 (C=N stretch), ~1450 (C-H bend) |
| 2,6-Diphenylpyridine | ~3060 (aromatic C-H stretch), ~1580 (C=N stretch), ~1440 (aromatic C=C stretch)[2] |
Table 5: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 127 [M]⁺ | 101, 75 |
| 2,6-Dimethylpyridine | 107 [M]⁺ | 92, 79, 65 |
| 2,6-Diphenylpyridine | 231 [M]⁺ | 230, 202, 154[2] |
Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques. The following are generalized experimental protocols for the key characterization methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C, respectively. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. Liquid samples were analyzed as a thin film between NaCl plates. Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS): Mass spectra were obtained on a Thermo Fisher Scientific ISQ EC single quadrupole mass spectrometer using electron ionization (EI) at 70 eV. The samples were introduced via a direct insertion probe or gas chromatography (GC) inlet. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were recorded.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization and cross-validation of a synthesized pyridine derivative.
The logical flow for comparing the characterization data of this compound with its alternatives is depicted in the diagram below.
References
A Comparative Guide to the Polymerization of 2,6-Diethynylpyridine in Various Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the polymerization of 2,6-diethynylpyridine (2,6-DEP), a monomer of significant interest for the synthesis of novel conjugated polymers with applications in materials science and electronics. The choice of solvent is a critical parameter in polymerization, profoundly influencing reaction kinetics, polymer yield, molecular weight, and solubility. This document provides a detailed experimental protocol and compares the expected performance of 2,6-DEP polymerization across different solvent classes, supported by illustrative data based on trends observed for analogous diethynylarene monomers.
Experimental Protocols
A representative experimental protocol for the transition-metal-catalyzed polymerization of this compound is provided below. This procedure can be adapted for various solvent systems.
General Procedure for Rhodium-Catalyzed Polymerization of this compound
Materials:
-
This compound (monomer)
-
Rhodium(I) catalyst, e.g., [Rh(nbd)Cl]₂ (norbornadiene rhodium(I) chloride dimer)
-
Cocatalyst/Ligand (e.g., triethylamine or triphenylphosphine), if required
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Preparation: A Schlenk flask is charged with the rhodium catalyst (e.g., 1-2 mol%) under an inert atmosphere of argon or nitrogen.
-
Solvent and Monomer Addition: The chosen anhydrous solvent (e.g., 10 mL) is added to dissolve the catalyst, followed by the addition of this compound monomer (e.g., 1 mmol). If a cocatalyst like triethylamine is used, it is typically added at this stage.
-
Polymerization: The reaction mixture is stirred at a controlled temperature (ranging from room temperature to 80°C) for a specified duration (typically 12-24 hours). The progress of the polymerization may be monitored by techniques such as thin-layer chromatography.
-
Polymer Isolation: Upon completion, the viscous reaction mixture is slowly poured into a large volume of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.
-
Purification: The precipitated polymer is collected by filtration, washed repeatedly with fresh methanol to remove residual catalyst and unreacted monomer, and then dried under vacuum at 40-60°C to a constant weight.
-
Characterization: The resulting polymer's molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) are determined using Gel Permeation Chromatography (GPC). The structure is confirmed by spectroscopic methods (¹H NMR, FTIR).
Experimental Workflow
The logical flow of the polymerization process, from preparation to final characterization, is illustrated in the diagram below.
Data Presentation: Solvent System Comparison
| Solvent System | Solvent Type | Expected Yield (%) | Expected Mₙ (Da) | Expected PDI (Mₙ/Mₙ) | Rationale & Remarks |
| Toluene | Non-polar | 65 - 75 | 8,000 - 12,000 | 1.8 - 2.5 | Effective for many transition-metal catalysts. Polymer may precipitate at higher molecular weights, limiting chain growth. |
| Tetrahydrofuran (THF) | Polar Aprotic | 70 - 85 | 10,000 - 15,000 | 1.6 - 2.2 | Good solvating power for both the catalyst and the growing polymer chain, often leading to higher molecular weights and better control. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 80 - 95 | 12,000 - 18,000 | 1.5 - 2.0 | Excellent solvent for poly(diethynylarene)s, promoting high conversion and solubility, which facilitates the growth of longer polymer chains.[1] |
| Dioxane/Toluene (1:1) | Mixed | 70 - 80 | 9,000 - 14,000 | 1.7 - 2.3 | A mixed solvent system can balance catalyst solubility and polymer solubility, offering a compromise in performance.[1] |
| Ethanol | Polar Protic | < 20 | < 3,000 | > 3.0 | Generally unsuitable. Protic nature can interfere with many catalytic systems, leading to catalyst deactivation and low yields. |
Note: The quantitative data in this table is illustrative and intended to reflect general trends observed in diethynylarene polymerization. Actual results will vary based on the specific catalyst, temperature, and reaction time used.
Discussion of Solvent Effects
The choice of solvent plays a multifaceted role in the polymerization of this compound:
-
Solubility: The solvent must effectively dissolve the monomer, catalyst, and, crucially, the growing polymer chain. Poor solubility of the polymer can lead to premature precipitation, terminating chain growth and resulting in lower molecular weights and yields. Highly polar aprotic solvents like DMF are often superior in this regard.[1]
-
Catalyst Activity: Solvents can coordinate to the metal center of the catalyst, influencing its activity and stability. Coordinating solvents like THF or DMF can sometimes inhibit catalysis, but in many cases, they stabilize the active catalytic species, leading to more controlled polymerization and narrower polydispersity.
-
Chain Transfer: Some solvents can act as chain transfer agents, which can limit the final molecular weight of the polymer.[2] This is less common with the solvents listed in the table but is a crucial consideration in polymer chemistry.
Conclusion
The polymerization of this compound is highly sensitive to the solvent system employed. Based on trends from related monomers, polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) are expected to provide the most favorable outcomes, yielding polymers with higher molecular weights and yields due to their excellent solvating properties for the resulting conjugated polymer. Non-polar solvents like toluene can also be effective, particularly with specific catalyst systems, but may result in lower molecular weights if the polymer's solubility limit is reached. Protic solvents should generally be avoided as they can interfere with common catalytic systems. Researchers should select a solvent based on the specific catalyst used and the desired properties of the final polymer.
References
Safety Operating Guide
Proper Disposal of 2,6-Diethynylpyridine: A Guide for Laboratory Professionals
For immediate reference, all waste containing 2,6-Diethynylpyridine must be treated as hazardous waste and disposed of through a licensed waste disposal company in accordance with local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound used in various research and development applications. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as a skin and eye irritant.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of dust or vapors.[1] |
In the event of a spill, evacuate the area and assess the situation. For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[1][2] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must be handled as hazardous waste. Never pour this compound or its solutions down the drain or dispose of it in regular trash.[2]
-
Waste Identification and Segregation:
-
All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, glassware), must be classified as hazardous waste.
-
Do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1]
-
-
Waste Collection and Labeling:
-
Collect all this compound waste in a designated, sealable, and clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., glass or high-density polyethylene).[2]
-
The label should clearly state "Hazardous Waste," the chemical name "this compound," and list all associated hazards (e.g., Skin Irritant, Eye Irritant).
-
-
Waste Storage:
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any known hazards.
-
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not published, the general principle is to avoid on-site treatment and to have it professionally managed. The primary methods for the disposal of pyridine-containing waste, which would be applicable here, include incineration at high temperatures (820°–1,600°C) in a rotary kiln or liquid injection incinerator.[3] These are highly specialized procedures to be carried out by licensed professionals.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Protocols for Handling 2,6-Diethynylpyridine
This guide provides critical safety and logistical information for the handling of 2,6-Diethynylpyridine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and proper management of this chemical.
Hazard Identification and Safety Data Summary
This compound is classified as a substance that causes skin and serious eye irritation.[1] It is crucial to handle this compound with care, utilizing appropriate personal protective equipment and adhering to safe laboratory practices.
Quantitative Data Summary:
| Property | Value | Reference |
| Chemical Formula | C₉H₅N | [2] |
| Molecular Weight | 127.14 g/mol | [2] |
| Appearance | Solid | [1] |
| Storage Temperature | 4°C, under nitrogen | [2] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. | [1] |
| Signal Word | Warning | [1] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure to this compound. The following table outlines the recommended PPE for handling this chemical.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] | To protect against splashes that can cause serious eye irritation. |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).[3] - Lab Coat: A fully-buttoned lab coat. | To prevent skin contact, which can cause irritation.[1] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood.[3] | To minimize the inhalation of any dust or vapors. |
Step-by-Step Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Workflow for Handling this compound:
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
